molecular formula C7H6O4 B028275 Gallic aldehyde CAS No. 13677-79-7

Gallic aldehyde

货号: B028275
CAS 编号: 13677-79-7
分子量: 154.12 g/mol
InChI 键: RGZHEOWNTDJLAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3,4,5-Trihydroxybenzaldehyde has been reported in Lens culinaris, Geum japonicum, and other organisms with data available.
isolated from Geum japonicum;  structure in first source

属性

IUPAC Name

3,4,5-trihydroxybenzaldehyde
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InChI

InChI=1S/C7H6O4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RGZHEOWNTDJLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10159917
Record name 3,4,5-Trihydroxybenzaldehyde
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Molecular Weight

154.12 g/mol
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CAS No.

13677-79-7
Record name 3,4,5-Trihydroxybenzaldehyde
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Record name 3,4,5-Trihydroxybenzaldehyde
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Record name Gallaldehyde
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Record name 3,4,5-Trihydroxybenzaldehyde
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Record name 3,4,5-trihydroxybenzaldehyde
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Record name 3,4,5-TRIHYDROXYBENZALDEHYDE
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Gallic Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the physicochemical properties of Gallic aldehyde (also known as 3,4,5-Trihydroxybenzaldehyde), a phenolic aldehyde with significant potential in pharmaceutical and chemical research. The information compiled herein is intended to serve as a foundational resource for professionals engaged in drug discovery, chemical synthesis, and materials science.

General and Physicochemical Properties

This compound is an aromatic aldehyde, structurally characterized by a benzene (B151609) ring substituted with three hydroxyl groups and one aldehyde group.[1] This substitution pattern is responsible for its notable antioxidant and biological activities.[2] It presents as a white to pale yellow solid powder under standard conditions.[3][4]

Table 1: General and Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name 3,4,5-Trihydroxybenzaldehyde
Synonyms Gallaldehyde, Pyrogallol-5-carboxaldehyde
CAS Number 13677-79-7
Molecular Formula C₇H₆O₄
Molecular Weight 154.12 g/mol
Appearance White to Pale Yellow Powder/Solid
Melting Point 211-213 °C
Boiling Point 355.3 °C at 760 mmHg
237.46 °C (rough estimate)
Flash Point 182.9 °C
Density 1.3725 g/cm³ (rough estimate)
Vapor Pressure 1.54 x 10⁻⁵ mmHg at 25 °C

| Sensitivity | Air Sensitive | |

Solubility Profile

The solubility of this compound is dictated by its polar hydroxyl groups and the relatively nonpolar aromatic ring. It is readily soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). Its solubility in water is limited.

Table 2: Solubility Data for this compound

Solvent Solubility Source(s)
DMSO Soluble; 116.67 mg/mL (757.01 mM)
Methanol Soluble
Water Slightly soluble

| Water (Predicted) | 6.81 g/L | |

Acidity and Lipophilicity

The acidic nature of this compound is attributed to its phenolic hydroxyl groups. Its lipophilicity, quantified by the partition coefficient (logP), indicates its distribution preference between an octanol (B41247) and water phase. The available data for these parameters are based on predictive models.

Table 3: Predicted Acidity and Lipophilicity of this compound

Parameter Predicted Value Source(s)
pKa (Strongest Acidic) 6.96
7.46 ± 0.23
logP 0.73 (ALOGPS)
0.78 (ChemAxon)

| | 0.6159 | |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. While specific experimental spectra are not widely published, its profile can be reliably predicted based on its functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong C=O stretching vibration for the aldehyde group in the range of 1710-1685 cm⁻¹, characteristic of an aromatic aldehyde. A broad absorption band corresponding to the O-H stretching of the phenolic groups would be anticipated around 3500-3200 cm⁻¹. The C-H stretch of the aldehyde group typically appears as a distinct peak between 2830-2695 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should feature a highly deshielded singlet for the aldehydic proton between δ 9-10 ppm. Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and should appear as a singlet in the aromatic region (δ 7-8 ppm). The three phenolic hydroxyl protons would likely appear as a broad singlet.

    • ¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate significantly downfield, around δ 190-200 ppm. The spectrum would also show distinct signals for the substituted and unsubstituted carbons of the aromatic ring.

  • UV-Visible (UV-Vis) Spectroscopy: As a phenolic compound, this compound is expected to absorb light strongly in the UV region. Phenolic systems exhibit π → π* transitions, and the exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and, notably, by the pH of the solution, which affects the ionization state of the hydroxyl groups.

Experimental Protocols

The following sections detail generalized but robust methodologies for determining key physicochemical properties of this compound.

Protocol: Determination of Aqueous Solubility

This protocol describes a standard shake-flask method, a reliable technique for determining the solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound solid to a known volume of purified water in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the aliquot by centrifugation and/or filtration through a 0.22 µm syringe filter.

  • Analysis: Dilute the clear supernatant with a suitable solvent if necessary. Determine the concentration of this compound in the final solution using a validated analytical method, such as UV-Vis spectrophotometry against a standard calibration curve or HPLC.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.

G start Start add_excess Add excess this compound to Water start->add_excess equilibrate Equilibrate at Constant Temp (e.g., 24-48h with agitation) add_excess->equilibrate filter Centrifuge and/or Filter to remove undissolved solid equilibrate->filter analyze Analyze Supernatant Concentration (UV-Vis/HPLC) filter->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining aqueous solubility.

Protocol: UV-Visible Spectroscopic Analysis

This protocol provides a general framework for the quantitative analysis of this compound using UV-Vis spectrophotometry, a common technique for phenolic compounds.

Methodology:

  • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) in a volumetric flask to prepare a stock solution of known concentration.

  • Wavelength Scan: Dilute a portion of the stock solution and scan the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution to cover a range of concentrations.

  • Measurement: Measure the absorbance of each calibration standard and the blank (solvent only) at the predetermined λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.99 for a valid curve.

  • Sample Analysis: Measure the absorbance of the unknown sample (prepared in the same solvent) at λmax and use the calibration curve equation to determine its concentration.

G start Start prepare_stock Prepare Stock Solution (Known Concentration) start->prepare_stock serial_dilutions Create Serial Dilutions (Calibration Standards) prepare_stock->serial_dilutions measure_standards Measure Absorbance of Standards at λmax serial_dilutions->measure_standards generate_curve Generate Calibration Curve (Absorbance vs. Conc.) measure_standards->generate_curve determine_conc Determine Concentration using Calibration Curve generate_curve->determine_conc measure_unknown Measure Absorbance of Unknown Sample measure_unknown->determine_conc end_node End determine_conc->end_node

Caption: Workflow for quantitative UV-Vis analysis.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development. Notably, it exhibits anti-inflammatory, antioxidant, and antiviral properties. Mechanistic studies have shown that this compound can modulate key cellular signaling pathways involved in inflammation. It inhibits the expression and activity of matrix metalloproteinase-9 (MMP-9) and suppresses the phosphorylation of MAP kinases (ERK1/2, p38, and JNK), which in turn inhibits the nuclear translocation of transcription factors like NF-κB and AP-1.

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α) mapk MAPK Pathway (ERK, p38, JNK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb gallic_aldehyde This compound gallic_aldehyde->mapk gallic_aldehyde->nfkb translocation Transcription Factor Nuclear Translocation mapk->translocation nfkb->translocation expression Gene Expression (e.g., MMP-9) translocation->expression inflammation Inflammatory Response expression->inflammation

Caption: this compound's inhibitory action on inflammatory signaling pathways.

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 3,4,5-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sourcing and isolation of 3,4,5-Trihydroxybenzaldehyde (also known as gallaldehyde), a phenolic compound of significant interest to researchers, scientists, and drug development professionals. This document details the primary botanical sources, comprehensive experimental protocols for isolation, and quantitative analysis of the compound's yield. Furthermore, it explores potential biological signaling pathways that may be modulated by this class of compounds.

Natural Occurrence of 3,4,5-Trihydroxybenzaldehyde

3,4,5-Trihydroxybenzaldehyde is a naturally occurring aromatic aldehyde found in a variety of plant species. To date, the most well-documented sources include the perennial herb Geum japonicum and the legume Lens culinaris (lentil)[1]. While other organisms are reported to contain this compound, detailed isolation and quantification studies are most readily available for Geum japonicum.

Isolation Methodologies

The isolation of 3,4,5-Trihydroxybenzaldehyde from natural sources typically involves solvent extraction followed by a series of chromatographic purification steps. The specific protocol can be adapted based on the source material and the desired purity of the final product.

Isolation from Geum japonicum

A detailed method for the isolation of 3,4,5-Trihydroxybenzaldehyde from the stems and leaves of Geum japonicum has been established and is outlined below.[1][2]

Experimental Protocol:

  • Extraction:

    • Air-dried and powdered plant material (500 g) is refluxed with 80% methanol (B129727) (MeOH) for 24 hours.

    • The resulting crude extract is filtered and concentrated under reduced pressure.

  • Solvent Partitioning:

    • The concentrated methanolic extract is suspended in water and subjected to a defatting step with dichloromethane (B109758) (CH₂Cl₂).

    • The aqueous layer is then partitioned three times with ethyl acetate (B1210297) (EtOAc) (3 x 500 mL) to isolate the fraction containing the target compound.

  • Column Chromatography:

    • The concentrated EtOAc fraction is loaded onto a Sephadex LH-20 column (500 x 50 mm).

    • Elution is performed with a MeOH/water (4:1) solvent system.

    • Fractions (7 mL each) are collected, and those exhibiting the highest antioxidant activity (typically fractions 95-115) are pooled.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • The pooled, active fractions are further purified using a reversed-phase C18 (RP-C18) HPLC column.

    • The mobile phase consists of an isocratic mixture of acetonitrile/MeOH/H₂O (2:20:78).

    • The peak corresponding to 3,4,5-Trihydroxybenzaldehyde is collected to yield the purified compound.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatography Geum_japonicum Geum japonicum (Dried, Powdered) Reflux Reflux with 80% MeOH Geum_japonicum->Reflux Crude_Extract Crude Methanolic Extract Reflux->Crude_Extract Defatting Defatting with CH2Cl2 Crude_Extract->Defatting Partitioning Partition with EtOAc Defatting->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Sephadex Sephadex LH-20 Column EtOAc_Fraction->Sephadex HPLC RP-C18 HPLC Sephadex->HPLC Purified_Compound Purified 3,4,5-Trihydroxybenzaldehyde HPLC->Purified_Compound

Isolation workflow for 3,4,5-Trihydroxybenzaldehyde.
General Protocol for Phenolic Extraction from Lens culinaris

While a specific protocol for the isolation of 3,4,5-Trihydroxybenzaldehyde from lentils is not extensively detailed in the literature, a general method for the extraction of phenolic compounds from lentil seeds can be employed as a starting point.

Experimental Protocol:

  • Extraction:

    • Ground lentil seeds are suspended in an acetone-water (8:2 v/v) solution.

    • The mixture is heated to 80°C for 15 minutes with agitation.

    • The extract is then filtered and the solvent is evaporated.

  • Purification:

    • Further purification would likely follow a similar chromatographic approach as described for Geum japonicum, involving techniques such as column chromatography (e.g., Sephadex LH-20) and preparative HPLC to isolate the target compound.

Quantitative Analysis

The yield of 3,4,5-Trihydroxybenzaldehyde varies depending on the natural source and the specific plant part used for extraction.

Natural SourcePlant PartYield of 3,4,5-TrihydroxybenzaldehydeReference
Geum japonicumLeaves140.7 mg/kg (dried sample)[1][2]
Geum japonicumStems240.5 mg/kg (dried sample)
Geum japonicumRootsNot detected
Lens culinarisSeedsData not available

Biosynthetic Pathway

The precise biosynthetic pathway of 3,4,5-Trihydroxybenzaldehyde has not been fully elucidated. However, it is structurally a derivative of gallic acid, a key phenolic compound synthesized in plants via the shikimate pathway. A plausible pathway involves the enzymatic reduction of gallic acid to 3,4,5-Trihydroxybenzaldehyde.

G Shikimate_Pathway Shikimate Pathway Gallic_Acid Gallic Acid Shikimate_Pathway->Gallic_Acid Enzymatic_Reduction Enzymatic Reduction (e.g., Carboxylic Acid Reductase) Gallic_Acid->Enzymatic_Reduction THBA 3,4,5-Trihydroxybenzaldehyde Enzymatic_Reduction->THBA

Proposed biosynthetic pathway of 3,4,5-Trihydroxybenzaldehyde.

Potential Signaling Pathway Modulation

While direct and specific signaling pathways for 3,4,5-Trihydroxybenzaldehyde are still under investigation, its close structural relationship to gallic acid suggests potential interactions with similar cellular targets. Gallic acid has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, such as the PI3K/AKT and MAPK pathways. It is hypothesized that 3,4,5-Trihydroxybenzaldehyde may exert its biological effects through similar mechanisms.

The PI3K/AKT signaling pathway is a critical regulator of cell survival and growth. As illustrated below, gallic acid has been shown to inhibit this pathway, leading to downstream effects on cell proliferation and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Gallic_Acid Gallic Acid / 3,4,5-Trihydroxybenzaldehyde Gallic_Acid->PI3K Inhibition

Potential modulation of the PI3K/AKT pathway.

Conclusion

3,4,5-Trihydroxybenzaldehyde is a valuable natural product with documented presence in Geum japonicum and Lens culinaris. The established isolation protocols, particularly from Geum japonicum, provide a clear path for obtaining this compound for further research and development. While its specific biological mechanisms are still being explored, its structural similarity to gallic acid suggests a promising area of investigation into its effects on key cellular signaling pathways. This guide serves as a foundational resource for scientists working on the discovery and development of novel therapeutics derived from natural sources.

References

A Technical Guide to the Biological Activities of Gallic Aldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of gallic aldehyde (3,4,5-trihydroxybenzaldehyde) and its key derivatives, with a particular focus on syringaldehyde (B56468). Due to the limited availability of extensive research on this compound itself, this guide incorporates comparative insights from the closely related and well-studied compound, gallic acid, to provide a broader context for its potential therapeutic applications. This document summarizes quantitative data on antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, details relevant experimental protocols, and visualizes key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

This compound, a phenolic aldehyde, and its derivatives are emerging as compounds of significant interest in the scientific community due to their diverse biological activities. As a naturally occurring compound found in various plants, this compound shares a structural similarity with gallic acid, a well-documented antioxidant and anti-inflammatory agent. This structural relationship suggests that this compound and its derivatives may possess a comparable, yet distinct, pharmacological profile. This guide will delve into the current understanding of their biological effects, with a focus on their potential as therapeutic agents.

Biological Activities

Antioxidant Activity

This compound and its derivatives exhibit potent antioxidant properties, primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the benzene (B151609) ring play a crucial role in this activity by donating hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Data for Antioxidant Activity

CompoundAssayIC50 / SC50 ValueReference
This compoundDPPH Radical ScavengingSC50 = 19.5 µg/mL[1]
Gallic AcidDPPH Radical ScavengingIC50 = 1.03 ± 0.25 µg/mL[2]
SyringaldehydeAntioxidant ActivityExhibits antioxidant properties[3]
Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are linked to their ability to modulate key inflammatory pathways and enzymes. Syringaldehyde, a derivative of this compound, has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Data for Anti-inflammatory Activity

CompoundTarget/AssayIC50 ValueReference
SyringaldehydeCOX-2 InhibitionIC50 = 3.5 µg/mL[4]
Gallic Acid-Possesses anti-inflammatory activity[5]
Anticancer Activity

While direct evidence for the anticancer activity of this compound is limited, the broader class of phenolic aldehydes and related compounds have demonstrated cytotoxic effects against various cancer cell lines. Gallic acid, for instance, has been extensively studied for its pro-apoptotic and anti-proliferative effects.

Quantitative Data for Anticancer Activity (Comparative)

CompoundCell LineIC50 ValueReference
Gallic AcidJurkat (Leukemia)~50 µM (48h)
Gallic AcidMDA-MB-231 (Breast Cancer)~50 µM (48h)
Gallic AcidHCT-116 (Colon Cancer)> 100 µM
Antimicrobial Activity

This compound and its derivatives have shown promising activity against a range of microorganisms, including bacteria and viruses. This suggests their potential application as novel antimicrobial agents.

Quantitative Data for Antimicrobial Activity

CompoundMicroorganismMIC ValueReference
This compoundOenococcus oeni VF250-500 mg/L
Gallic AcidMannheimia haemolytica250 µg/mL
Gallic AcidPasteurella multocida500 µg/mL
Methyl GallateRalstonia solanacearum20 mg/L
Gallic Acid DerivativesS. aureus, E. coli, C. albicansVarious (µM/mL)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. The reduction of the deep violet DPPH radical to a pale yellow hydrazine (B178648) is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the test compound (this compound or its derivative) at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

COX-2 Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Protocol (General):

  • Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and its substrate (e.g., arachidonic acid).

  • Reaction: Incubate the COX-2 enzyme with the test compound (e.g., syringaldehyde) for a specific time.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measurement: The product of the reaction (e.g., prostaglandin (B15479496) E2) is quantified using methods such as ELISA or radioimmunoassay.

  • Calculation: The percentage of inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor. The IC50 value is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microplate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its structural similarity to gallic acid and the activities of its derivatives, several potential mechanisms can be inferred. Gallic acid is known to exert its anti-inflammatory effects through the modulation of the MAPK and NF-κB signaling pathways. It also impacts various oncogenic signaling pathways in cancer cells, including the ERK/MAPK, FLT3, and JAK/STAT pathways. This compound has been shown to inhibit ERK1/2, p38, and JNK, which are key components of the MAPK signaling cascade.

Visualizing Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and its derivatives, based on current knowledge of related compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gallic_Aldehyde This compound & Derivatives Gallic_Aldehyde->IKK Gallic_Aldehyde->NFkB

Potential anti-inflammatory mechanism via NF-κB pathway.

antioxidant_workflow Start Sample Preparation (this compound / Derivative) DPPH_Assay DPPH Assay Start->DPPH_Assay ABTS_Assay ABTS Assay Start->ABTS_Assay FRAP_Assay FRAP Assay Start->FRAP_Assay Measurement Spectrophotometric Measurement DPPH_Assay->Measurement ABTS_Assay->Measurement FRAP_Assay->Measurement Calculation IC50 / Antioxidant Capacity Calculation Measurement->Calculation End Results Calculation->End

Workflow for assessing antioxidant activity.

Synthesis of Derivatives

The synthesis of this compound derivatives can be achieved through various chemical modifications of the aldehyde and hydroxyl functional groups. For instance, syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) can be synthesized from 5-bromovanillin. Other derivatives can be synthesized from gallic acid, which can be a precursor to this compound. These synthetic routes open up possibilities for creating a wide range of novel compounds with potentially enhanced biological activities.

synthesis_logic Gallic_Acid Gallic Acid Gallic_Aldehyde This compound Gallic_Acid->Gallic_Aldehyde Reduction Esterification Esterification Gallic_Acid->Esterification Amidation Amidation Gallic_Acid->Amidation Alkylation Alkylation Gallic_Aldehyde->Alkylation Schiff_Base Schiff Base Formation Gallic_Aldehyde->Schiff_Base Derivatives Derivatives Esterification->Derivatives Amidation->Derivatives Alkylation->Derivatives Schiff_Base->Derivatives

Logical relationships in the synthesis of derivatives.

Conclusion and Future Directions

This compound and its derivatives, particularly syringaldehyde, represent a promising class of bioactive compounds with demonstrated antioxidant, anti-inflammatory, and antimicrobial properties. While the current body of research is not as extensive as that for the related gallic acid, the available data strongly suggests significant therapeutic potential.

Future research should focus on:

  • Elucidating the precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects.

  • Synthesizing and screening a wider library of this compound derivatives to establish clear structure-activity relationships.

  • Conducting more extensive in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of these compounds.

This technical guide serves as a foundational resource to stimulate further investigation into this intriguing class of natural products and their potential for the development of novel therapeutics.

References

Synthesis of Gallic Aldehyde from Gallic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallic aldehyde (3,4,5-trihydroxybenzaldehyde), a phenolic aldehyde, is a valuable compound in medicinal chemistry and drug development due to its antioxidant, anti-inflammatory, and antiviral properties.[1] Its synthesis from the readily available and renewable precursor, gallic acid, is of significant interest. Direct selective reduction of the carboxylic acid moiety in gallic acid to an aldehyde is challenging due to the presence of the reactive phenolic hydroxyl groups. This technical guide provides an in-depth overview of a robust and well-documented multi-step synthetic pathway for the preparation of this compound from gallic acid. The synthesis involves a three-stage process: protection of the hydroxyl groups of gallic acid via methylation, conversion of the resulting ester to a protected aldehyde, and subsequent deprotection to yield the final product. Detailed experimental protocols for two viable routes for the aldehyde formation, quantitative data, and workflow visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, including gallnuts, tea leaves, and oak bark.[2] Its diverse biological activities make it and its derivatives, such as this compound, attractive starting materials for the synthesis of pharmacologically active molecules.[1][3] The primary challenge in converting gallic acid to this compound lies in the selective reduction of the carboxylic acid group without affecting the three phenolic hydroxyl groups. This guide details a reliable synthetic strategy that circumvents this issue through a protection-reduction-deprotection sequence.

Overall Synthetic Pathway

The most practical approach for the synthesis of this compound from gallic acid is a multi-step process. The general workflow involves the initial protection of the reactive hydroxyl groups, followed by the selective reduction of the carboxylic acid group (or a derivative thereof) to an aldehyde, and concluding with the removal of the protecting groups. This guide outlines two primary routes for the formation of the intermediate protected aldehyde.

Synthesis_Overview Gallic_Acid Gallic Acid Protected_Gallic_Acid Methyl 3,4,5-Trimethoxybenzoate (B1228286) Gallic_Acid->Protected_Gallic_Acid Step 1: Methylation Protected_Acyl_Chloride 3,4,5-Trimethoxybenzoyl Chloride (Route 2) Protected_Gallic_Acid->Protected_Acyl_Chloride Step 2a (Route 2): Acyl Chloride Formation Protected_Aldehyde 3,4,5-Trimethoxybenzaldehyde (B134019) Protected_Gallic_Acid->Protected_Aldehyde Step 2 (Route 1): Reduction Protected_Acyl_Chloride->Protected_Aldehyde Step 2b (Route 2): Rosenmund Reduction Gallic_Aldehyde This compound Protected_Aldehyde->Gallic_Aldehyde Step 3: Demethylation

Figure 1: Overall synthetic workflow for the conversion of Gallic Acid to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. Two distinct routes are presented for the conversion of the protected gallic acid intermediate to the protected aldehyde.

Step 1: Protection of Gallic Acid - Synthesis of Methyl 3,4,5-Trimethoxybenzoate

The initial step involves the protection of the phenolic hydroxyl groups of gallic acid through methylation. This is crucial to prevent side reactions in the subsequent reduction step.

Reaction: Gallic Acid + 3 CH₃I (or (CH₃)₂SO₄) + Base → Methyl 3,4,5-Trimethoxybenzoate

Step1_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Gallic_Acid Gallic Acid Reaction Stir at Room Temperature (2.5h, then add more reagents and stir for 4.5h) Gallic_Acid->Reaction Dimethyl_Sulfate Dimethyl Sulfate (B86663) Dimethyl_Sulfate->Reaction K2CO3 K₂CO₃ K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Workup Pour into water, Extract with Et₂O, Dry and Evaporate Reaction->Workup Purification Recrystallization (from Methanol) Workup->Purification Final_Product Methyl 3,4,5-Trimethoxybenzoate Purification->Final_Product

Figure 2: Experimental workflow for the methylation of Gallic Acid.

Experimental Protocol: [4]

  • To a vigorously stirred suspension of potassium carbonate (97 g) in N,N-dimethylformamide (DMF, 200 ml), add a solution of gallic acid monohydrate (29.9 g) in DMF (100 ml).

  • Add dimethyl sulfate (66 ml) dropwise to the mixture at 20-25°C.

  • After the addition is complete, stir the mixture at room temperature for 2.5 hours.

  • Repeat the addition with a further 44 g of potassium carbonate and 30 ml of dimethyl sulfate.

  • Stir the reaction mixture at room temperature for an additional 4.5 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (Et₂O).

  • Dry the combined ethereal solution over potassium carbonate and evaporate to dryness.

  • Recrystallize the residue from methanol (B129727) to yield methyl 3,4,5-trimethoxybenzoate.

Quantitative Data:

ParameterValueReference
Starting MaterialGallic Acid Monohydrate
ProductMethyl 3,4,5-Trimethoxybenzoate
Yield84-85%
Melting Point83-86°C
Step 2: Formation of the Protected Aldehyde

Two effective routes for the conversion of methyl 3,4,5-trimethoxybenzoate to 3,4,5-trimethoxybenzaldehyde are presented below.

This route involves the reduction of the ester to the corresponding benzyl (B1604629) alcohol, followed by oxidation to the aldehyde.

Reaction:

  • Methyl 3,4,5-Trimethoxybenzoate + Reducing Agent → 3,4,5-Trimethoxybenzyl Alcohol

  • 3,4,5-Trimethoxybenzyl Alcohol + Oxidizing Agent → 3,4,5-Trimethoxybenzaldehyde

Route1_Workflow Ester Methyl 3,4,5-Trimethoxybenzoate Alcohol 3,4,5-Trimethoxybenzyl Alcohol Ester->Alcohol Reduction with Vitride in Benzene (B151609) Aldehyde 3,4,5-Trimethoxybenzaldehyde Alcohol->Aldehyde Oxidation with PDC in CH₂Cl₂

Figure 3: Workflow for Route 1: Reduction followed by oxidation.

Experimental Protocol:

  • Reduction to 3,4,5-Trimethoxybenzyl Alcohol:

    • Add a solution of methyl 3,4,5-trimethoxybenzoate (9.86 g) in absolute benzene (40 ml) dropwise to Vitride (sodium bis(2-methoxyethoxy)aluminum hydride, 22 ml) under ice cooling.

    • After the addition, stir the mixture at room temperature for 1 hour.

    • Decompose the complex by adding 25% sulfuric acid (290 ml).

    • Separate the benzene layer and extract the aqueous layer with benzene.

    • Combine the organic layers, wash with 5% sodium bicarbonate solution, and dry over magnesium sulfate.

    • Evaporate the solvent to obtain the oily product, 3,4,5-trimethoxybenzyl alcohol.

  • Oxidation to 3,4,5-Trimethoxybenzaldehyde:

    • To a solution of 3,4,5-trimethoxybenzyl alcohol in dichloromethane (B109758) (CH₂Cl₂), add pyridinium (B92312) dichromate (PDC).

    • Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of silica (B1680970) gel and wash with CH₂Cl₂.

    • Evaporate the solvent to yield 3,4,5-trimethoxybenzaldehyde.

Quantitative Data:

StepProductYieldReference
Overall (Methylation, Reduction, Oxidation)3,4,5-Trimethoxybenzaldehyde80.7%

This route involves the conversion of the protected benzoic acid to its acyl chloride, followed by a selective reduction to the aldehyde using the Rosenmund reaction. This method is often more direct for large-scale preparations.

Reaction:

  • 3,4,5-Trimethoxybenzoic Acid + SOCl₂ → 3,4,5-Trimethoxybenzoyl Chloride

  • 3,4,5-Trimethoxybenzoyl Chloride + H₂/Pd-BaSO₄ → 3,4,5-Trimethoxybenzaldehyde

Route2_Workflow Benzoic_Acid 3,4,5-Trimethoxybenzoic Acid Acyl_Chloride 3,4,5-Trimethoxybenzoyl Chloride Benzoic_Acid->Acyl_Chloride Reaction with Thionyl Chloride Aldehyde 3,4,5-Trimethoxybenzaldehyde Acyl_Chloride->Aldehyde Rosenmund Reduction (H₂, Pd/BaSO₄, Quinoline S)

Figure 4: Workflow for Route 2: Acyl chloride formation and Rosenmund reduction.

Experimental Protocol for Rosenmund Reduction:

  • In a pressure vessel, charge dry toluene (B28343) (600 ml), anhydrous sodium acetate (B1210297) (25 g), dry 10% palladium-on-carbon catalyst (3 g), 3,4,5-trimethoxybenzoyl chloride (23 g, 0.10 mole), and Quinoline S (1 ml).

  • Flush the vessel with nitrogen, seal, evacuate briefly, and pressurize to 50 p.s.i. with hydrogen.

  • Shake the mixture with 50 p.s.i. of hydrogen for 1 hour at room temperature, then heat at 35-40°C for 2 hours.

  • Continue agitation overnight as the reaction mixture cools to room temperature.

  • Release the pressure, open the vessel, and filter the mixture through Celite.

  • Wash the insoluble material with toluene (25 ml).

  • Wash the combined filtrates successively with 5% sodium carbonate solution (25 ml) and water (25 ml).

  • Dry the toluene solution over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate by distillation at reduced pressure.

  • Distill the residue through a Vigreux column to yield 3,4,5-trimethoxybenzaldehyde.

Quantitative Data:

ParameterValueReference
Starting Material3,4,5-Trimethoxybenzoyl Chloride
Product3,4,5-Trimethoxybenzaldehyde
Yield64-83%
Boiling Point158-161°C (7-8 mm Hg)
Melting Point74-75°C
Step 3: Deprotection - Synthesis of this compound

The final step is the demethylation of 3,4,5-trimethoxybenzaldehyde to yield the target compound, this compound. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

Reaction: 3,4,5-Trimethoxybenzaldehyde + BBr₃ → this compound

Step3_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Protected_Aldehyde 3,4,5-Trimethoxybenzaldehyde Reaction Stir at 0°C to Room Temperature Protected_Aldehyde->Reaction BBr3 Boron Tribromide (BBr₃) BBr3->Reaction DCM CH₂Cl₂ (Solvent) DCM->Reaction Workup Hydrolysis with water, Extraction Reaction->Workup Final_Product This compound Workup->Final_Product

Figure 5: Experimental workflow for the demethylation of 3,4,5-Trimethoxybenzaldehyde.

Experimental Protocol (General Procedure for Aryl Ether Cleavage):

  • Dissolve 3,4,5-trimethoxybenzaldehyde in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • Cool the solution to 0°C or -78°C.

  • Add a solution of boron tribromide (at least 3 equivalents) in CH₂Cl₂ dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight, monitoring the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or recrystallization.

Quantitative Data: Yields for the demethylation of aryl methyl ethers with BBr₃ are generally high, often exceeding 70%, but are substrate-dependent.

Safety Considerations

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Vitride (Red-Al) is a reactive hydride reagent. It reacts violently with water and protic solvents. Handle under an inert atmosphere (nitrogen or argon).

  • Palladium on carbon can be pyrophoric when dry and exposed to air. Handle with care.

  • Boron tribromide is a corrosive and moisture-sensitive liquid that fumes in air. It reacts exothermically with water. Handle in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound from gallic acid is effectively achieved through a multi-step pathway involving protection, reduction, and deprotection. This technical guide provides two viable and detailed routes for the formation of the key intermediate, 3,4,5-trimethoxybenzaldehyde. The Rosenmund reduction of the corresponding acyl chloride offers a direct and high-yielding approach. The final demethylation step using boron tribromide is a reliable method to obtain the desired this compound. The provided experimental protocols, quantitative data, and workflow diagrams serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development. Careful attention to the safety precautions outlined is essential for the successful and safe execution of these procedures.

References

The Core Mechanisms of Gallic Aldehyde in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic aldehyde, systematically known as 3,4,5-Trihydroxybenzaldehyde, is a phenolic aldehyde found in various natural sources, including the plant Geum japonicum.[1][2] This compound has garnered significant interest in the scientific community for its diverse biological activities, which include antioxidant, anti-inflammatory, and antiviral properties.[1] Its potential therapeutic applications stem from its ability to modulate key cellular processes and signaling pathways. This technical guide provides an in-depth exploration of the known mechanisms of action of this compound in biological systems, supported by quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved signaling pathways.

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily through its action as a free radical scavenger. This activity is crucial in protecting cells from oxidative damage, a key factor in aging and various pathologies.

Mechanism of Action

The antioxidant mechanism of this compound is attributed to its chemical structure, specifically the presence of three hydroxyl groups on the benzene (B151609) ring. These hydroxyl groups can donate a hydrogen atom to unstable free radicals, thereby neutralizing them and preventing a cascade of oxidative damage to cellular components like lipids, proteins, and DNA.

Quantitative Data

The radical scavenging activity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

AssayCompoundSC50 (50% Scavenging Concentration)Reference
DPPH Radical ScavengingThis compound19.5 mg/mL[1]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the free radical scavenging activity of this compound using the DPPH assay.

Materials:

  • This compound (3,4,5-Trihydroxybenzaldehyde)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Spectrophotometer

  • Test tubes or 96-well plate

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The final concentration should result in an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Preparation of this compound solutions: Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.

  • Reaction: Add a specific volume of each this compound dilution to a test tube or well containing a fixed volume of the DPPH solution. A control sample containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at the maximum absorbance wavelength of DPPH (approximately 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The SC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

A primary mechanism of this compound's anti-inflammatory action is the inhibition of Matrix Metalloproteinase-9 (MMP-9).[1] MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix, a process implicated in inflammatory conditions and cancer metastasis.

This compound exerts a dual inhibitory effect on MMP-9. It directly inhibits the gelatinolytic activity of the enzyme and also suppresses the expression of the MMP-9 gene. This suppression of gene expression is achieved by modulating upstream signaling pathways.

The inhibitory effect of this compound on MMP-9 has been observed in tumor necrosis factor-alpha (TNF-α)-induced human aortic smooth muscle cells (HASMCs).

Cell LineTreatmentConcentration RangeEffectReference
HASMCThis compound20-500 mg/mLInhibition of MMP-9 production and gelatinolytic activity

Gelatin zymography is a common technique to assess the activity of gelatinases like MMP-9.

Materials:

  • Cell culture of interest (e.g., TNF-α-stimulated HASMCs)

  • This compound

  • SDS-PAGE equipment

  • Polyacrylamide gels co-polymerized with gelatin (e.g., 1 mg/mL)

  • Triton X-100

  • Incubation buffer (containing CaCl2 and Tris-HCl)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Culture cells and treat them with different concentrations of this compound in the presence of an inflammatory stimulus (e.g., TNF-α). Collect the conditioned media, which contains secreted MMPs.

  • Electrophoresis: Mix the conditioned media with a non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin. Run the electrophoresis under non-reducing conditions.

  • Renaturation: After electrophoresis, wash the gel with a solution containing Triton X-100 to remove SDS and allow the enzymes to renature.

  • Incubation: Incubate the gel in a developing buffer at 37°C for a sufficient period (e.g., 18-24 hours) to allow the gelatinases to digest the gelatin in the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

  • Visualization: Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands corresponds to the enzymatic activity.

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

This compound has been shown to inhibit the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK1/2, p38, and JNK. The MAPK pathway is a critical regulator of various cellular processes, including inflammation, cell proliferation, and apoptosis.

By inhibiting the phosphorylation of ERK1/2, p38, and JNK, this compound can block the downstream signaling cascade that leads to the expression of pro-inflammatory genes, including MMP-9. This inhibition is a key mechanism underlying its anti-inflammatory effects. The suppression of MMP-9 expression is mediated through the reduced activation of transcription factors like NF-κB and AP-1, which are regulated by the MAPK pathway.

Gallic_Aldehyde_MAPK_Inhibition This compound's Inhibition of the MAPK Signaling Pathway GA This compound ERK ERK1/2 GA->ERK p38 p38 GA->p38 JNK JNK GA->JNK AP1 AP-1 ERK->AP1 NFkB NF-κB p38->NFkB JNK->AP1 MMP9 MMP-9 Expression AP1->MMP9 NFkB->MMP9 Inflammation Inflammation MMP9->Inflammation

Inhibition of MAPK pathway by this compound.

Western blotting is used to detect the phosphorylation status of MAPK proteins.

Materials:

  • Cell lysates from cells treated with this compound

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Primary antibodies specific for phosphorylated and total ERK, p38, and JNK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells treated with and without this compound to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies that specifically recognize the phosphorylated forms of ERK, p38, and JNK. In parallel, other membranes can be incubated with antibodies for the total forms of these proteins to serve as loading controls.

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins will indicate the effect of this compound on the MAPK pathway.

Antiviral Activity

This compound has demonstrated potent antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1).

Mechanism of Action

The precise mechanism of this compound's anti-HSV-1 activity is not fully elucidated in the provided information but is described as potent. It likely interferes with the viral life cycle, potentially by inhibiting viral entry, replication, or the activity of essential viral enzymes.

Quantitative Data

The antiviral efficacy of this compound against HSV-1 has been determined in Vero cells.

VirusCell LineConcentration RangeEffectReference
HSV-1Vero12.5-50.0 µg/mLPotent antiviral activity with no cytotoxicity
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Materials:

  • Vero cells (or another susceptible cell line)

  • Herpes Simplex Virus Type 1 (HSV-1)

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Overlay medium (e.g., containing methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells in multi-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of HSV-1 (enough to produce a countable number of plaques).

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of this compound. A control group with no compound should be included.

  • Incubation: Incubate the plates for a period that allows for the formation of viral plaques (typically 2-3 days).

  • Plaque Visualization: Fix the cells and stain them with crystal violet. The areas where the virus has killed the cells will not stain and will appear as clear zones or "plaques".

  • Quantification: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated control. The concentration of this compound that inhibits 50% of plaque formation (IC50) can then be determined.

Experimental_Workflow_Antiviral_Assay Workflow for Plaque Reduction Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A Seed Vero Cells B Grow to Confluent Monolayer A->B C Infect with HSV-1 B->C D Add Overlay with This compound C->D E Incubate (2-3 days) D->E F Fix and Stain (Crystal Violet) E->F G Count Plaques F->G H Calculate % Inhibition G->H

General workflow for a plaque reduction assay.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action in biological systems. Its ability to act as a potent antioxidant, a dual inhibitor of MMP-9, and a suppressor of the MAPK signaling pathway underscores its potential for therapeutic applications in inflammatory diseases, viral infections, and conditions associated with oxidative stress. Further research is warranted to fully elucidate its molecular targets and to explore its efficacy and safety in preclinical and clinical settings. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other bioactive natural products.

References

Spectroscopic Profile of Gallic Aldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gallic aldehyde, also known as 3,4,5-trihydroxybenzaldehyde, is a phenolic aldehyde that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its antioxidant, anti-inflammatory, and antiviral properties make it a promising candidate for further investigation. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support researchers in its identification, characterization, and application.

Spectroscopic Data of this compound

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While a publicly available spectrum for this compound is not readily accessible, the expected chemical shifts can be inferred from the analysis of similar aromatic aldehydes and related phenolic compounds. The aldehyde proton is characteristically found in the downfield region of the spectrum.

Proton Expected Chemical Shift (δ) ppm Multiplicity
Aldehyde (-CHO)~9.7Singlet
Aromatic (H-2, H-6)~7.0 - 7.2Singlet
Hydroxyl (-OH)Variable (broad singlet)Broad Singlet

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

Carbon Chemical Shift (δ) ppm
C=O (Aldehyde)~191
C-3, C-5 (C-OH)~147
C-4 (C-OH)~139
C-1~129
C-2, C-6~110
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
C-H (aromatic)Stretching~3100
C=O (aldehyde)Stretching~1650-1680
C=C (aromatic)Stretching~1580, 1450
C-O (hydroxyl)Stretching~1200-1300
C-H (aldehyde)Stretching~2720, 2820
Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.

Ion m/z (mass-to-charge ratio) Relative Abundance
[M]+154Varies
[M-H]+153High
[M-CHO]+125Moderate
Further FragmentsVariesVaries

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C. The spectral width should encompass the expected range for all carbon signals (typically 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the this compound powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The data is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique.

  • Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition:

    • For ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in either positive or negative ion mode over a relevant mass range.

    • For GC-MS: Inject the sample (or a derivatized form) into the gas chromatograph for separation. The eluting compounds are then introduced into the mass spectrometer for ionization (typically by Electron Ionization - EI) and mass analysis.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and characteristic fragment ions.

Visualizations

Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in various cellular processes, including inflammation and cell proliferation. The diagram below illustrates the inhibitory effect of this compound on key components of this pathway.

Gallic_Aldehyde_MAPK_Inhibition cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_mapk MAPK Family Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activates Inflammation_Proliferation Inflammation / Proliferation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Activates ERK ERK p38 p38 JNK JNK Transcription_Factors->Inflammation_Proliferation Leads to Gallic_Aldehyde Gallic_Aldehyde Gallic_Aldehyde->MAPK Inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow Sample Sample Sample_Prep Sample Preparation (Dissolution/Pelleting) Sample->Sample_Prep NMR_Analysis NMR Analysis (1H & 13C) Sample_Prep->NMR_Analysis IR_Analysis IR Analysis (FTIR-ATR) Sample_Prep->IR_Analysis MS_Analysis MS Analysis (ESI or GC-MS) Sample_Prep->MS_Analysis Data_Acquisition Data Acquisition NMR_Analysis->Data_Acquisition IR_Analysis->Data_Acquisition MS_Analysis->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Structural_Elucidation Structural Elucidation Data_Processing->Structural_Elucidation

Caption: General workflow for spectroscopic analysis of this compound.

Gallic Aldehyde: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Gallic aldehyde (3,4,5-trihydroxybenzaldehyde) is a naturally occurring phenolic aldehyde found in various plants, including Geum japonicum.[1][2] It has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. As with any compound intended for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is paramount for formulation development, analytical method development, and ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound in various solvents, offering a valuable resource for researchers, scientists, and drug development professionals. While quantitative data remains limited in publicly available literature, this guide consolidates qualitative information and presents robust experimental protocols to enable researchers to determine these crucial parameters.

Solubility Profile of this compound

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Based on available data, this compound exhibits solubility in polar organic solvents.[3] The presence of three hydroxyl groups and an aldehyde functional group on the benzene (B151609) ring contributes to its polarity and potential for hydrogen bonding, influencing its interaction with different solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[3][4]
MethanolSoluble

Note: The available literature does not provide quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a comprehensive range of solvents. The information presented is qualitative. Researchers are encouraged to determine quantitative solubility as per the protocols outlined in this guide.

Stability Profile of this compound

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. This compound is reported to be air-sensitive and should be stored in a cool, dark, and dry place under an inert atmosphere to minimize degradation. While specific degradation kinetics and pathways for this compound are not extensively documented, insights can be drawn from studies on the structurally related compound, gallic acid. Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by factors such as light, heat, and the presence of metal ions.

Table 2: Stability Considerations for this compound

ConditionPotential Impact on StabilityRecommendations for Handling and Storage
Air/Oxygen Prone to oxidation due to the presence of hydroxyl groups on the aromatic ring.Store under an inert atmosphere (e.g., nitrogen or argon).
Light Phenolic compounds can be susceptible to photodegradation.Protect from light by using amber-colored vials or by storing in the dark.
Temperature Elevated temperatures can accelerate degradation reactions.Store at recommended low temperatures (e.g., -20°C for long-term storage).
pH The stability of phenolic compounds is often pH-dependent. The hydroxyl groups can ionize at higher pH, potentially increasing susceptibility to oxidation.Evaluate stability across a range of pH values relevant to the intended application.

Note: This table is based on general knowledge of phenolic compounds and limited specific data for this compound. It is crucial to perform formal stability studies to understand the degradation profile of this compound under specific formulation and storage conditions.

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are provided. These methods are based on established practices for the analysis of phenolic compounds and can be adapted for this compound.

Determination of Quantitative Solubility

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological temperatures) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, by back-calculating from the quantified concentration and the dilution factor.

    • Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility.

Stability-Indicating HPLC Method Development and Validation

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance by separating the intact compound from its degradation products.

HPLC Method Parameters (starting point for development):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good resolution between this compound and any potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 270-280 nm is a suitable starting point.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is typically achieved through forced degradation studies.

  • Linearity: Establish a linear relationship between the concentration of this compound and the analytical response over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: Evaluate the variability of the results under different conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions: Subject the stock solution to the following stress conditions in separate experiments:

    • Acidic Hydrolysis: 0.1 M HCl at 60-80 °C for a specified time.

    • Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature for a specified time.

    • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using the developed stability-indicating HPLC method.

  • Data Evaluation:

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.

    • Calculate the percentage degradation of this compound under each condition.

    • If significant degradation is observed, further studies can be conducted to identify the structure of the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for determining solubility and conducting stability studies.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep Add excess this compound to various solvents equilibrate Agitate at constant temperature (24-72h) prep->equilibrate Shake-Flask settle Settle excess solid equilibrate->settle filter Filter supernatant settle->filter quantify Quantify by HPLC filter->quantify calculate Calculate Solubility (mg/mL) quantify->calculate

Solubility Determination Workflow

Stability_Study_Workflow cluster_method_dev Method Development cluster_forced_degradation Forced Degradation cluster_analysis Analysis & Validation cluster_pathway Outcome method_dev Develop Stability-Indicating HPLC Method stress_conditions Expose this compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) method_dev->stress_conditions validate Validate method as per ICH guidelines method_dev->validate analyze Analyze stressed samples by HPLC stress_conditions->analyze pathway Identify Degradation Products & Pathways analyze->pathway

Stability Study Workflow

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While there is a clear need for more comprehensive quantitative data, the qualitative information and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals. By following the outlined methodologies for solubility determination and stability testing, scientists can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and reliability of this compound for its intended applications. The provided workflows and diagrams serve as a practical guide for planning and executing these critical studies.

References

Potential Therapeutic Applications of Gallic Aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic aldehyde (3,4,5-Trihydroxybenzaldehyde) is a naturally occurring phenolic aldehyde found in various plants, including Geum japonicum. Emerging research has highlighted its potential therapeutic applications, stemming from its significant biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its antioxidant, anti-inflammatory, anticancer, and antiviral properties. This document details the mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the involved signaling pathways and workflows.

Therapeutic Potential and Mechanism of Action

This compound has demonstrated a range of biological activities that suggest its potential use in treating various pathological conditions. Its therapeutic effects are primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and viral replication.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress, a key contributor to numerous chronic diseases.

Anti-Inflammatory and Matrix Metalloproteinase (MMP) Inhibition

A significant aspect of this compound's therapeutic potential lies in its anti-inflammatory effects. It has been shown to inhibit the expression and gelatinolytic activity of Matrix Metalloproteinase-9 (MMP-9). MMPs are a family of enzymes responsible for the degradation of the extracellular matrix, and their overexpression is implicated in inflammatory diseases and cancer metastasis. This compound's inhibitory action on MMP-9 is mediated through the downregulation of key inflammatory signaling pathways.

Modulation of MAPK and NF-κB Signaling Pathways

This compound has been observed to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK1/2, p38, and JNK.[1] These kinases are central to cellular responses to a wide range of stimuli and are critically involved in cell proliferation, differentiation, inflammation, and apoptosis.

Furthermore, this compound has been shown to inhibit the nuclear translocation of NF-κB and AP-1.[1] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. By preventing its translocation to the nucleus, this compound effectively suppresses the inflammatory response.

Anticancer Properties

The inhibitory effects of this compound on MMP-9 and the MAPK and NF-κB signaling pathways suggest its potential as an anticancer agent. By hindering the degradation of the extracellular matrix and suppressing pro-survival signaling pathways, this compound may inhibit tumor invasion and metastasis.

Antiviral Activity

This compound has demonstrated potent antiviral activity, specifically against Herpes Simplex Virus-1 (HSV-1).[1] This suggests its potential as a novel therapeutic agent for the treatment of HSV-1 infections.

Quantitative Data Summary

The following tables summarize the available quantitative data on the therapeutic activities of this compound.

Activity Assay Cell Line/Model Parameter Value Reference
AntioxidantDPPH Radical Scavenging-SC₅₀19.5 µg/mL[1]
Anti-inflammatoryMMP-9 InhibitionTNF-α-induced HASMCsConcentration20-500 µg/mL[1]
AntiviralAnti-HSV-1Vero cellsEffective Concentration12.5-50.0 µg/mL
Cytotoxicity-Vero cellsNo significant cytotoxicityUp to 200 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The SC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-Inflammatory Activity: MMP-9 Gelatin Zymography

Objective: To assess the inhibitory effect of this compound on MMP-9 activity.

Materials:

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • SDS-PAGE equipment

  • Gelatin

  • Coomassie Brilliant Blue stain

Procedure:

  • Culture HASMCs to 80-90% confluency.

  • Treat the cells with TNF-α (e.g., 10 ng/mL) in the presence or absence of varying concentrations of this compound (e.g., 20-500 µg/mL) for 24 hours.

  • Collect the conditioned media from the cell cultures.

  • Perform SDS-PAGE on the conditioned media using a polyacrylamide gel containing 0.1% gelatin. Do not use a reducing agent in the sample buffer.

  • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS.

  • Incubate the gel in a developing buffer (containing Tris-HCl, CaCl₂, and ZnCl₂) at 37°C for 18-24 hours.

  • Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

  • Areas of gelatinolytic activity will appear as clear bands against a blue background. The intensity of the bands corresponding to MMP-9 can be quantified using densitometry.

Analysis of MAPK Phosphorylation: Western Blotting

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2, p38, and JNK.

Materials:

  • Cell line of interest (e.g., macrophages, cancer cells)

  • Stimulant (e.g., LPS, TNF-α)

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total ERK1/2, p38, and JNK

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Western blotting equipment

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with an appropriate agonist (e.g., LPS) for a short period (e.g., 15-30 minutes).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the phosphorylated forms of ERK1/2, p38, and JNK overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of ERK1/2, p38, and JNK, and a loading control (e.g., β-actin or GAPDH).

Analysis of NF-κB Nuclear Translocation: Immunofluorescence

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of NF-κB.

Materials:

  • Cells cultured on coverslips

  • Stimulant (e.g., TNF-α)

  • This compound

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a culture plate and allow them to adhere.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with 5% BSA for 1 hour.

  • Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • The nuclear translocation of NF-κB can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Antiviral Activity: Plaque Reduction Assay

Objective: To determine the antiviral activity of this compound against HSV-1.

Materials:

  • Vero cells (or other susceptible cell line)

  • HSV-1 stock of known titer

  • This compound

  • Cell culture medium

  • Methylcellulose (B11928114) overlay

  • Crystal violet stain

Procedure:

  • Seed Vero cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate a known amount of HSV-1 (e.g., 100 plaque-forming units) with each dilution of this compound for 1 hour at 37°C.

  • Infect the confluent Vero cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with medium containing 1% methylcellulose and the corresponding concentration of this compound.

  • Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until viral plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques in each well.

  • The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC₅₀ value (the concentration that inhibits 50% of plaque formation) can then be determined.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental protocols described above.

Gallic_Aldehyde_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MEKK MEKK Receptor->MEKK MKK MKK MEKK->MKK MAPK ERK1/2, p38, JNK MKK->MAPK Transcription_Factors AP-1 MAPK->Transcription_Factors Gallic_Aldehyde_Inhibition This compound Gallic_Aldehyde_Inhibition->MAPK Gene_Expression Inflammatory Genes, Cell Proliferation Genes Transcription_Factors->Gene_Expression

Caption: this compound inhibits the MAPK signaling pathway.

Gallic_Aldehyde_NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli TNF-α, LPS Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK_Complex Receptor->IKK_Complex IkB IkB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_Nuclear NF-κB NFkB->NFkB_Nuclear translocates Gallic_Aldehyde_Inhibition This compound Gallic_Aldehyde_Inhibition->NFkB_Nuclear inhibits translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Nuclear->Gene_Expression

Caption: this compound inhibits NF-κB nuclear translocation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction SDS_PAGE 3. SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 4. Membrane Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: General workflow for Western Blot analysis.

Plaque_Reduction_Assay_Workflow Cell_Seeding 1. Seed Vero Cells Compound_Virus_Incubation 2. Pre-incubate Virus with this compound Cell_Seeding->Compound_Virus_Incubation Infection 3. Infect Cell Monolayer Compound_Virus_Incubation->Infection Overlay 4. Add Methylcellulose Overlay Infection->Overlay Incubation 5. Incubate for 2-3 Days Overlay->Incubation Fix_Stain 6. Fix and Stain Plaques Incubation->Fix_Stain Plaque_Counting 7. Count Plaques and Analyze Fix_Stain->Plaque_Counting

Caption: Workflow for the Plaque Reduction Assay.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its multifaceted biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral effects, warrant further investigation. The ability of this compound to modulate key signaling pathways such as MAPK and NF-κB provides a strong mechanistic basis for its observed therapeutic potential.

Future research should focus on in-depth in vivo studies to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective derivatives. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural compound.

References

Gallic Aldehyde Derivatives: A Technical Guide to Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic aldehyde (3,4,5-trihydroxybenzaldehyde), a naturally occurring phenolic aldehyde, has garnered significant attention in the scientific community for its diverse biological activities. As a derivative of gallic acid, it serves as a crucial building block for the synthesis of a wide array of novel compounds with enhanced pharmacological profiles. These derivatives, including Schiff bases, hydrazones, esters, and ethers, have demonstrated promising potential as anticancer, antioxidant, and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives, with a focus on their therapeutic applications.

Synthesis of this compound Derivatives

The chemical modification of this compound at its aldehyde functional group allows for the creation of diverse derivatives. Common synthetic routes include condensation reactions to form Schiff bases and hydrazones.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of the aldehyde group of this compound with the primary amino group of various amines. This reaction is typically carried out under reflux in a suitable solvent like ethanol.

Synthesis of Hydrazone Derivatives

Hydrazone derivatives are formed by the reaction of this compound with hydrazides. This condensation reaction provides a versatile scaffold for further molecular modifications.

Biological Significance and Therapeutic Potential

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Antioxidant Activity

The phenolic hydroxyl groups in the this compound scaffold are key to its potent antioxidant properties. These derivatives can effectively scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. This compound derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various this compound and gallic acid derivatives from the literature, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound and Gallic Acid Derivatives

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
This compoundAldehyde---
Gallic AcidCarboxylic AcidHCT-15740[1]
Gallic AcidCarboxylic AcidJurkat60.3 (24h), 50.9 (48h), 30.9 (72h)[2]
Gallic AcidCarboxylic AcidMDA-MB-231~150 (24h), ~50 (48h)[3]
N-tert-butyl gallamideAmideMCF-72.1 µg/mL[4]
N-hexyl gallamideAmideMCF-73.5 µg/mL[4]
Salicylaldehyde Hydrazone DerivativeHydrazoneK-5620.03
Azo-Schiff Base DerivativeSchiff BaseHeLa120.0
Azo-Schiff Base DerivativeSchiff BaseMCF-7140.8

Table 2: Antioxidant Activity of this compound and Gallic Acid Derivatives

CompoundDerivative TypeAssayIC50 / EC50Reference
This compoundAldehydeDPPHSC50 = 19.5 mg/mL
Gallic Hydrazone Derivative 11HydrazoneDPPHEC50 = 6.42 µg/mL
Gallic Hydrazone Derivative 15HydrazoneDPPHEC50 = 6.86 µg/mL
Phenolic N-acylhydrazone 5hHydrazoneDPPHIC50 = 0.7 µM
Phenolic Hydrazone (vanillin moiety)HydrazoneDPPHIC50 = 2.5 µM

Key Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with critical cellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. This compound and its derivatives have been shown to inhibit the phosphorylation of key MAPK proteins such as ERK1/2, p38, and JNK, thereby modulating downstream cellular processes.

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk jnk JNK mek->jnk p38 p38 mek->p38 transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors jnk->transcription_factors p38->transcription_factors cellular_response Cellular Response (Proliferation, Apoptosis, Inflammation) transcription_factors->cellular_response gallic_aldehyde_derivatives This compound Derivatives gallic_aldehyde_derivatives->mek Inhibition gallic_aldehyde_derivatives->jnk Inhibition gallic_aldehyde_derivatives->p38 Inhibition

Modulation of the MAPK Signaling Pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. This compound derivatives can inhibit the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation ub_proteasome Ubiquitination & Proteasomal Degradation ikb->ub_proteasome nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus gene_transcription Gene Transcription (Pro-inflammatory cytokines) nfkb->gene_transcription nfkb_ikb NF-κB/IκB Complex (Inactive) nfkb_ikb->nfkb Release gallic_aldehyde_derivatives This compound Derivatives gallic_aldehyde_derivatives->ikk Inhibition

Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the derivatives.

  • Preparation of Solutions: Prepare a stock solution of the test compound in methanol (B129727) or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50/EC50 value.

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and assess their expression and phosphorylation status.

  • Cell Lysis: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, total-p38, phospho-NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Drug Discovery Workflow

The discovery and development of novel drugs from natural product derivatives like this compound follow a structured workflow.

Drug_Discovery_Workflow start Start: this compound synthesis Synthesis of Derivatives (e.g., Schiff Bases, Hydrazones) start->synthesis purification Purification & Characterization (Chromatography, NMR, Mass Spec) synthesis->purification in_vitro_screening In Vitro Biological Screening purification->in_vitro_screening antioxidant_assay Antioxidant Assays (e.g., DPPH) in_vitro_screening->antioxidant_assay anticancer_assay Anticancer Assays (e.g., MTT on cell lines) in_vitro_screening->anticancer_assay anti_inflammatory_assay Anti-inflammatory Assays (e.g., NO inhibition) in_vitro_screening->anti_inflammatory_assay hit_identification Hit Identification & Lead Selection antioxidant_assay->hit_identification anticancer_assay->hit_identification anti_inflammatory_assay->hit_identification mechanism_of_action Mechanism of Action Studies hit_identification->mechanism_of_action western_blot Western Blot (MAPK, NF-κB pathways) mechanism_of_action->western_blot apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) mechanism_of_action->apoptosis_assay lead_optimization Lead Optimization (SAR Studies) mechanism_of_action->lead_optimization preclinical_studies Preclinical Studies (In vivo models) lead_optimization->preclinical_studies end Clinical Candidate preclinical_studies->end

Drug Discovery Workflow for this compound Derivatives.

Conclusion

This compound serves as a versatile platform for the development of novel bioactive compounds. Its derivatives have demonstrated significant potential in the fields of oncology, and inflammatory and oxidative stress-related diseases. The continued exploration of the structure-activity relationships of these compounds, coupled with detailed mechanistic studies, will undoubtedly pave the way for the development of new and effective therapeutic agents. This guide provides a foundational framework for researchers to design, synthesize, and evaluate the next generation of this compound-based therapeutics.

References

Methodological & Application

Synthesis of Aldehydes from Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of aldehydes from carboxylic acids, a crucial transformation in organic synthesis and drug development. Aldehydes are versatile intermediates, serving as precursors for a wide array of functional groups and molecular scaffolds. Herein, we present both classical and modern methodologies, offering a comprehensive guide for selecting the most suitable protocol based on substrate scope, functional group tolerance, and reaction conditions.

Introduction

The direct conversion of carboxylic acids to aldehydes is a challenging yet highly desirable transformation, as it represents a more atom-economical approach compared to the traditional two-step process of reduction to a primary alcohol followed by oxidation.[1] This application note details three primary strategies for this conversion: a two-step protocol via Weinreb amides, a two-step protocol involving the reduction of ester intermediates with diisobutylaluminum hydride (DIBAL-H), and a classic two-step approach via the Rosenmund reduction of acid chlorides. Additionally, a modern, direct, one-pot method is presented.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative parameters for the different synthetic routes, allowing for a direct comparison of their efficiency and applicability.

MethodKey ReagentsTypical Reaction TimeTypical Yields (%)Substrate Scope
Weinreb Amide Route 1. Coupling agent (e.g., oxalyl chloride, BOP)2-24 hours70-95Broad; tolerates a wide range of functional groups.[2][3] Particularly useful for amino acids.[2]
2. N,O-Dimethylhydroxylamine HCl
3. Reducing agent (e.g., LiAlH₄, DIBAL-H)
Ester Reduction via DIBAL-H 1. Esterification reagent (e.g., alcohol, acid catalyst)2-6 hours60-90Broad; effective for aliphatic and aromatic esters.[4] Requires low temperatures to prevent over-reduction.
2. Diisobutylaluminum hydride (DIBAL-H)
Rosenmund Reduction 1. Thionyl chloride or oxalyl chloride1-4 hours50-80Primarily for aromatic and aliphatic acyl chlorides; sensitive to catalyst poisoning.
2. H₂, Pd/BaSO₄, catalyst poison (e.g., thiourea)
Direct Chemoselective Reduction Multifunctional pyridinium (B92312) reagent, Li₂CO₃20 minutes58-95Broad; excellent chemoselectivity, tolerating nitro groups, nitriles, esters, and amides.

Experimental Protocols

Protocol 1: Synthesis of Aldehydes via Weinreb Amide Intermediate

This two-step protocol first involves the conversion of a carboxylic acid to the corresponding N-methoxy-N-methylamide (Weinreb amide), which is then reduced to the aldehyde. The Weinreb amide is a stable intermediate that resists over-reduction.

Step 1: Weinreb Amide Formation

  • Acid Chloride Formation: In a round-bottom flask equipped with a stir bar, dissolve the carboxylic acid (1.0 equiv) in dichloromethane (B109758) (DCM). Add oxalyl chloride (1.05 equiv) dropwise at room temperature. Add a catalytic amount of dimethylformamide (DMF) and stir the mixture for 2 hours at room temperature.

  • Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and triethylamine (B128534) (2.2 equiv) in dry tetrahydrofuran (B95107) (THF).

  • Reaction: Cool the N,O-dimethylhydroxylamine solution to 0 °C and slowly add the freshly prepared acid chloride solution. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate (B1210297). Wash the organic layer sequentially with saturated citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Reduction of Weinreb Amide to Aldehyde

  • Reaction Setup: Dissolve the purified Weinreb amide (1.0 equiv) in dry THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.0 equiv) in THF to the cooled Weinreb amide solution. Stir the reaction at 0 °C for 30 minutes.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Work-up: Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate. Collect the filtrate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aldehyde.

Protocol 2: Aldehyde Synthesis via Ester Reduction with DIBAL-H

This method involves the initial esterification of the carboxylic acid, followed by a low-temperature reduction of the ester to the aldehyde using DIBAL-H.

Step 1: Esterification of Carboxylic Acid (Fischer Esterification)

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1.0 equiv), the desired alcohol (e.g., ethanol, 5-10 equiv), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester.

Step 2: DIBAL-H Reduction of the Ester

  • Reaction Setup: Dissolve the ester (1.0 equiv) in a dry solvent such as DCM or toluene (B28343) in a flame-dried, three-neck flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (1.0 M solution in toluene or THF, 1.0 equiv) dropwise to the cooled ester solution, ensuring the internal temperature remains below -70 °C. Stir the reaction at -78 °C for 2 hours.

  • Quenching: While maintaining the low temperature, quench the reaction by the slow, dropwise addition of methanol.

  • Work-up: Allow the reaction to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography.

Protocol 3: Rosenmund Reduction of an Acid Chloride

This classical method involves the conversion of a carboxylic acid to an acid chloride, followed by catalytic hydrogenation to the aldehyde.

Step 1: Acid Chloride Formation

  • Reaction Setup: In a round-bottom flask, add the carboxylic acid (1.0 equiv) and thionyl chloride (1.2 equiv).

  • Reaction: Gently heat the mixture to reflux for 1-2 hours.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.

Step 2: Catalytic Hydrogenation (Rosenmund Reduction)

  • Catalyst Preparation: Prepare the Rosenmund catalyst by suspending palladium on barium sulfate (Pd/BaSO₄, 5% w/w) in a suitable solvent like toluene. Add a catalyst poison, such as thiourea (B124793) or quinoline-sulfur, to deactivate the catalyst partially and prevent over-reduction to the alcohol.

  • Reaction: Dissolve the acid chloride (1.0 equiv) in toluene and add it to the catalyst suspension.

  • Hydrogenation: Bubble hydrogen gas through the reaction mixture with vigorous stirring at room temperature or with gentle heating. Monitor the reaction progress by TLC or by measuring the consumption of hydrogen.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the filtrate with sodium bicarbonate solution to remove any HCl formed during the reaction, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aldehyde.

Visualized Workflows and Mechanisms

The following diagrams illustrate the workflows and key transformations for the described protocols.

Weinreb_Amide_Workflow cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Reduction CarboxylicAcid Carboxylic Acid AcidChloride Acid Chloride CarboxylicAcid->AcidChloride Oxalyl Chloride, DMF (cat.) WeinrebAmide Weinreb Amide AcidChloride->WeinrebAmide HN(OMe)Me·HCl, Base Aldehyde Aldehyde WeinrebAmide->Aldehyde LiAlH₄ or DIBAL-H

Caption: Workflow for the synthesis of aldehydes via a Weinreb amide intermediate.

DIBAL_H_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction CarboxylicAcid Carboxylic Acid Ester Ester CarboxylicAcid->Ester Alcohol, Acid Catalyst Aldehyde Aldehyde Ester->Aldehyde DIBAL-H, -78 °C

Caption: Workflow for the synthesis of aldehydes via ester reduction with DIBAL-H.

Rosenmund_Reduction_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Hydrogenation CarboxylicAcid Carboxylic Acid AcidChloride Acid Chloride CarboxylicAcid->AcidChloride SOCl₂ Aldehyde Aldehyde AcidChloride->Aldehyde H₂, Pd/BaSO₄, Poison

Caption: Workflow for the Rosenmund reduction of an acid chloride to an aldehyde.

Conclusion

The synthesis of aldehydes from carboxylic acids can be achieved through various reliable methods. The choice of protocol will depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. The Weinreb amide and DIBAL-H reduction of esters routes offer broad applicability and good yields. The Rosenmund reduction is a classic method that remains useful, particularly for certain aromatic substrates. Newer, direct methods offer advantages in terms of atom economy and reaction time, representing the ongoing evolution of synthetic methodology in this field. Careful consideration of the comparative data and experimental protocols presented here will aid researchers in selecting the optimal synthetic strategy for their specific needs.

References

Application Notes and Protocols for Testing the Antioxidant Activity of Gallic Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic aldehyde (3,4,5-trihydroxybenzaldehyde) is a phenolic aldehyde that has garnered interest for its potential biological activities, including its role as an antioxidant.[1][2] As a derivative of gallic acid, a well-documented antioxidant, this compound is anticipated to exhibit significant free radical scavenging and cytoprotective properties. These attributes make it a compelling candidate for investigation in the development of novel therapeutics and functional food ingredients.

These application notes provide detailed protocols for the in vitro and cell-based assessment of the antioxidant activity of this compound. The described methods include the DPPH, ABTS, and FRAP assays for chemical-based antioxidant capacity, and the Cellular Antioxidant Activity (CAA) assay for a more biologically relevant evaluation. Additionally, a potential mechanism of action involving the Nrf2 signaling pathway is discussed.

Data Presentation

The antioxidant activity of this compound and reference compounds can be quantified and compared using the following metrics.

Compound Assay IC50 / SC50 Value Reference
This compoundDPPH19.5 mg/mL[1][3]
Gallic AcidDPPH~10.8 µg/mL[4]
Gallic Acid HydrateABTS1.03 ± 0.25 µg/mL
TroloxABTS-
Gallic AcidFRAP-
TroloxFRAP-

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Workflow for DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix DPPH Solution with Sample/Control DPPH->Mix Sample Prepare this compound Solutions (various concentrations) Sample->Mix Control Prepare Positive Control (e.g., Gallic Acid, Trolox) Control->Mix Incubate Incubate in the Dark (e.g., 30 minutes at room temp.) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol (B129727).

    • Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a positive control solution (e.g., gallic acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the this compound solution or standard to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • The reaction mixture is typically incubated in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Workflow for ABTS Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Stock Prepare ABTS Stock Solution (e.g., 7 mM) ABTS_Radical Generate ABTS Radical Cation (mix and incubate in dark for 12-16h) ABTS_Stock->ABTS_Radical K2S2O8 Prepare Potassium Persulfate (e.g., 2.45 mM) K2S2O8->ABTS_Radical Dilute_ABTS Dilute ABTS Radical Solution (to absorbance of ~0.7 at 734 nm) ABTS_Radical->Dilute_ABTS Sample Prepare this compound Solutions (various concentrations) Mix Mix Diluted ABTS with Sample Sample->Mix Dilute_ABTS->Mix Incubate Incubate (e.g., 6 minutes at room temp.) Mix->Incubate Measure Measure Absorbance (at 734 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS radical cation decolorization assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To produce the ABTS radical cation (ABTS•+), mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Assay Procedure:

    • Prior to the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the diluted ABTS•+ solution to a cuvette or microplate well.

    • Add a small volume of the this compound solution or standard to the ABTS•+ solution and mix.

    • The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition of absorbance is calculated as for the DPPH assay.

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Workflow for FRAP Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Acetate_Buffer Prepare Acetate (B1210297) Buffer (300 mM, pH 3.6) FRAP_Reagent Prepare FRAP Reagent (Mix Acetate Buffer, TPTZ, and FeCl3) Acetate_Buffer->FRAP_Reagent TPTZ Prepare TPTZ Solution (10 mM in 40 mM HCl) TPTZ->FRAP_Reagent FeCl3 Prepare FeCl3 Solution (20 mM) FeCl3->FRAP_Reagent Warm Warm FRAP Reagent (to 37°C) FRAP_Reagent->Warm Sample Prepare this compound Solutions Mix Mix FRAP Reagent with Sample Sample->Mix Warm->Mix Incubate Incubate (e.g., 30 minutes at 37°C) Mix->Incubate Measure Measure Absorbance (at 593 nm) Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate Standard_Curve Generate Standard Curve (e.g., with FeSO4) Standard_Curve->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the this compound solution or standard to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.

Workflow for Cellular Antioxidant Activity (CAA) Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_ros_induction ROS Induction & Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate (e.g., HepG2) Culture Culture to Confluence Seed_Cells->Culture Wash_Cells Wash Cells with PBS Culture->Wash_Cells Treat_Sample Treat with this compound and DCFH-DA Wash_Cells->Treat_Sample Incubate_1 Incubate (e.g., 1 hour at 37°C) Treat_Sample->Incubate_1 Wash_Cells_2 Wash Cells with PBS Incubate_1->Wash_Cells_2 Add_ABAP Add Peroxyl Radical Initiator (e.g., ABAP) Wash_Cells_2->Add_ABAP Measure_Fluorescence Measure Fluorescence Kinetically (Ex: 485 nm, Em: 538 nm) Add_ABAP->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Calculate_CAA Calculate CAA Value Calculate_AUC->Calculate_CAA

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., human hepatocarcinoma HepG2 cells) in a 96-well, black, clear-bottom microplate until they reach confluence.

  • Treatment:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

  • Induction of Oxidative Stress and Measurement:

    • After incubation, wash the cells with PBS.

    • Add a peroxyl radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), to the cells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically (e.g., every 5 minutes for 1 hour) at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 538 nm.

  • Data Analysis:

    • The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time.

    • The CAA value is calculated using the following formula:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Potential Mechanism of Action: Nrf2 Signaling Pathway

Phenolic compounds, including aldehydes, have been shown to exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense systems. A key pathway involved in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway.

Nrf2 Signaling Pathway Activation

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gallic_Aldehyde This compound Keap1_Nrf2 Keap1-Nrf2 Complex Gallic_Aldehyde->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 (Ubiquitination & Degradation) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds with Maf Maf Maf Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Simplified diagram of the Nrf2 signaling pathway activation.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or inducers like certain phenolic aldehydes, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's capacity to counteract oxidative damage. Investigating the ability of this compound to activate this pathway can provide valuable insights into its mechanism of antioxidant action beyond direct radical scavenging.

References

Application of Gallic Acid in Nanoparticle Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: While the prompt specified "gallic aldehyde," the preponderance of scientific literature focuses on the use of gallic acid as a key reagent in nanoparticle synthesis. Gallic acid, a phenolic acid, is widely employed as both a reducing and capping agent in the green synthesis of various metallic nanoparticles. This document will therefore focus on the applications and protocols related to gallic acid.

Introduction

The synthesis of nanoparticles with controlled size, shape, and surface properties is a cornerstone of nanotechnology, with profound implications for drug delivery, diagnostics, and therapeutics. "Green synthesis" methodologies, which utilize biocompatible and environmentally benign reagents, have gained significant traction. Gallic acid (3,4,5-trihydroxybenzoic acid) has emerged as a versatile and effective compound in this domain. Its multiple hydroxyl groups and carboxylic acid functionality enable it to act as a potent reducing agent for metal ions and a stabilizing (capping) agent for the resulting nanoparticles, preventing their aggregation.[1][2] This dual role simplifies synthesis protocols and imparts unique biological properties to the nanoparticles, stemming from the inherent antioxidant, anti-inflammatory, and anticancer activities of gallic acid itself.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of various nanoparticles using gallic acid, targeting researchers, scientists, and professionals in drug development.

Applications of Gallic Acid-Synthesized Nanoparticles

Nanoparticles synthesized or functionalized with gallic acid have demonstrated significant potential in a range of biomedical applications:

  • Cancer Therapy: Gallic acid-conjugated nanoparticles exhibit enhanced anticancer activity.[5] They can induce apoptosis in cancer cells and overcome drug resistance. For instance, gallic acid-coated gold nanoparticles have shown efficacy against cervical cancer and cholangiocarcinoma cells. Iron-gallic acid nanoparticles can be used in photodynamic therapy, where they generate reactive oxygen species (ROS) to kill cancer cells upon light activation.

  • Drug Delivery: The nanoparticle serves as a carrier to improve the bioavailability and targeted delivery of gallic acid or other therapeutic agents. Polymeric nanoparticles, such as those made from PLGA, have been used to create transdermal delivery systems for gallic acid, offering controlled release and enhanced stability. Chitosan-based nanoparticles functionalized with gallic acid are also being explored for modulating drug delivery.

  • Anti-Aging and Antioxidant Applications: Gallic acid's potent antioxidant properties are harnessed in nanoparticle formulations to combat oxidative stress. Gallic acid-coated gold nanoparticles have been shown to inhibit matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation and skin aging, in dermal fibroblast cells.

  • Antimicrobial Agents: Silver nanoparticles synthesized with gallic acid have demonstrated broad-spectrum antibacterial and antifungal activity. The nanoparticles can disrupt bacterial cell walls and membranes, leading to microbial death.

  • Bioimaging: Nanoparticles functionalized with gallic acid can be adapted for biomedical imaging. For example, 64Cu-labelled iron-gallic acid nanoparticles have been utilized in positron emission tomography (PET) imaging. The unique optical and magnetic properties of metallic nanoparticles make them suitable as contrast agents in various imaging modalities.

  • Catalysis: Gold and silver nanoparticles synthesized using gallic acid have shown catalytic activity in chemical reactions, such as the reduction of 4-nitrophenol.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on gallic acid-synthesized nanoparticles.

Table 1: Synthesis Parameters and Physicochemical Properties of Gallic Acid-Synthesized Nanoparticles

Nanoparticle TypePrecursorGallic Acid RolepHAverage Size (nm)Zeta Potential (mV)Reference(s)
Silver (AgNPs)AgNO₃Reducing & Capping95.77 (TEM)-
Silver (AgNPs)AgNO₃Reducing & Capping-~15 (SEM)-
Gold (AuNPs)HAuCl₄Reducing & Capping1130.30 ± 3.98 (TEM)-49.63 ± 2.11
Gold (AuNPs)HAuCl₄Reducing & Capping932 ± 20.8 (DLS)48.26 ± 1.84
Gold (AuNPs)HAuCl₄Reducing & Capping652.0 ± 18.1 (DLS)61.30 ± 2.84
Gold (AuNPs)HAuCl₄Reducing & Capping-54.4 (Hydrodynamic Radius)-41.98
Silver (AgNPs)AgNO₃Reducing & Capping-33.7 (Hydrodynamic Radius)-53.47
Iron Oxide (Fe₃O₄)Fe²⁺/Fe³⁺Coating-13 (TEM, with chitosan)-
Copper (CuNPs)-Reducing---

Table 2: Biological Activity of Gallic Acid-Functionalized Nanoparticles

Nanoparticle SystemCell Line / MicrobeApplicationKey Finding (e.g., IC₅₀)Reference(s)
GA-AuNPsLung (A549) & Cervical (HeLa) CancerAnticancerIC₅₀: 79.9 µg/mL (A549), 73 µg/mL (HeLa)
GA-AgNPsE. coli, S. aureus, C. albicansAntimicrobialInhibited growth
Graphene Oxide-GALiver Cancer (HepG2)AnticancerInhibitory effect on cancer cell growth
Chitosan-GA NPs-Drug Delivery82% encapsulation efficiency
PLGA-GA NPsVarious microbesAntimicrobialPotent antibacterial effects
Fe₃O₄-Chitosan-GAHT29 & MCF7 Cancer CellsAnticancerHigher activity in HT29 cells

Experimental Protocols

Protocol for Synthesis of Gallic Acid-Coated Silver Nanoparticles (GA-AgNPs)

This protocol is adapted from Martínez-Castañon et al. as described in reference.

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • Gallic acid (GA)

  • Deionized water

  • Volumetric flasks (100 mL, 10 mL)

  • Beaker (250 mL)

  • Magnetic stirrer

Procedure:

  • Prepare a 1 mM solution of AgNO₃ by dissolving 16.9 mg of AgNO₃ in 100 mL of deionized water in a volumetric flask.

  • Transfer the AgNO₃ solution to a 250 mL beaker.

  • Prepare a stock solution of gallic acid by dissolving 10 mg of GA in 10 mL of deionized water in a volumetric flask.

  • While stirring the AgNO₃ solution, add the gallic acid solution.

  • Continue stirring for the desired reaction time. The formation of AgNPs is indicated by a color change in the solution.

  • Characterize the synthesized GA-AgNPs using UV-Vis spectroscopy (for surface plasmon resonance, typically around 410 nm), Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for size and morphology, and Dynamic Light Scattering (DLS) for size distribution and zeta potential.

Protocol for Synthesis of Gallic Acid-Coated Gold Nanoparticles (GA-AuNPs)

This protocol is a modification based on the method described in reference.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Gallic acid (GA)

  • Deionized water

  • Solutions for pH adjustment (e.g., NaOH or HCl)

  • Magnetic stirrer

Procedure:

  • Prepare a 2.5 mM solution of HAuCl₄ in 10 mL of deionized water.

  • Adjust the pH of the HAuCl₄ solution to the desired value (e.g., 6, 9, or 11) using NaOH or HCl. Note: pH 11 has been shown to produce spherical nanoparticles.

  • Prepare a 10 mM solution of gallic acid.

  • Gently heat the gallic acid solution to 50°C.

  • Add 0.1 mL of the warm gallic acid solution dropwise to the 10 mL HAuCl₄ solution while stirring.

  • Continue stirring the mixture for 6 hours at room temperature. A color change to red indicates the formation of AuNPs.

  • Characterize the synthesized GA-AuNPs using UV-Vis spectroscopy (surface plasmon resonance peak around 520-540 nm), TEM for size and morphology, and DLS for hydrodynamic diameter and zeta potential.

Diagrams and Visualizations

Experimental Workflow for Nanoparticle Synthesis

The following diagram illustrates the general workflow for the green synthesis of metallic nanoparticles using gallic acid.

G Workflow for Gallic Acid-Mediated Nanoparticle Synthesis cluster_0 Preparation of Precursors cluster_1 Synthesis Reaction cluster_2 Characterization Metal_Salt_Solution Aqueous Metal Salt Solution (e.g., AgNO₃, HAuCl₄) Mixing Mixing of Solutions (Under controlled pH and temperature) Metal_Salt_Solution->Mixing GA_Solution Gallic Acid Solution (Reducing & Capping Agent) GA_Solution->Mixing Reduction Reduction of Metal Ions (e.g., Ag⁺ → Ag⁰, Au³⁺ → Au⁰) Mixing->Reduction Initiation Nucleation_Growth Nanoparticle Nucleation and Growth Reduction->Nucleation_Growth Stabilization Stabilization by Gallic Acid (Capping of Nanoparticles) Nucleation_Growth->Stabilization UV_Vis UV-Vis Spectroscopy (SPR Analysis) Stabilization->UV_Vis TEM_SEM Microscopy (TEM/SEM) (Size and Morphology) Stabilization->TEM_SEM DLS Dynamic Light Scattering (Size Distribution, Zeta Potential) Stabilization->DLS XRD X-ray Diffraction (Crystalline Structure) Stabilization->XRD

Caption: General workflow for synthesizing nanoparticles using gallic acid.

Signaling Pathway Inhibition by GA-AuNPs in Anti-Aging

The diagram below illustrates the proposed mechanism by which gallic acid-coated gold nanoparticles (GA-AuNPs) inhibit high glucose-mediated MMP-1 expression in dermal fibroblasts, as described in references.

G Inhibition of MMP-1 Expression by GA-AuNPs High_Glucose High Glucose Environment ROS Reactive Oxygen Species (ROS) Production High_Glucose->ROS MAPK_Pathway p38 MAPK / ERK Phosphorylation ROS->MAPK_Pathway NFkB NF-κB Phosphorylation ROS->NFkB AP1 AP-1 Activation (c-Jun, c-Fos, ATF-2) MAPK_Pathway->AP1 MMP1_Expression MMP-1 mRNA and Protein Expression AP1->MMP1_Expression NFkB->MMP1_Expression Collagen_Degradation Collagen Degradation (Skin Aging) MMP1_Expression->Collagen_Degradation GA_AuNPs GA-AuNPs GA_AuNPs->ROS Inhibits

Caption: Signaling pathway for GA-AuNPs in preventing skin aging.

Conclusion

Gallic acid serves as an exemplary reagent in the green synthesis of nanoparticles, offering a simple, eco-friendly, and effective method for producing nanoparticles with significant biomedical potential. Its dual functionality as a reducing and capping agent, combined with its intrinsic therapeutic properties, makes it a valuable component in the design of novel nanomedicines for cancer therapy, drug delivery, and anti-aging applications. The protocols and data presented herein provide a comprehensive resource for researchers aiming to leverage the unique advantages of gallic acid in their nanoparticle synthesis endeavors.

References

Application Notes & Protocols for the Quantification of Gallic Aldehyde in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction

Gallic aldehyde (3,4,5-trihydroxybenzaldehyde) is a phenolic aldehyde found in various plant species. As a derivative of gallic acid, it is of interest to researchers for its potential biological activities, including antioxidant and antimicrobial properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection and a colorimetric spectrophotometric method.

Method 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used analytical technique for the separation, identification, and quantification of phenolic compounds in complex mixtures like plant extracts.[1][2][3] This method offers high sensitivity, specificity, and reproducibility.

Experimental Protocol

1. Sample Preparation: Extraction

The efficiency of extraction is a critical step that can significantly influence the final quantitative results.[4] The choice of solvent and extraction method should be optimized based on the plant material.

  • Materials:

    • Dried and powdered plant material

    • Methanol (B129727) (HPLC grade)

    • Ethanol (analytical grade)

    • Distilled water

    • Soxhlet apparatus or Ultrasonic bath

    • Rotary evaporator

    • 0.45 µm syringe filters

  • Protocol (Soxhlet Extraction):

    • Weigh accurately about 25 g of the dried, powdered plant material.

    • Place the powdered material in a thimble and extract successively with solvents of increasing polarity (e.g., chloroform, followed by methanol, then ethanol) in a Soxhlet apparatus.

    • For each solvent, continue the extraction for a sufficient duration (e.g., 10 hours) to ensure complete extraction.

    • After each extraction, dry the marc (the remaining solid plant material) in an oven at a temperature below 50°C before proceeding to the next solvent.

    • Collect the respective solvent extracts.

    • Evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the dried crude extract.

    • Store the dried extracts at 4-5°C until further analysis.

  • Protocol (Ultrasonic-Assisted Extraction):

    • Weigh 20 g of the powdered plant sample.

    • Add 200 ml of 70% acetone.

    • Subject the mixture to ultrasound-assisted extraction for 15 minutes.

    • Filter the extract.

    • Evaporate the solvent using a rotary evaporator.

2. Preparation of Standard Solutions

  • Materials:

    • This compound standard (analytical grade)

    • Methanol:Water (9:1 v/v) or other suitable solvent

    • Volumetric flasks

  • Protocol:

    • Stock Solution (1000 µg/ml): Accurately weigh 10 mg of this compound standard and transfer it to a 10 ml volumetric flask. Dissolve and make up the volume with the solvent mixture.

    • Working Standard Solutions: Prepare a series of working standard solutions at different concentrations (e.g., 10, 20, 40, 60, 80, and 100 µg/ml) by appropriate dilution of the stock solution with the solvent mixture.

3. Preparation of Sample Solution for HPLC Analysis

  • Protocol:

    • Accurately weigh a known amount of the dried plant extract.

    • Re-dissolve the extract in a known volume of a suitable solvent (e.g., 50 ml of methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC-UV Instrumentation and Conditions

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase for phenolic compounds is a mixture of acidified water/methanol or acetonitrile (B52724). For example, a mobile phase of 10% (v/v) acetonitrile and 1.0% aqueous acetic acid can be used.

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: The detection wavelength should be set at the λmax of this compound. For similar phenolic compounds like gallic acid, wavelengths around 254 nm, 271 nm, or 280 nm are commonly used. The specific λmax for this compound should be determined by scanning a standard solution.

  • Injection Volume: 20 µl.

  • Column Temperature: Maintained at 40°C.

5. Method Validation

The analytical method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The linearity is evaluated by the correlation coefficient (R²) of the regression equation, which should ideally be ≥ 0.99.

  • LOD and LOQ: These are calculated from the calibration curve using the formulas: LOD = 3.3 x (σ/S) and LOQ = 10 x (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates of a sample at different concentration levels. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Accuracy: Determined by recovery studies, often by spiking a blank sample with a known amount of the standard at different concentration levels.

6. Quantification of this compound in the Sample

The concentration of this compound in the plant extract is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve of the standard.

Method 2: Quantification of Total Phenolic Content (as this compound Equivalents) by UV-Vis Spectrophotometry

This colorimetric method, often using the Folin-Ciocalteu reagent, provides an estimation of the total phenolic content in an extract. It is a simpler and faster method compared to HPLC but is less specific as it measures the total phenolic compounds that react with the reagent. The results are typically expressed as this compound equivalents (GAE).

Experimental Protocol

1. Preparation of Reagents

  • Folin-Ciocalteu Reagent (10%): Dilute the commercially available Folin-Ciocalteu reagent 10-fold with distilled water.

  • Sodium Carbonate Solution (7%): Dissolve 7 g of anhydrous sodium carbonate in 100 ml of distilled water.

2. Preparation of Standard Solutions

  • Prepare a series of standard solutions of this compound in methanol at various concentrations (e.g., 10, 25, 50, and 75 µg/ml).

3. Preparation of Sample Solution

  • Prepare different concentrations of the plant extract in methanol (e.g., 25, 50, 100, and 200 µg/ml).

4. Colorimetric Assay

  • Protocol:

    • In a test tube, add 1 ml of each standard or sample solution.

    • Add 5 ml of 10% Folin-Ciocalteu reagent.

    • Add 4 ml of 7% sodium carbonate solution.

    • Mix the solution well and incubate for 30 minutes at 40°C in a water bath.

    • Measure the absorbance of the resulting blue-colored mixture at 760 nm against a blank (containing all reagents except the standard or sample).

5. Calculation of Total Phenolic Content

  • Calibration Curve: Plot the absorbance values of the standard solutions against their concentrations to obtain a calibration curve.

  • Quantification: Determine the concentration of phenolics in the sample from the calibration curve. The total phenolic content is expressed as mg of this compound equivalents per gram of dry extract (mg GAE/g).

  • Formula: C = (c * V) / m, where C is the total phenolic content, c is the concentration from the calibration curve, V is the volume of the extract, and m is the mass of the extract.

Data Presentation

Table 1: Comparison of Analytical Methods for Phenolic Compound Quantification

ParameterHPLC-UV MethodUV-Vis Spectrophotometry (Folin-Ciocalteu)
Principle Chromatographic separation followed by UV detectionColorimetric reaction based on redox properties
Specificity High (quantifies individual compounds)Low (measures total phenolic content)
Sensitivity HighModerate
LOD (Gallic Acid) 0.13 - 0.65 µg/ml0.045 µg/ml
LOQ (Gallic Acid) 0.43 - 2.5 µg/ml0.119 µg/ml
Linearity Range (Gallic Acid) 5 - 200 µg/ml (R² > 0.99)5 - 30 µg/ml (R² = 0.999)
Instrumentation HPLC system with UV detectorUV-Vis Spectrophotometer
Throughput LowerHigher
Cost HigherLower

Note: The LOD, LOQ, and linearity range values are for Gallic Acid as a representative phenolic compound, as specific data for this compound is less common. These parameters should be determined specifically for this compound during method validation.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Dried, Powdered Plant Material extraction Solvent Extraction (Soxhlet/Ultrasonic) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Plant Extract evaporation->crude_extract dissolution Dissolve Extract crude_extract->dissolution hplc_analysis HPLC-UV Analysis dissolution->hplc_analysis spectro_analysis Spectrophotometric Analysis dissolution->spectro_analysis quantification Data Analysis & Quantification hplc_analysis->quantification spectro_analysis->quantification hplc_workflow start Prepared Sample (Filtered Extract) autosampler Autosampler (Injection) start->autosampler column C18 Column (Separation) autosampler->column pump HPLC Pump (Mobile Phase) pump->column detector UV-Vis Detector (Detection) column->detector data_system Data System (Chromatogram) detector->data_system result Quantified Result data_system->result

References

Application Notes and Protocols for Gallic Aldehyde as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic aldehyde (3,4,5-trihydroxybenzaldehyde) is a phenolic aldehyde that holds significant potential as a natural and biocompatible crosslinking agent for biopolymers. Its utility in stabilizing hydrogels, scaffolds, and other biomaterials for tissue engineering and drug delivery applications is an area of growing interest. The presence of both a reactive aldehyde group and antioxidant-rich phenolic hydroxyl groups allows for versatile crosslinking mechanisms and imparts beneficial properties to the resulting biomaterials.

This document provides detailed application notes and protocols for utilizing this compound as a crosslinking agent. The methodologies described are based on established principles of aldehyde and polyphenol chemistry, drawing parallels from chemically similar compounds such as vanillin (B372448) and gallic acid, due to the limited direct literature on this compound for this specific application.

Principle of Crosslinking

This compound can crosslink polymers containing primary amine groups (e.g., chitosan (B1678972), gelatin, collagen) through two primary mechanisms:

  • Schiff Base Formation: The aldehyde group of this compound reacts with the primary amine groups of the polymer to form a covalent imine bond (C=N). This reaction is typically carried out under mild acidic to neutral conditions.

  • Oxidative Coupling of Phenolic Groups: Under alkaline conditions or in the presence of an oxidizing agent, the phenolic hydroxyl groups of this compound can be oxidized to form quinones. These highly reactive quinones can then form covalent bonds with amine groups or other nucleophilic groups on the polymer chains, leading to crosslinking.

These two mechanisms can potentially be employed sequentially or simultaneously to achieve a desired degree of crosslinking and to tailor the mechanical and biological properties of the biomaterial.

Diagrams of Crosslinking Mechanisms and Experimental Workflow

Schiff_Base_Formation Polymer Polymer with -NH2 groups Intermediate Unstable Intermediate Polymer->Intermediate + Gallic_Aldehyde This compound (R-CHO) Gallic_Aldehyde->Intermediate Schiff_Base Crosslinked Polymer (Schiff Base, -N=CH-R) Intermediate->Schiff_Base - H2O Water H2O Intermediate->Water

Caption: Schiff base formation between a polymer's amine group and this compound.

Oxidative_Coupling Gallic_Aldehyde This compound (Phenolic Groups) Oxidation Oxidation (Alkaline pH or Oxidant) Gallic_Aldehyde->Oxidation Quinone Reactive Quinone Intermediate Oxidation->Quinone Crosslinked_Polymer Crosslinked Polymer Quinone->Crosslinked_Polymer Polymer Polymer with -NH2 groups Polymer->Crosslinked_Polymer +

Caption: Oxidative coupling mechanism of this compound with a polymer.

Experimental_Workflow cluster_prep Preparation cluster_crosslinking Crosslinking cluster_characterization Characterization Polymer_Sol Prepare Polymer Solution Mixing Mix Polymer and this compound Polymer_Sol->Mixing GA_Sol Prepare this compound Solution GA_Sol->Mixing Incubation Incubate under Controlled Conditions (pH, Temp, Time) Mixing->Incubation Washing Wash to Remove Unreacted Aldehyde Incubation->Washing Physicochemical Physicochemical Analysis (FTIR, SEM, Swelling) Washing->Physicochemical Mechanical Mechanical Testing (Tensile, Compression) Washing->Mechanical Biological Biological Evaluation (Cytotoxicity, Biocompatibility) Washing->Biological

Caption: General experimental workflow for crosslinking with this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using chemically similar crosslinking agents (vanillin and gallic acid) to provide an expected range of performance for materials crosslinked with this compound.

Table 1: Mechanical Properties of Crosslinked Biopolymer Films

BiopolymerCrosslinking AgentConcentration of Crosslinker (% w/w of polymer)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
ChitosanVanillin37.5%~21Not ReportedNot Reported
Chitosan/GelatinVanillin1-5%25-40600-10005-15
GelatinGlutaraldehyde0.5%~3.5~20~25
GelatinDialdehyde Starch10%~4.5~35~30

Note: Data is compiled and averaged from multiple sources for representative purposes. Actual values will vary based on specific experimental conditions.

Table 2: Physicochemical Properties of Crosslinked Hydrogels

BiopolymerCrosslinking AgentSwelling Ratio (%)Water Solubility (%)In Vitro Degradation (Mass Loss %)
ChitosanVanillin200-40015-25~30% in 4 weeks
ChitosanGlutaraldehyde600-1200Not ReportedNot Reported
CollagenDialdehyde Chitosan + Gallic AcidNot ReportedNot Reported13% in 24h (collagenase)
GelatinGallic Acid (oxidative)300-50010-20~25% in 28 days

Note: Swelling ratio and degradation are highly dependent on the crosslinking density and the specific polymer used.

Experimental Protocols

The following are detailed protocols for crosslinking common biopolymers with this compound. Note: These protocols are derived from methodologies for similar phenolic aldehydes and may require optimization for specific applications.

Protocol 1: Crosslinking of Chitosan Films with this compound (Schiff Base Formation)

Objective: To prepare crosslinked chitosan films with improved mechanical and barrier properties.

Materials:

Equipment:

  • Magnetic stirrer with hot plate

  • pH meter

  • Casting plates (e.g., petri dishes)

  • Drying oven

Methodology:

  • Preparation of Chitosan Solution:

    • Dissolve 2 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution by stirring overnight at room temperature.

    • Add 0.6 g (30% w/w of chitosan) of glycerol to the chitosan solution and stir for 1 hour to ensure homogeneity.

  • Preparation of this compound Solution:

    • Dissolve this compound in a small amount of ethanol and then dilute with deionized water to the desired concentration. For example, to achieve a 25% (w/w of chitosan) concentration, dissolve 0.5 g of this compound in 5 mL of ethanol and 5 mL of deionized water.

  • Crosslinking Reaction:

    • Add the this compound solution dropwise to the chitosan solution while stirring continuously.

    • Adjust the pH of the mixture to 5.0-5.5 using 1 M NaOH.

    • Continue stirring the mixture for 4-6 hours at 40-50°C to facilitate the Schiff base reaction.

  • Film Casting and Drying:

    • Pour a specific volume (e.g., 20 mL) of the final solution onto a level casting plate.

    • Dry the films in an oven at 40-50°C for 24-48 hours, or until a constant weight is achieved.

  • Post-Treatment:

    • Peel the dried films from the plates.

    • To remove any unreacted this compound, wash the films in a 50:50 (v/v) ethanol/water solution for 1 hour, followed by a rinse with deionized water.

    • Dry the washed films again at 40°C for 12 hours.

Protocol 2: Preparation of Gelatin Hydrogels Crosslinked with this compound (Oxidative Coupling)

Objective: To fabricate biocompatible gelatin hydrogels with tunable mechanical properties for tissue engineering scaffolds.

Materials:

  • Gelatin (Type A or B)

  • This compound

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

Equipment:

  • Water bath or incubator

  • Molds for hydrogel casting

  • Freeze-dryer (optional, for scaffold fabrication)

Methodology:

  • Preparation of Gelatin-Gallic Aldehyde Solution:

    • Dissolve 10 g of gelatin in 90 mL of PBS at 60°C with gentle stirring.

    • Prepare a 10% (w/v) solution of this compound in PBS.

    • Add the desired amount of the this compound solution to the gelatin solution (e.g., for a 5% w/w concentration, add 5 mL of the 10% this compound solution). Stir until homogeneous.

  • Initiation of Oxidative Crosslinking:

    • Adjust the pH of the gelatin-gallic aldehyde solution to 8.5-9.0 using 1 M NaOH. The solution will typically change color (e.g., to a brownish hue), indicating the oxidation of the phenolic groups.

    • Stir the solution for 15-30 minutes at 50°C.

  • Hydrogel Formation:

    • Pour the solution into molds of the desired shape and size.

    • Allow the hydrogels to set at room temperature for 1-2 hours, followed by incubation at 37°C for 24 hours to ensure complete crosslinking.

  • Purification:

    • Immerse the crosslinked hydrogels in a large volume of PBS (pH 7.4) for 48 hours, changing the PBS every 12 hours, to remove unreacted components and neutralize the pH.

  • Scaffold Fabrication (Optional):

    • For porous scaffolds, freeze the purified hydrogels at -80°C for 12 hours.

    • Lyophilize the frozen hydrogels for 48-72 hours to obtain porous scaffolds.

Characterization of Crosslinked Materials

1. Degree of Crosslinking:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Schiff base linkages (C=N stretching peak around 1630-1650 cm⁻¹) or changes in the aromatic and hydroxyl regions indicative of oxidative coupling.

  • Ninhydrin Assay: To quantify the number of free amino groups remaining after crosslinking, which is inversely proportional to the degree of crosslinking.

2. Mechanical Properties:

  • Tensile Testing: To determine the tensile strength, Young's modulus, and elongation at break of film or scaffold samples.

  • Compression Testing: For hydrogels, to evaluate the compressive modulus and strength.

3. Physical Properties:

  • Swelling Studies: To determine the water uptake capacity of the hydrogels by measuring the weight change after immersion in a buffer solution over time.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and internal porous structure of scaffolds.

4. Biocompatibility:

  • In Vitro Cytotoxicity Assays: Using cell lines such as fibroblasts (e.g., NIH3T3) or specific cells relevant to the application (e.g., chondrocytes, osteoblasts) to assess cell viability in the presence of the crosslinked material (e.g., using MTT or Live/Dead assays).

  • Cell Adhesion and Proliferation Studies: To evaluate the ability of the material to support cell attachment and growth.

Conclusion

This compound presents a promising alternative to conventional synthetic crosslinking agents due to its natural origin and inherent antioxidant properties. By leveraging its dual reactive moieties—the aldehyde and phenolic hydroxyl groups—it is possible to create a diverse range of crosslinked biomaterials with tunable properties. The protocols and data provided herein serve as a comprehensive guide for researchers to explore the potential of this compound in the development of advanced biomaterials for various biomedical applications. Optimization of the described protocols will be crucial for tailoring the material properties to the specific requirements of the intended application.

Application of Gallic Aldehyde in Biosensor Development: Principles, Protocols, and Future Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic aldehyde (3,4,5-trihydroxybenzaldehyde) is a phenolic aldehyde with significant potential in various fields, including pharmacology and materials science. Its unique chemical structure, featuring both a reactive aldehyde group and a redox-active phenolic ring, makes it an intriguing candidate for the development of novel biosensors. While direct research on biosensors specifically targeting this compound is currently limited, its structural similarity to other well-studied phenolic compounds and aldehydes allows for the extrapolation of established sensing principles.

This document provides detailed application notes and protocols for the development of biosensors for this compound. The methodologies described are based on established techniques for the detection of similar analytes and are intended to serve as a comprehensive guide for researchers venturing into this promising area.

I. Electrochemical Biosensors for this compound

Electrochemical biosensors offer high sensitivity, rapid response times, and the potential for miniaturization, making them well-suited for the detection of electroactive compounds like this compound. The phenolic hydroxyl groups of this compound can be readily oxidized, providing a distinct electrochemical signature for detection.

A. Amperometric Sensing Using Laccase-Modified Electrodes

Principle: Laccase is a multi-copper oxidase enzyme that catalyzes the oxidation of a wide range of phenolic compounds. When this compound is oxidized by laccase immobilized on an electrode surface, the resulting product can be electrochemically reduced, generating a current that is proportional to the this compound concentration.

Signaling Pathway:

G cluster_electrode Electrode Surface Laccase Laccase Oxidized_Product Oxidized Product Laccase->Oxidized_Product Electrode Electrode Current Measurable Current Electrode->Current Gallic_Aldehyde This compound Gallic_Aldehyde->Laccase Enzymatic Oxidation Oxidized_Product->Electrode Electrochemical Reduction

Fig. 1: Amperometric detection of this compound using a laccase-based biosensor.
B. Experimental Protocol: Fabrication of a Laccase-Based Electrochemical Biosensor

Materials:

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurry to a mirror finish.

    • Sonciate the electrode in deionized water and then ethanol (B145695) for 5 minutes each to remove any residual alumina.

    • Dry the electrode under a stream of nitrogen.

  • Immobilization of Laccase:

    • Prepare a 1 mg/mL chitosan solution in 1% acetic acid.

    • Drop-cast 5 µL of the chitosan solution onto the GCE surface and allow it to dry at room temperature.

    • Activate the chitosan film by immersing the electrode in 2.5% glutaraldehyde solution for 30 minutes.

    • Rinse the electrode with deionized water to remove excess glutaraldehyde.

    • Drop-cast 10 µL of laccase solution (10 mg/mL in PBS) onto the activated chitosan film and incubate for 2 hours at 4°C.

    • Rinse gently with PBS to remove any unbound enzyme.

  • Electrochemical Measurements:

    • Perform cyclic voltammetry (CV) and differential pulse voltammetry (DPV) using a three-electrode system (laccase-modified GCE as working electrode, Ag/AgCl as reference electrode, and platinum wire as counter electrode) in a potassium ferricyanide solution to confirm successful immobilization.

    • For this compound detection, perform amperometric measurements in PBS (pH 7.4) at a fixed potential.

    • Add increasing concentrations of this compound to the electrochemical cell and record the corresponding current response.

C. Representative Quantitative Data

The following table summarizes the expected performance of a laccase-based electrochemical biosensor for this compound, based on data from similar phenolic compound biosensors.

ParameterExpected ValueReference
Linear Range0.1 µM - 500 µM[1][2]
Limit of Detection (LOD)0.05 µM[1]
Response Time< 10 seconds[2]
Stability> 85% activity after 30 days[1]

II. Colorimetric Biosensors for this compound

Colorimetric biosensors provide a simple and visual method for the detection of analytes, often without the need for sophisticated instrumentation. The reaction of the aldehyde group in this compound can be exploited to produce a color change.

A. Gold Nanoparticle (AuNP)-Based Colorimetric Assay

Principle: This method is based on the Tollen's reaction, where the aldehyde group of this compound reduces silver ions to metallic silver. In the presence of gold nanoparticles, this leads to the formation of a silver shell around the AuNPs, causing a distinct color change from red to yellow or gray.

Experimental Workflow:

G Start Start Prepare_AuNP Synthesize Gold Nanoparticles Start->Prepare_AuNP Prepare_Tollens Prepare Tollen's Reagent Start->Prepare_Tollens Mix Mix AuNPs, Tollen's Reagent, and this compound Sample Prepare_AuNP->Mix Prepare_Tollens->Mix Incubate Incubate at Room Temperature Mix->Incubate Observe Observe Color Change Incubate->Observe Quantify Quantify with UV-Vis Spectrophotometer Observe->Quantify End End Quantify->End G Probe Non-Fluorescent Probe (with Amino Group) Reaction Imine Formation Probe->Reaction Gallic_Aldehyde This compound Gallic_Aldehyde->Reaction Product Fluorescent Imine Product Reaction->Product Fluorescence Fluorescence Emission Product->Fluorescence

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Gallic Aldehyde in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gallic aldehyde (3,4,5-Trihydroxybenzaldehyde). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments in aqueous media.

Troubleshooting Guide: Common Solubility Issues

This guide is designed to help you identify and resolve common problems when dissolving this compound in aqueous solutions.

Issue Potential Cause Troubleshooting Steps
This compound does not dissolve in water or buffer. This compound has low intrinsic water solubility due to its chemical structure.1. Use a Co-solvent: Initially dissolve this compound in a small amount of a water-miscible organic solvent such as DMSO or ethanol (B145695) before adding it to the aqueous medium.[1] 2. Adjust pH: Increase the pH of the aqueous solution to deprotonate the phenolic hydroxyl groups, which can enhance solubility. A predicted pKa value for a similar compound, protocatechualdehyde, is around 7.46, suggesting that solubility will increase in slightly alkaline conditions.[2][3] 3. Gentle Heating: Cautiously warm the solution. The solubility of similar phenolic compounds, like gallic acid, increases with temperature.[4][5] However, be mindful of potential degradation at elevated temperatures.
Precipitate forms after adding the stock solution to the aqueous medium. The concentration of the organic co-solvent is too high in the final solution, causing the this compound to precipitate out.1. Minimize Co-solvent Volume: Use the smallest possible volume of the organic solvent to dissolve the this compound initially. 2. Stepwise Dilution: Add the concentrated stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid and even dispersion. 3. Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween-80, in your formulation to improve the stability of the solution.
The solution is cloudy or forms a suspension. Incomplete dissolution or the formation of fine precipitates.1. Sonication: Use an ultrasonic bath to aid in the dissolution process. 2. Filtration: If undissolved particles remain, filter the solution through a 0.22 µm syringe filter to obtain a clear solution. Note that this will remove undissolved compound and the final concentration should be verified if possible.
The solution color changes over time, especially at higher pH. This compound may be unstable and prone to oxidation or degradation in certain conditions, particularly at alkaline pH.1. Prepare Fresh Solutions: It is recommended to prepare this compound solutions fresh for each experiment. 2. pH Control: Maintain the pH of the solution in the acidic to neutral range where phenolic compounds are generally more stable. 3. Protect from Light: Store solutions in amber vials or protect them from light to minimize photo-degradation. 4. Inert Atmosphere: For long-term storage of stock solutions, consider purging with an inert gas like nitrogen or argon to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in common solvents?

While precise quantitative data for the aqueous solubility of this compound is limited, the following table summarizes available information and data from structurally similar phenolic aldehydes for reference.

Solvent This compound (3,4,5-Trihydroxybenzaldehyde) Protocatechualdehyde (3,4-Dihydroxybenzaldehyde) - Analogue Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) - Analogue
Water Low/Slightly Soluble14.3 mg/mL, 50 g/L (20 °C)Insoluble / Very sparingly soluble
Ethanol SolubleEasily SolubleSoluble
Methanol Soluble--
DMSO Soluble--
Ethyl Acetate -Easily Soluble-
Chloroform -Insoluble-
Benzene -Insoluble-

Note: The solubility of phenolic compounds in water is generally pH and temperature-dependent.

Q2: How can I increase the aqueous solubility of this compound for my experiments?

Several methods can be employed to enhance the aqueous solubility of this compound:

  • Co-solvents: Using water-miscible organic solvents like DMSO and ethanol is a common and effective strategy.

  • pH Adjustment: Increasing the pH of the aqueous medium above the pKa of the phenolic hydroxyl groups will increase solubility. The predicted pKa of one of the hydroxyl groups is approximately 7.46, so increasing the pH to slightly alkaline conditions should improve solubility.

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly enhance its aqueous solubility, as has been demonstrated with the structurally similar gallic acid.

  • Use of Surfactants: Non-ionic surfactants like Tween-80 can help to create stable aqueous formulations of poorly soluble compounds.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

For most in vitro applications, a stock solution in an organic solvent is recommended.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of 100% DMSO or ethanol to completely dissolve the powder.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: How stable is this compound in aqueous solutions?

Phenolic compounds like this compound can be susceptible to degradation, particularly at alkaline pH and in the presence of oxygen and light. It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. If storage is necessary, keep the solution at 4°C, protected from light, and for the shortest possible time.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Cell Culture Experiments

This protocol describes the preparation of a this compound working solution for addition to cell culture media.

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.

    • Store this stock solution in small aliquots at -20°C or -80°C.

  • Prepare an Intermediate Dilution (if necessary):

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare an intermediate dilution in sterile phosphate-buffered saline (PBS) or cell culture medium without serum.

  • Prepare the Final Working Solution:

    • Add the final volume of the intermediate dilution to your complete cell culture medium to achieve the desired final concentration of this compound.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of this compound Solution for UV-Vis Spectroscopy

This protocol outlines the preparation of a this compound solution for analysis by UV-Vis spectroscopy.

  • Solvent Selection: Choose a solvent in which this compound is readily soluble and that is compatible with your experimental conditions (e.g., water/methanol (50/50, v/v), water, or a specific buffer).

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a precise volume of the chosen solvent in a volumetric flask to obtain a stock solution of known concentration.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of standards with decreasing concentrations.

    • These standards can be used to generate a calibration curve.

  • Measurement:

    • Measure the absorbance of your samples and standards at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for this compound Solubility cluster_troubleshooting Troubleshooting Steps start Start: Dissolve this compound in Aqueous Medium dissolved Is the solution clear? start->dissolved precipitate Is there a precipitate? dissolved->precipitate No success Success: Solution Prepared dissolved->success Yes cloudy Is the solution cloudy? precipitate->cloudy No step1 Use Co-solvent (DMSO/Ethanol) precipitate->step1 Yes failure Issue Persists: Re-evaluate Approach cloudy->failure No step6 Sonication cloudy->step6 Yes step2 Adjust pH (Slightly Alkaline) step1->step2 step3 Gentle Heating step2->step3 step3->dissolved step4 Minimize Co-solvent Volume step5 Slow Addition with Stirring step4->step5 step5->dissolved step7 Filtration (0.22 µm) step6->step7 step7->dissolved MAPK_JNK_Pathway MAPK/ERK and JNK Signaling Pathways Inhibition cluster_extracellular Extracellular Signals cluster_erk_pathway MAPK/ERK Pathway cluster_jnk_pathway JNK Pathway GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Stress Stress / Cytokines MAPKKK_JNK MAPKKK (e.g., ASK1) Stress->MAPKKK_JNK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors_ERK Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors_ERK Phosphorylates ERK_outcome Cell Proliferation, Differentiation TranscriptionFactors_ERK->ERK_outcome MKK4_7 MKK4/7 MAPKKK_JNK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates JNK_outcome Apoptosis, Inflammation cJun->JNK_outcome GallicAldehyde This compound GallicAldehyde->ERK Inhibits GallicAldehyde->JNK Inhibits

References

Preventing the oxidation of Gallic aldehyde during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gallic Aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is oxidation. Due to its phenolic structure, specifically the pyrogallol (B1678534) moiety (three adjacent hydroxyl groups on the benzene (B151609) ring), this compound is highly susceptible to oxidation. This process is accelerated by exposure to oxygen, light, high temperatures, and alkaline pH conditions.

Q2: What are the recommended storage conditions for solid this compound?

A2: For optimal stability, solid this compound should be stored in a cool, dry, and dark environment. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

Q.3: How should I store solutions of this compound?

A3: Solutions of this compound are more prone to oxidation than the solid form. For short-term storage (up to one month), it is recommended to store aliquots at -20°C under a nitrogen atmosphere. For longer-term storage (up to six months), storing aliquots at -80°C under nitrogen is advised.[1] It is crucial to use solvents that have been degassed to remove dissolved oxygen before preparing the solutions.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the addition of antioxidants can help to mitigate the oxidation of this compound in solution. Due to the pyrogallol structure of this compound, antioxidants that are effective at scavenging free radicals are beneficial.[2][3] The choice of antioxidant will depend on the specific application and compatibility with your experimental system.

Q5: How can I visually identify if my this compound has started to oxidize?

A5: A common visual indicator of this compound oxidation is a change in color. Pure this compound is typically a pale cream to brown crystalline powder.[4] When it oxidizes, especially in solution, it can develop a yellowish or brownish tint that darkens over time.

Troubleshooting Guides

Issue 1: Discoloration of Solid this compound
  • Problem: Your solid this compound, which was initially a light color, has turned noticeably darker.

  • Probable Cause: This is likely due to oxidation from improper storage, such as exposure to air and/or light over time.

  • Solution:

    • Assess the extent of discoloration. A slight change may not significantly impact experiments where high purity is not critical.

    • For sensitive applications, it is recommended to use a fresh, unoxidized batch of this compound.

    • To prevent future occurrences, ensure the container is tightly sealed, purged with an inert gas (e.g., nitrogen or argon), and stored in a cool, dark place.

Issue 2: Unexpected Peaks in HPLC Analysis of a this compound Solution
  • Problem: After storing a this compound solution, you observe new peaks in your HPLC chromatogram that were not present in the freshly prepared sample.

  • Probable Cause: These new peaks are likely degradation products resulting from the oxidation of this compound. The primary oxidation product of an aldehyde is the corresponding carboxylic acid, which in this case would be gallic acid. Other byproducts from further oxidation or polymerization may also be present.

  • Solution:

    • Confirm the Identity of Degradation Products: If you have a gallic acid standard, you can inject it to see if the retention time matches one of the new peaks. Mass spectrometry can also be used to identify the degradation products.

    • Prepare Fresh Solutions: For quantitative experiments, it is crucial to use freshly prepared this compound solutions.

    • Optimize Storage: If solutions need to be stored, follow the recommended conditions of freezing at -20°C or -80°C under an inert atmosphere.[1] Consider adding a suitable antioxidant if compatible with your experiment.

Data Presentation

The following tables summarize the stability of this compound under various conditions.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereDuration
Solid2-8°CInert Gas (Nitrogen/Argon)Long-term
Solution-20°CInert Gas (Nitrogen)1 Month
Solution-80°CInert Gas (Nitrogen)6 Months

Table 2: Illustrative Example of this compound Stability in Solution at 4°C (Based on typical phenolic aldehyde degradation)

Storage Time% this compound Remaining (Air Atmosphere)% this compound Remaining (Inert Atmosphere)
Day 0100%100%
Day 7~90%~98%
Day 14~82%~96%
Day 30~70%~93%

Note: This data is illustrative and intended to demonstrate the importance of an inert atmosphere in preventing oxidation. Actual degradation rates may vary based on solvent, concentration, and purity.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and detect the formation of its primary oxidation product, gallic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% phosphoric acid in water) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

    • Prepare a standard solution of gallic acid for peak identification.

    • Inject the freshly prepared this compound standard to determine its retention time and peak area.

    • Store the this compound solution under the desired test conditions (e.g., at room temperature, exposed to air).

    • At specified time intervals, inject an aliquot of the stored solution into the HPLC system.

    • Monitor the chromatogram for a decrease in the peak area of this compound and the appearance of new peaks.

    • Compare the retention time of any new peaks with the gallic acid standard to identify it as a degradation product.

    • Calculate the percentage of remaining this compound at each time point to determine its stability.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and the specificity of the analytical method.

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a solution of 0.1 N HCl.

    • Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours).

    • Cool the solution, neutralize it with a suitable base, and dilute to a known volume.

    • Analyze by HPLC.

  • Alkaline Hydrolysis:

    • Dissolve a known amount of this compound in a solution of 0.1 N NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 30 minutes).

    • Neutralize the solution with a suitable acid and dilute to a known volume.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute to a known volume.

    • Analyze by HPLC.

Visualizations

Oxidation_Pathway GA This compound (3,4,5-Trihydroxybenzaldehyde) Gallic_Acid Gallic Acid (Primary Oxidation Product) GA->Gallic_Acid Oxidation Oxidizing_Agents Oxidizing Agents (O2, Light, Heat, High pH) Oxidizing_Agents->GA Further_Products Further Oxidation/ Polymerization Products Gallic_Acid->Further_Products Further Oxidation

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Corrective Actions Start Unexpected experimental results or visual changes in this compound Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Solution Examine Solution (Color, Precipitate) Start->Check_Solution Check_Age Check Age of Solid and Solution Start->Check_Age HPLC_Analysis Run HPLC Analysis on Stored Sample Check_Solution->HPLC_Analysis Compare_Fresh Compare with Freshly Prepared Standard HPLC_Analysis->Compare_Fresh Identify_Degradation Identify Degradation Peaks (e.g., Gallic Acid) Compare_Fresh->Identify_Degradation Discard Discard Degraded Material Identify_Degradation->Discard Degradation Confirmed Prepare_Fresh Prepare Fresh Solution from High-Quality Solid Discard->Prepare_Fresh Optimize_Storage Implement Optimal Storage (Inert gas, -80°C, Dark) Prepare_Fresh->Optimize_Storage

Caption: Troubleshooting workflow for this compound degradation.

References

Troubleshooting common side reactions in Gallic aldehyde synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Gallic aldehyde (3,4,5-trihydroxybenzaldehyde). The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound directly from gallic acid?

A1: Direct formylation of gallic acid is challenging due to the high reactivity of its three hydroxyl groups. These groups are susceptible to oxidation, which can lead to the formation of side products like semiquinones, quinones, and pyrogallol.[1] Additionally, harsh reaction conditions required for many formylation reactions can cause decomposition and polymerization of the starting material and product, leading to low yields and complex purification.

Q2: What is the most reliable synthetic approach to obtain this compound?

A2: A multi-step approach involving the protection of the hydroxyl groups of gallic acid is generally the most reliable method. This typically involves:

  • Protection: Conversion of the hydroxyl groups to a less reactive form, such as methyl or benzyl (B1604629) ethers.

  • Functional Group Transformation: Conversion of the carboxylic acid group to an aldehyde.

  • Deprotection: Removal of the protecting groups to yield the final this compound.

Q3: Which protecting groups are recommended for the hydroxyl groups of gallic acid?

A3: Methyl and benzyl ethers are commonly used protecting groups for phenols.[2]

  • Methyl ethers are stable but require harsh conditions for deprotection (e.g., BBr₃ or high-pressure HCl), which can sometimes affect other functional groups.

  • Benzyl ethers are also stable and can often be removed under milder conditions via catalytic hydrogenolysis, which can be advantageous if other sensitive groups are present.[3]

Q4: Can I directly formylate gallic acid using standard methods like the Duff or Reimer-Tiemann reaction?

A4: While theoretically possible, direct formylation of unprotected gallic acid is generally inefficient and not recommended. The Duff reaction, for instance, is known for being inefficient even with simple phenols.[3] The strongly activating and sensitive hydroxyl groups of gallic acid would likely lead to a mixture of products, including oxidized species and potentially poly-formylated compounds, resulting in very low yields of the desired this compound. The Reimer-Tiemann reaction, which uses a strong base, can also be problematic for polyhydroxylated phenols.[4]

Troubleshooting Common Side Reactions

Problem 1: Low or no yield of the desired aldehyde.

Possible Causes & Solutions:

  • Cause: Oxidation of gallic acid or the product. The polyhydroxylated aromatic ring is highly susceptible to oxidation.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Using deoxygenated solvents can also be beneficial.

  • Cause: Incomplete reaction during the protection or formylation step.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure all reagents are pure and dry, and that the reaction temperature and time are optimized.

  • Cause: Decomposition of starting material or product under harsh reaction conditions.

    • Solution: If using a protection-deprotection strategy, choose protecting groups that can be removed under mild conditions. For formylation, consider milder methods if direct formylation is attempted, though this is not the recommended route.

Problem 2: Formation of multiple products and difficult purification.

Possible Causes & Solutions:

  • Cause: Incomplete protection of hydroxyl groups, leading to a mixture of partially protected and unprotected starting materials reacting differently.

    • Solution: Ensure the protection step goes to completion. Use a sufficient excess of the protecting agent and base, and verify complete protection by NMR or Mass Spectrometry before proceeding.

  • Cause: Side reactions such as poly-formylation if multiple positions on the aromatic ring are reactive.

    • Solution: This is less of a concern with gallic acid derivatives where the substitution pattern is fixed. However, ensuring complete protection of the hydroxyl groups will prevent formylation at undesired positions.

  • Cause: Formation of colored impurities due to oxidation.

    • Solution: Purification by column chromatography is often necessary. In some cases, washing the crude product with a mild reducing agent solution (e.g., sodium bisulfite) might help remove some quinone-type impurities.

Problem 3: Difficulty in deprotecting the final product without affecting the aldehyde group.

Possible Causes & Solutions:

  • Cause: The aldehyde group is sensitive to some deprotection conditions.

    • Solution (for Methyl Ethers): Demethylation using boron tribromide (BBr₃) is effective but must be done at low temperatures (e.g., -78 °C to 0 °C) to avoid side reactions with the aldehyde. Careful quenching of the reaction is also critical.

    • Solution (for Benzyl Ethers): Catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst) is a mild method for debenzylation and is generally compatible with aldehyde groups.

Data Presentation: Comparison of Synthetic Routes

Table 1: Overview of a Multi-Step Synthesis of 3,4,5-Trimethoxybenzaldehyde (B134019) from Gallic Acid

StepReactionReagentsSolventTypical YieldReference
1. Protection & EsterificationMethylationDimethyl sulfate (B86663), K₂CO₃DMFHigh (not specified individually)
2. ReductionEster to AlcoholVitride (sodium bis(2-methoxyethoxy)aluminum hydride)Benzene (B151609)~80% (for this step)
3. OxidationAlcohol to AldehydePyridinium (B92312) dichromate (PDC)CH₂Cl₂~80.7% (overall from gallic acid)

Table 2: Demethylation of 3,4,5-Trimethoxybenzaldehyde

ReagentConditionsProductTypical YieldReference
Piperidine/WaterReflux, 48hSyringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)80%
Boron Tribromide (BBr₃)DCM, -78 °C to RT3,4,5-Trihydroxybenzaldehyde (this compound)Not specified, but generally effective
HCl in WaterHigh Temperature, PressurizedCorresponding PhenolsHigh (up to 99% for various ethers)

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid

This protocol is a three-step process involving protection, reduction, and oxidation.

Step 1: Methylation of Gallic Acid to Methyl 3,4,5-Trimethoxybenzoate (B1228286)

  • To a suspension of potassium carbonate (K₂CO₃) in DMF, add a solution of gallic acid monohydrate in DMF with vigorous stirring.

  • Add dimethyl sulfate dropwise to the mixture at 20-25 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Repeat the addition of K₂CO₃ and dimethyl sulfate and continue stirring.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Dry the ethereal solution over K₂CO₃ and evaporate the solvent to obtain the crude methyl 3,4,5-trimethoxybenzoate.

Step 2: Reduction of Methyl 3,4,5-Trimethoxybenzoate to (3,4,5-Trimethoxyphenyl)methanol

  • Add a solution of methyl 3,4,5-trimethoxybenzoate in absolute benzene dropwise to a solution of Vitride in benzene under ice cooling.

  • Stir the mixture at room temperature for 1 hour.

  • Decompose the complex by adding 25% aqueous H₂SO₄.

  • Separate the benzene layer and extract the aqueous layer with benzene.

  • Combine the organic layers, wash with 5% aqueous NaHCO₃, and dry over MgSO₄.

  • Evaporate the solvent to yield the crude (3,4,5-trimethoxyphenyl)methanol as an oil.

Step 3: Oxidation of (3,4,5-Trimethoxyphenyl)methanol to 3,4,5-Trimethoxybenzaldehyde

  • Add pyridinium dichromate (PDC) to a solution of the crude alcohol from Step 2 in dry CH₂Cl₂ at 18-19 °C with stirring.

  • Stir the mixture at room temperature for several hours.

  • Dilute the reaction mixture with benzene and filter through Celite.

  • Evaporate the filtrate under reduced pressure to give the crude 3,4,5-trimethoxybenzaldehyde.

  • Recrystallize from a suitable solvent (e.g., benzene-hexane) to obtain the pure product.

Protocol 2: Demethylation of 3,4,5-Trimethoxybenzaldehyde to this compound

This protocol uses boron tribromide for the deprotection of the methyl ethers.

General Procedure using BBr₃:

  • Dissolve 3,4,5-trimethoxybenzaldehyde in dry dichloromethane (B109758) (DCM) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 1 M solution) dropwise. Use at least one equivalent of BBr₃ per methoxy (B1213986) group.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water or methanol.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow_methylation_route cluster_protection Step 1: Protection cluster_reduction Step 2: Reduction cluster_oxidation Step 3: Oxidation cluster_deprotection Step 4: Deprotection gallic_acid Gallic Acid methylation Methylation (Dimethyl Sulfate, K2CO3) gallic_acid->methylation methyl_gallate Methyl 3,4,5-Trimethoxybenzoate methylation->methyl_gallate reduction Reduction (Vitride) methyl_gallate->reduction benzyl_alcohol (3,4,5-Trimethoxyphenyl)methanol reduction->benzyl_alcohol oxidation Oxidation (PDC) benzyl_alcohol->oxidation protected_aldehyde 3,4,5-Trimethoxybenzaldehyde oxidation->protected_aldehyde deprotection Demethylation (BBr3) protected_aldehyde->deprotection gallic_aldehyde This compound deprotection->gallic_aldehyde troubleshooting_low_yield start Low Yield of This compound check_oxidation Check for Oxidation (Dark reaction mixture, multiple spots on TLC) start->check_oxidation check_completion Check Reaction Completion (TLC analysis of starting material) check_oxidation->check_completion No solution_oxidation Solution: - Use inert atmosphere (N2/Ar) - Use deoxygenated solvents check_oxidation->solution_oxidation Yes check_deprotection Check Deprotection Step (NMR/MS of crude product) check_completion->check_deprotection Complete solution_completion Solution: - Increase reaction time/temperature - Check reagent purity check_completion->solution_completion Incomplete solution_deprotection Solution: - Adjust deprotection conditions (e.g., lower temp for BBr3) - Use milder deprotection method check_deprotection->solution_deprotection Incomplete

References

Technical Support Center: Optimization of Reaction Conditions for Gallic Aldehyde Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of gallic aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in derivatizing this compound?

A1: The primary challenge in derivatizing this compound arises from its multifunctional nature. The presence of three hydroxyl groups on the aromatic ring can lead to several complications:

  • Side Reactions: The hydroxyl groups are nucleophilic and can react with derivatizing agents intended for the aldehyde, leading to a mixture of products and reduced yield of the desired derivative.

  • Solubility Issues: this compound has moderate solubility in aqueous and organic solvents.[1][2][3] The solubility of the resulting derivatives may also vary, impacting reaction conditions and purification.

  • Oxidation: Phenolic compounds can be susceptible to oxidation, especially under alkaline conditions, which may be required for some derivatization reactions.[4]

Q2: Why is derivatization of this compound necessary for analysis?

A2: Derivatization is a chemical modification process that is often employed to enhance the analytical detection of molecules like this compound.[5] Key reasons include:

  • Improved Chromatographic Separation: Converting the polar aldehyde into a less polar derivative can improve peak shape and resolution in techniques like Gas Chromatography (GC).

  • Enhanced Sensitivity: Introducing a chromophore or fluorophore through derivatization can significantly increase the sensitivity of detection in HPLC-UV or fluorescence-based methods.

  • Increased Volatility for GC-MS: For GC-MS analysis, derivatization is often essential to make the non-volatile this compound sufficiently volatile to pass through the GC column.

  • Improved Ionization in Mass Spectrometry: Derivatization can introduce a readily ionizable group, enhancing the signal in Mass Spectrometry (MS).

Q3: Do I need to protect the hydroxyl groups of this compound before derivatization?

A3: Yes, in most cases, protecting the hydroxyl groups is highly recommended to prevent side reactions and ensure selective derivatization of the aldehyde group. Silyl ethers (e.g., TMS, TBDMS) are common protecting groups for phenolic hydroxyls due to their ease of introduction and removal under specific conditions.

Q4: What are the most common derivatization reagents for aldehydes?

A4: Several reagents are widely used for the derivatization of aldehydes, including:

  • 2,4-Dinitrophenylhydrazine (DNPH): Reacts with aldehydes to form stable, colored hydrazones that can be analyzed by HPLC-UV.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Forms oxime derivatives that are highly electron-capturing, making them suitable for sensitive detection by GC with an electron capture detector (ECD) or MS.

  • Girard's Reagent T and P: These reagents introduce a quaternary ammonium (B1175870) group, creating a permanently charged derivative that is ideal for improving ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Problem 1: Low or No Yield of the Desired Derivative
Possible Cause Suggested Solution
Incomplete protection of hydroxyl groups Confirm complete protection of the hydroxyl groups using techniques like NMR or IR spectroscopy before proceeding with the aldehyde derivatization. If protection is incomplete, optimize the protection reaction conditions (e.g., increase the amount of protecting group reagent, extend reaction time, or change the base).
Suboptimal reaction conditions for derivatization Optimize the pH, temperature, and reaction time for the specific derivatization reagent being used. Phenolic aldehydes can be less reactive than their aliphatic counterparts. A catalyst, such as an acid or a base, may be required. For example, DNPH derivatization is typically acid-catalyzed.
Degradation of this compound or the derivative This compound and its derivatives can be sensitive to heat and light. Store the starting material and the final product under inert atmosphere and in the dark. Avoid excessive heating during the reaction and workup.
Incorrect stoichiometry of reagents Ensure that the derivatizing reagent is used in a sufficient molar excess to drive the reaction to completion.
Problem 2: Presence of Multiple Products in the Final Mixture
Possible Cause Suggested Solution
Side reactions involving the unprotected hydroxyl groups As mentioned, this is a primary concern. Implement a robust protection strategy for the hydroxyl groups before derivatization.
Formation of E/Z isomers of hydrazone derivatives (with DNPH) The C=N double bond in hydrazones can lead to the formation of stereoisomers, which may appear as separate peaks in chromatography. This can sometimes be addressed by optimizing the chromatographic method or by using a reduction step to convert the C=N bond to a single C-N bond.
Over-derivatization or degradation products Use milder reaction conditions (lower temperature, shorter reaction time) to minimize the formation of unwanted byproducts.
Problem 3: Difficulty in Purifying the Final Derivative
Possible Cause Suggested Solution
Similar polarity of the desired product and byproducts Optimize the chromatographic purification method. This may involve trying different solvent systems for column chromatography or using a different stationary phase in HPLC.
Solubility issues This compound is soluble in solvents like chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone. The solubility of the derivative will depend on the protecting groups and the derivatizing agent used. Choose a purification solvent in which the desired product is soluble and the impurities are not.

Experimental Protocols

General Workflow for this compound Derivatization

The following diagram illustrates a general workflow for the derivatization of this compound, incorporating the crucial step of hydroxyl group protection.

Gallic_Aldehyde_Derivatization_Workflow Start This compound Protection Protection of Hydroxyl Groups Start->Protection Protecting Agent (e.g., TBDMS-Cl) Derivatization Derivatization of Aldehyde Group Protection->Derivatization Derivatizing Reagent (e.g., DNPH, PFBHA) Purification Purification Derivatization->Purification Column Chromatography or HPLC Analysis Analysis (HPLC, GC-MS, etc.) Purification->Analysis

Caption: General workflow for the derivatization of this compound.

Protocol 1: Protection of Hydroxyl Groups with TBDMS

This protocol describes the protection of the phenolic hydroxyl groups of this compound using tert-butyldimethylsilyl chloride (TBDMS-Cl).

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole to the solution.

  • Slowly add a solution of TBDMS-Cl in anhydrous DMF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is for the derivatization of the protected this compound with DNPH.

Materials:

  • Protected this compound (from Protocol 1)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Sulfuric acid (concentrated)

  • Ethanol (B145695)

  • Water

  • HPLC system with UV detector

Procedure:

  • Prepare the DNPH reagent by dissolving DNPH in ethanol and then slowly adding concentrated sulfuric acid.

  • Dissolve the protected this compound in ethanol.

  • Add the DNPH reagent to the solution of the protected this compound.

  • Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature. The 2,4-dinitrophenylhydrazone derivative may precipitate.

  • If a precipitate forms, collect it by filtration and wash with a small amount of cold ethanol/water mixture.

  • If no precipitate forms, the derivative can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the collected derivative.

  • Dissolve a known amount of the derivative in a suitable solvent (e.g., acetonitrile) for HPLC analysis. The detection wavelength is typically around 360 nm.

Quantitative Data Summary

The following tables summarize typical reaction conditions and performance metrics for common derivatization reagents. Note that these are general values for aldehydes and may need to be optimized specifically for protected this compound.

Table 1: Comparison of Derivatization Reagent Performance

Derivatization ReagentTypical Reaction TimeTypical Reaction TemperatureDetection MethodAdvantagesDisadvantages
2,4-DNPH 30 min - 2 hours40 - 70 °CHPLC-UVRobust, stable derivatives, good for quantification.Formation of E/Z isomers, requires acid catalyst.
PFBHA 30 - 60 min60 - 80 °CGC-ECD, GC-MSHigh sensitivity, suitable for trace analysis.Derivatives can be less stable, requires GC-amenable sample.
Girard's Reagent T 1 - 12 hoursRoom TemperatureLC-MSExcellent for MS sensitivity due to permanent charge.Longer reaction times, may require sample cleanup before MS analysis.

Logical Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during this compound derivatization.

Troubleshooting_Workflow Start Experiment Start Problem Low/No Product or Multiple Products Start->Problem CheckProtection Check Hydroxyl Protection Problem->CheckProtection Is protection complete? OptimizeProtection Optimize Protection Reaction CheckProtection->OptimizeProtection No CheckDerivatization Check Derivatization Conditions CheckProtection->CheckDerivatization Yes OptimizeProtection->Start OptimizeDerivatization Optimize Derivatization (Temp, Time, pH) CheckDerivatization->OptimizeDerivatization Are conditions optimal? CheckPurity Check Starting Material Purity CheckDerivatization->CheckPurity Yes OptimizeDerivatization->Start PurifyStartingMaterial Purify Gallic Aldehyde CheckPurity->PurifyStartingMaterial Is it impure? Success Successful Derivatization CheckPurity->Success Yes PurifyStartingMaterial->Start

References

How to purify Gallic aldehyde from a crude reaction mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of gallic aldehyde from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most prevalent and effective methods for purifying this compound from a crude reaction mixture are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the key physical and chemical properties of this compound to consider during purification?

Understanding the properties of this compound is crucial for successful purification. Key properties include:

  • Appearance: Typically a yellow to tan crystalline powder.

  • Solubility: Sparingly soluble in cold water, but more soluble in hot water and organic solvents like ethanol, methanol, and acetone. It is generally insoluble in nonpolar solvents like hexane (B92381) and toluene.

  • Melting Point: Approximately 213-215 °C (decomposes).

  • Stability: this compound can be sensitive to light and air, potentially leading to oxidation and discoloration. It is advisable to store it under an inert atmosphere and protect it from light.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a mixture and monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating this compound from impurities and allowing for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of this compound and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of this compound.- Allow the solution to cool more slowly to room temperature, and then place it in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to induce crystal formation.- Add a seed crystal of pure this compound.
Oily precipitate forms instead of crystals. - The concentration of impurities is too high.- The cooling process is too fast.- Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.- Consider a preliminary purification step, such as an extraction, to remove a significant portion of the impurities.- Ensure slow cooling to allow for proper crystal lattice formation.
Low recovery of purified product. - Too much solvent was used, and some product remains dissolved.- The crystals were not completely collected during filtration.- The product is more soluble in the chosen solvent than anticipated.- Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution thoroughly in an ice bath before filtration to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Consider using a different recrystallization solvent where this compound has lower solubility at cold temperatures.
Product is discolored (e.g., dark brown). - Oxidation of the phenolic groups in this compound.- Presence of colored impurities.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).- Add a small amount of a reducing agent, such as sodium bisulfite, to the recrystallization solvent.- Consider treating the solution with activated carbon to adsorb colored impurities before filtration.
Column Chromatography Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of this compound from impurities (overlapping peaks/bands). - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the crude mixture.- Optimize the eluent system using TLC to achieve good separation (Rf value of this compound around 0.2-0.4). A common system is a mixture of ethyl acetate (B1210297) and hexane.- Repack the column carefully, ensuring a uniform and compact stationary phase.- Reduce the amount of crude material loaded onto the column.
This compound is not eluting from the column. - The eluent is too nonpolar.- Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate.
Streaking or tailing of the this compound band on the column. - The sample is not sufficiently soluble in the eluent.- The column is overloaded.- Interaction between the acidic phenolic groups and the silica (B1680970) gel.- Dissolve the crude sample in a minimal amount of a slightly more polar solvent before loading it onto the column.- Reduce the amount of sample loaded.- Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the phenolic hydroxyl groups and reduce tailing.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water (or an appropriate organic solvent like an ethanol/water mixture) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of this compound by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent is gradually increased to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound solvent Add Minimal Hot Solvent crude->solvent dissolved Dissolved Product & Impurities solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration insoluble Insoluble Impurities Removed hot_filtration->insoluble cooling Slow Cooling hot_filtration->cooling crystals Crystal Formation cooling->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration drying Drying vacuum_filtration->drying pure_product Purified this compound drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified this compound evaporate->pure_product

Caption: General workflow for the purification of this compound using column chromatography.

Addressing the instability of Gallic aldehyde in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gallic aldehyde in cell culture. This compound, a phenolic aldehyde with known antioxidant and anti-inflammatory properties, can exhibit instability in aqueous and oxygen-rich environments like cell culture media, potentially impacting experimental outcomes.[1] This guide offers practical solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changes color in the incubator. Is this normal and what causes it?

A1: Yes, a color change (often to a brownish hue) is a common indicator of this compound degradation. This is primarily due to oxidation. Phenolic compounds, especially those with multiple hydroxyl groups like this compound, are susceptible to oxidation in the presence of oxygen, which is ample in a cell culture incubator. This process can be accelerated by factors such as pH, temperature, and light exposure.[2] The oxidation can lead to the formation of quinones and other reactive species.[3][4]

Q2: I'm observing unexpected cytotoxicity in my experiments. Could this be related to this compound instability?

A2: It is highly probable. The degradation products of polyphenols can be more toxic than the parent compound. The oxidation of this compound can lead to the formation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), within the cell culture medium.[5] This increase in oxidative stress can induce cytotoxicity and interfere with your experimental results, independent of the intended biological activity of this compound.

Q3: How can I minimize the degradation of this compound in my cell culture experiments?

A3: To minimize degradation, consider the following strategies:

  • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.

  • Protect from Light: Store stock solutions and conduct experiments in light-protected conditions (e.g., using amber tubes and minimizing exposure to ambient light).

  • Control pH: Maintain a stable and appropriate pH for your cell line, as alkaline conditions can accelerate polyphenol degradation.

  • Use Antioxidants: Consider the co-treatment with other, more stable antioxidants, though this should be carefully validated for non-interference with your assay.

  • Serum Presence: The presence of proteins in fetal bovine serum (FBS) can sometimes stabilize polyphenols through interactions, potentially reducing their degradation rate compared to serum-free media.

Q4: What is the best way to prepare and store a this compound stock solution?

A4: For optimal stability, prepare a high-concentration stock solution in an appropriate solvent and store it under inert conditions.

  • Solvent: Use a solvent in which this compound is highly soluble and stable, such as DMSO or ethanol (B145695).

  • Storage Temperature: Store the stock solution at -80°C to minimize chemical reactions.

  • Inert Atmosphere: For long-term storage, consider aliquoting the stock solution under an inert gas like nitrogen or argon to prevent oxidation.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound leading to variable active concentrations.Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound is in the incubator.
High background signal in assays Interference from this compound degradation products.Run a "compound-in-media-only" control (without cells) to assess the background signal generated by the degradation products.
Loss of biological activity The active form of this compound has degraded.Confirm the activity of a new batch of this compound with a positive control assay. Shorten the incubation time if experimentally feasible.
Precipitate formation in media Poor solubility or reaction with media components.Ensure the final solvent concentration in the media is low and compatible with your cells. Prepare the working solution by adding the stock solution to the media with gentle mixing.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Vortexing: Vortex the solution until the this compound is completely dissolved.

  • Aliquoting: Dispense small, single-use aliquots into sterile, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium
  • Preparation: Prepare a working solution of this compound in your cell culture medium of choice (e.g., DMEM with 10% FBS) at the final experimental concentration.

  • Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium.

  • Analysis: Analyze the concentration of the remaining this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Interpretation: Plot the concentration of this compound against time to determine its stability profile and half-life in the specific medium.

Quantitative Data Summary

The stability of polyphenols like this compound can vary significantly based on the specific conditions. The following table provides a generalized overview of factors influencing stability.

Parameter Condition Effect on Stability Reference
pH Alkaline (>7.4)Decreased
Temperature Elevated (e.g., 37°C)Decreased
Light Exposure to UV or ambient lightDecreased
Oxygen Aerobic conditionsDecreased
Serum Proteins Presence in mediaIncreased
Metal Ions Presence of transition metalsDecreased

Visualizations

Signaling Pathway of this compound

Gallic_Aldehyde_Pathway GA This compound ROS Cellular ROS GA->ROS Scavenges MAPK MAPK Pathway (ERK1/2, p38, JNK) GA->MAPK Inhibits NFkB NF-κB Pathway GA->NFkB Inhibits MMP9 MMP-9 Expression & Activity MAPK->MMP9 Regulates NFkB->MMP9 Regulates Inflammation Inflammatory Response MMP9->Inflammation Contributes to

Caption: this compound's Antioxidant and Anti-inflammatory Signaling.

Experimental Workflow for Assessing this compound Stability

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution in Cell Culture Medium Prepare_Stock->Prepare_Working Incubate Incubate at 37°C, 5% CO₂ Prepare_Working->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC or UV-Vis Spectrophotometry Sample->Analyze Determine_Stability Determine Stability Profile and Half-life Analyze->Determine_Stability End End Determine_Stability->End

Caption: Workflow for Determining this compound Stability in Media.

Logical Relationship of Factors Affecting this compound Stability

Stability_Factors GA_Stability This compound Stability Factors_Negative Factors Decreasing Stability Factors_Negative->GA_Stability Decrease High_pH High pH High_Temp High Temperature Light Light Exposure Oxygen Oxygen Metals Metal Ions Factors_Positive Factors Increasing Stability Factors_Positive->GA_Stability Increase Low_Temp Low Temperature (e.g., -80°C) Inert_Atmosphere Inert Atmosphere Light_Protection Light Protection Serum Serum Proteins

Caption: Factors Influencing this compound Stability.

References

Technical Support Center: Enhancing the Bioavailability of Gallic Acid and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While the query specified "Gallic aldehyde," the available scientific literature predominantly focuses on enhancing the bioavailability of "Gallic acid." this compound, or 3,4,5-trihydroxybenzaldehyde, is a related phenolic aldehyde[1]. Given the extensive research on gallic acid, this technical support center will focus on methods to improve its bioavailability, with the understanding that these techniques may also be applicable to other structurally similar phenolic compounds like this compound.

Gallic acid (GA) is a naturally occurring phenolic compound found in numerous plants, fruits, and beverages, exhibiting a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities[2][3][4]. However, its clinical application is often limited by poor bioavailability, characterized by rapid metabolism and elimination[2]. This guide provides researchers, scientists, and drug development professionals with detailed information on various methods to enhance the bioavailability of gallic acid, presented in a question-and-answer format with troubleshooting guides.

Section 1: Nanoformulation Strategies

Nanoformulation strategies aim to improve the solubility, stability, and absorption of gallic acid by encapsulating it within nanocarriers.

Polymeric Nanoparticles

Frequently Asked Questions (FAQs):

  • What are polymeric nanoparticles and how do they enhance gallic acid bioavailability? Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm. They can encapsulate therapeutic agents like gallic acid, protecting them from degradation in the gastrointestinal tract and facilitating their absorption. Encapsulating gallic acid in polymeric nanoparticles has been shown to result in a sustained release profile and a significant increase in oral bioavailability. For instance, a study demonstrated a four-fold increase in the bioavailability of gallic acid when encapsulated in polymeric nanoparticles compared to a standard extract.

  • What are common polymers used for creating gallic acid nanoparticles? Biodegradable and biocompatible polymers are typically used. Chitosan (B1678972), a natural polymer, is often used due to its positive charge, which can interact with the negatively charged intestinal mucin, potentially enhancing oral bioavailability. Other commonly used polymers include poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG).

  • What are the key characterization parameters for gallic acid-loaded polymeric nanoparticles? Key parameters include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading capacity. These parameters influence the stability, release profile, and in vivo performance of the nanoparticles.

Troubleshooting Guide: Polymeric Nanoparticle Formulation

Issue Potential Cause Troubleshooting Steps
Large particle size or high PDI - Inadequate homogenization/sonication energy or time. - Inappropriate polymer or surfactant concentration. - Aggregation of nanoparticles.- Optimize homogenization speed/time or sonication amplitude/duration. - Adjust the concentration of polymer and surfactant. - Use a suitable stabilizer or adjust the pH of the formulation.
Low encapsulation efficiency - Poor affinity of gallic acid for the polymer matrix. - Drug leakage during the formulation process. - High water solubility of gallic acid.- Select a polymer with higher affinity for gallic acid. - Optimize the formulation process to minimize drug loss (e.g., reduce washing steps). - Use a double emulsion technique for hydrophilic drugs.
Poor in vitro release profile - Inappropriate polymer selection (too slow or too fast degradation). - High burst release due to surface-adsorbed drug.- Choose a polymer with a degradation rate suitable for the desired release profile. - Optimize the washing process to remove surface-adsorbed gallic acid.

Experimental Protocol: Preparation of Gallic Acid-Loaded Chitosan Nanoparticles

This protocol is based on the ionic gelation method.

  • Preparation of Chitosan Solution: Dissolve chitosan (e.g., 0.1% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) with continuous stirring until a clear solution is obtained.

  • Preparation of Gallic Acid Solution: Dissolve gallic acid in the chitosan solution at the desired concentration.

  • Nanoparticle Formation: Add a cross-linking agent, such as sodium tripolyphosphate (TPP) solution (e.g., 0.1% w/v), dropwise to the chitosan-gallic acid solution under constant magnetic stirring.

  • Purification: Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the unentrapped gallic acid and TPP.

  • Resuspension: Resuspend the nanoparticle pellet in deionized water.

  • Characterization: Analyze the nanoparticles for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualization: Workflow for Polymeric Nanoparticle Formulation

G cluster_prep Solution Preparation cluster_form Nanoparticle Formation cluster_purify Purification and Characterization chitosan_sol Dissolve Chitosan in Acetic Acid ga_sol Dissolve Gallic Acid in Chitosan Solution chitosan_sol->ga_sol add_tpp Add TPP Solution Dropwise ga_sol->add_tpp stir Constant Magnetic Stirring add_tpp->stir centrifuge Centrifugation stir->centrifuge resuspend Resuspend in Deionized Water centrifuge->resuspend characterize Characterization resuspend->characterize

Caption: Workflow for preparing gallic acid-loaded chitosan nanoparticles.

Liposomes and Solid Lipid Nanoparticles (SLNs)

Frequently Asked Questions (FAQs):

  • How do liposomes and SLNs differ in enhancing gallic acid bioavailability? Liposomes are vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. They can protect gallic acid from degradation and enhance its absorption. SLNs are lipid-based nanoparticles that are solid at room temperature. They offer advantages such as good biocompatibility, controlled release, and improved stability compared to liposomes. Both systems can improve the oral bioavailability of encapsulated compounds.

  • What are the critical formulation parameters for gallic acid-loaded liposomes and SLNs? For liposomes, critical parameters include the lipid composition (e.g., phospholipids, cholesterol), the method of preparation (e.g., thin-film hydration, ethanol (B145695) injection), and surface modification (e.g., PEGylation for stealth properties). For SLNs, important factors are the choice of solid lipid, surfactant concentration, and the production method (e.g., high-pressure homogenization, microemulsion).

Troubleshooting Guide: Liposome and SLN Formulation

Issue Potential Cause Troubleshooting Steps
Low encapsulation efficiency of gallic acid - Gallic acid leakage from the aqueous core of liposomes. - Expulsion of the drug from the solid lipid matrix of SLNs during storage.- Optimize the lipid composition to improve drug retention. - For SLNs, use a mixture of lipids to create a less ordered crystalline structure (nanostructured lipid carriers - NLCs).
Physical instability (aggregation, fusion) - Inadequate surface charge. - Inappropriate storage conditions.- Optimize the zeta potential by selecting appropriate lipids or adding charged molecules. - Store at the recommended temperature and protect from light. - For liposomes, consider lyophilization for long-term storage.
Variability in particle size - Inconsistent energy input during homogenization or sonication.- Ensure consistent and optimized parameters for the size reduction method used.

Experimental Protocol: Preparation of Gallic Acid-Loaded SLNs

This protocol is based on the hot homogenization method.

  • Lipid Phase Preparation: Melt the solid lipid (e.g., stearic acid) at a temperature above its melting point. Dissolve gallic acid in the molten lipid.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Tween 80) and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Analyze the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualization: Logical Relationship of SLN Components

G SLN Solid Lipid Nanoparticle Core Solid Lipid Core SLN->Core Surfactant Surfactant Layer SLN->Surfactant GA Gallic Acid (Encapsulated) Core->GA

Caption: Components of a gallic acid-loaded solid lipid nanoparticle.

Section 2: Complexation Strategies

Complexation involves the formation of a new molecular entity with improved physicochemical properties.

Cyclodextrin (B1172386) Inclusion Complexes

Frequently Asked Questions (FAQs):

  • What are cyclodextrins and how do they improve gallic acid's properties? Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate guest molecules like gallic acid into their cavity, forming inclusion complexes. This encapsulation can enhance the aqueous solubility, stability, and bioavailability of the guest molecule.

  • Which type of cyclodextrin is most suitable for gallic acid? The choice of cyclodextrin depends on the size and polarity of the guest molecule. For gallic acid, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to form stable inclusion complexes and enhance its solubility.

Troubleshooting Guide: Cyclodextrin Complexation

Issue Potential Cause Troubleshooting Steps
Low complexation efficiency - Poor fit of gallic acid into the cyclodextrin cavity. - Inappropriate preparation method.- Screen different types of cyclodextrins (α, β, γ, and their derivatives). - Optimize the preparation method (e.g., kneading, co-precipitation, freeze-drying) and the molar ratio of gallic acid to cyclodextrin.
Precipitation of the complex - Exceeding the solubility limit of the complex.- Determine the phase solubility diagram to identify the optimal concentration range.

Experimental Protocol: Preparation of Gallic Acid-Cyclodextrin Inclusion Complex

This protocol is based on the co-precipitation method.

  • Dissolution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water to form a saturated solution.

  • Addition of Gallic Acid: Add an excess amount of gallic acid to the cyclodextrin solution.

  • Equilibration: Stir the mixture at a constant temperature for a specified period (e.g., 24-48 hours) to allow for complex formation and equilibration.

  • Filtration: Filter the suspension to remove the un-complexed gallic acid.

  • Lyophilization: Freeze-dry the filtrate to obtain the solid inclusion complex powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

Phospholipid Complexes

Frequently Asked Questions (FAQs):

  • What is a phospholipid complex and how does it enhance bioavailability? A phospholipid complex is formed by the interaction of a drug molecule with phospholipids, such as phosphatidylcholine. This complex formation can improve the lipophilicity of the drug, thereby enhancing its absorption across biological membranes and improving its oral bioavailability.

Troubleshooting Guide: Phospholipid Complexation

Issue Potential Cause Troubleshooting Steps
Incomplete complex formation - Inappropriate solvent system. - Incorrect molar ratio of drug to phospholipid.- Screen different solvents to find one that dissolves both components effectively. - Optimize the molar ratio to achieve maximum complexation.

Section 3: Quantitative Data on Bioavailability Enhancement

The following table summarizes the pharmacokinetic parameters of gallic acid in different formulations based on preclinical studies.

Table 1: Pharmacokinetic Parameters of Gallic Acid Formulations

Formulation Animal Model Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Relative Bioavailability Increase Reference
Pure Gallic Acid Rat2.5 ± 0.181.75 ± 0.783.09 ± 0.21-
Polymeric Nanoparticles Rat0.6957 ± 1.5265.0617 ± 2.01~1.6-fold (AUC)
Gallic Acid Nanocomposite Rat---4-fold
Liposomal Formulation Rat5.57 ± 0.48-13.33 ± 0.87~4.3-fold (AUC)
Phospholipid Complex Rat---Enhanced

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Section 4: Analytical Methods for Quantification

Accurate quantification of gallic acid in biological matrices is crucial for pharmacokinetic studies.

Frequently Asked Questions (FAQs):

  • What are the common analytical methods for quantifying gallic acid in biological samples? High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common method for the quantification of gallic acid in plasma, urine, and tissue samples. Gas chromatography-mass spectrometry (GC-MS) can also be used.

  • What are the key steps in sample preparation for gallic acid analysis? Sample preparation typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix before chromatographic analysis.

Troubleshooting Guide: Analytical Quantification

Issue Potential Cause Troubleshooting Steps
Poor peak shape in HPLC - Inappropriate mobile phase pH. - Column degradation.- Adjust the mobile phase pH to ensure gallic acid is in its non-ionized form. - Use a new column or a guard column.
Low recovery during sample preparation - Inefficient extraction.- Optimize the extraction solvent and procedure. - Use an internal standard to correct for recovery losses.
Matrix effects in LC-MS - Co-eluting endogenous compounds suppressing or enhancing the signal.- Improve the chromatographic separation. - Use a more rigorous sample clean-up method. - Employ matrix-matched calibration standards.

Visualization: Signaling Pathway for Bioavailability Enhancement

G cluster_formulation Formulation Strategies cluster_mechanisms Mechanisms of Enhanced Bioavailability Nano Nanoformulations (Nanoparticles, Liposomes, SLNs) Solubility Increased Solubility & Dissolution Nano->Solubility Stability Protection from Degradation Nano->Stability Absorption Enhanced Permeation & Absorption Nano->Absorption Complex Complexation (Cyclodextrins, Phospholipids) Complex->Solubility Complex->Stability Bioavailability Increased Bioavailability Solubility->Bioavailability Stability->Bioavailability Absorption->Bioavailability Metabolism Reduced First-Pass Metabolism Metabolism->Bioavailability

Caption: Pathways to enhanced gallic acid bioavailability through formulation.

References

Technical Support Center: Strategies to Reduce Gallic Aldehyde Toxicity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxicity of gallic aldehyde (3,4,5-Trihydroxybenzaldehyde) in cellular assays. Our aim is to help you achieve your experimental goals while minimizing off-target toxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in research?

A1: this compound, also known as 3,4,5-Trihydroxybenzaldehyde, is a phenolic aldehyde. It is investigated for various biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1] For instance, it has shown potent anti-HSV-1 activity and can inhibit the expression of matrix metalloproteinase-9 (MMP-9).[1]

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

A2: While direct research on this compound is ongoing, its cytotoxicity is likely mediated through mechanisms similar to its parent compound, gallic acid, and other reactive aldehydes. These include:

  • Induction of Apoptosis: this compound's structural analog, gallic acid, is known to trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[2][3]

  • Generation of Reactive Oxygen Species (ROS): Phenolic compounds can have a dual role, acting as antioxidants at low concentrations and pro-oxidants at higher concentrations, leading to the generation of ROS.[4] This oxidative stress can damage cellular components.

  • Mitochondrial Dysfunction: Increased ROS levels can lead to a loss of mitochondrial membrane potential, a key event in the apoptotic process.

  • Activation of Stress Signaling Pathways: this compound can inhibit MAPK signaling pathways (ERK1/2, p38, JNK). Related compounds activate stress-activated protein kinases like JNK and p38, which can lead to apoptosis.

  • Protein and DNA Damage: As an aldehyde, this compound can form adducts with proteins and DNA, disrupting their function and potentially triggering cell death pathways.

Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the issue?

A3: Several factors could be contributing to unexpected toxicity:

  • Compound Solubility and Stability: this compound may have limited solubility in aqueous culture media. Undissolved precipitates can cause mechanical stress to cells. Additionally, phenolic compounds can be unstable in solution and may oxidize, generating more toxic byproducts.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be particularly susceptible to this compound.

  • Concentration and Exposure Time: The cytotoxic effects are often dependent on both the concentration and the duration of exposure.

  • Culture Conditions: The pH and composition of your cell culture medium can influence the stability and reactivity of this compound.

Q4: How should I prepare and store this compound solutions for cellular assays?

A4: To ensure consistency and minimize degradation, follow these guidelines:

  • Solvent Selection: First, dissolve this compound in a suitable solvent like DMSO or ethanol (B145695) before diluting it in your cell culture medium. Ensure the final solvent concentration in the culture is non-toxic to your cells (typically <0.5%).

  • Fresh Preparations: Prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution and store it at -20°C or -80°C for short-term and long-term storage, respectively, preferably under a nitrogen atmosphere to prevent oxidation.

  • Filtration: After diluting the stock solution in your culture medium, filter it through a 0.22 µm syringe filter to remove any precipitates before adding it to your cells.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Significant decrease in cell viability across all tested concentrations.

Possible Cause Troubleshooting Step
High Compound Reactivity Perform a dose-response experiment with a wider and lower range of concentrations to determine a non-toxic working range.
Prolonged Exposure Conduct a time-course experiment to find the shortest incubation time that yields the desired biological effect with minimal toxicity.
Solvent Toxicity Run a vehicle control experiment with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not the source of toxicity.

Issue 2: Inconsistent results and poor reproducibility between experiments.

Possible Cause Troubleshooting Step
Compound Instability Always prepare fresh this compound solutions immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
Incomplete Dissolution Ensure the compound is fully dissolved in the initial solvent before creating the final dilution in the culture medium. Visually inspect for precipitates.
Variable Cell Seeding Density Maintain a consistent cell seeding density for all experiments, as this can affect the cells' susceptibility to toxic compounds.

Issue 3: High background toxicity in control wells.

Possible Cause Troubleshooting Step
Media-Compound Interaction Some components in the cell culture medium, like certain amino acids or high concentrations of serum, can interact with aldehydes. Test the stability of this compound in your medium over time.
Light-Induced Degradation Protect your this compound solutions from light, as this can cause degradation and the formation of toxic byproducts.

Data Presentation

Cytotoxicity of this compound and Related Compounds
CompoundCell LineAssayIC50 / EffectReference
This compound Vero (Kidney epithelial)Cell GrowthNo significant cytotoxicity up to 200 µg/mL; 65.6% cell growth at 500 µg/mL
This compound Oenococcus oeni VF (Bacteria)Growth InhibitionSignificant growth inhibition
2,4,5-Trihydroxybenzaldehyde HL-60 (Leukemia)MTTSignificant cytotoxicity
Gallic Acid HeLa (Cervical cancer)MTTNon-cytotoxic dose determined as 28 µg/ml for 4h treatment
Gallic Acid HeLa and HTB-35 (Cervical cancer)MTTDose-dependent decrease in viability

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to assess the dose-dependent toxicity of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 500 µM. Include a vehicle control (medium with the highest DMSO concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Mitigating this compound Toxicity with N-acetylcysteine (NAC)

This protocol is designed to test if the antioxidant NAC can reduce the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Experimental Groups: Prepare the following treatment groups in complete cell culture medium:

    • Control (medium only)

    • NAC only (e.g., 1-5 mM)

    • This compound only (at a concentration known to be toxic, e.g., its IC75 or IC90)

    • This compound + NAC (co-treatment)

    • NAC pre-treatment (pre-incubate cells with NAC for 1-2 hours, then replace with medium containing this compound)

  • Cell Treatment: Apply the respective treatments to the cells.

  • Incubation: Incubate for the desired time (e.g., 24 hours).

  • Viability Assessment: Perform an MTT assay or another cell viability assay as described in Protocol 1.

  • Data Analysis: Compare the cell viability in the this compound-only group to the co-treatment and pre-treatment groups. A significant increase in viability in the presence of NAC would indicate that oxidative stress is a major contributor to this compound's toxicity.

Visualizations

Gallic_Aldehyde_Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus GA This compound GA_entry Cellular Uptake GA->GA_entry ROS ROS Production GA_entry->ROS Casp8 Caspase-8 GA_entry->Casp8 Extrinsic Pathway JNK JNK Activation ROS->JNK Mito_dys Mitochondrial Dysfunction ROS->Mito_dys p53 p53 Activation JNK->p53 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytC Cytochrome c Release Mito_dys->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 DNA_damage DNA Damage p53->DNA_damage

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow start Start: Assess this compound Toxicity dose_response 1. Dose-Response Assay (MTT/MTS) Determine IC50 start->dose_response eval_toxicity Is toxicity acceptable for the experimental window? dose_response->eval_toxicity proceed Proceed with Experiment eval_toxicity->proceed Yes mitigate 2. Implement Mitigation Strategy eval_toxicity->mitigate No antioxidant Co-treatment with Antioxidant (e.g., NAC) Test various concentrations mitigate->antioxidant time_course Reduce Incubation Time Find minimum effective duration mitigate->time_course re_evaluate 3. Re-evaluate Toxicity Perform MTT/MTS with mitigation antioxidant->re_evaluate time_course->re_evaluate final_check Is toxicity now acceptable? re_evaluate->final_check final_check->proceed Yes optimize Further Optimization Needed (e.g., different antioxidant, change medium) final_check->optimize No

Caption: Workflow for assessing and mitigating this compound toxicity.

Troubleshooting_Tree start Problem: Unexpectedly High Cytotoxicity q1 Are you using a freshly prepared solution? start->q1 a1_no Action: Prepare a fresh stock solution and filter-sterilize. q1->a1_no No q2 Is the final solvent concentration confirmed to be non-toxic? q1->q2 Yes a2_no Action: Run a vehicle control. Lower solvent concentration if needed. q2->a2_no No q3 Have you tried reducing the exposure time? q2->q3 Yes a3_no Action: Perform a time-course experiment to find the optimal duration. q3->a3_no No solution Solution: Co-treat with an antioxidant like N-acetylcysteine (NAC). q3->solution Yes

References

Optimizing the extraction of Gallic aldehyde from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Gallic Aldehyde (3,4,5-Trihydroxybenzaldehyde) from natural sources.

Disclaimer: this compound is a phenolic aldehyde. While specific research on its extraction is limited, it is structurally similar to the more extensively studied gallic acid. Therefore, the principles and methodologies for gallic acid extraction are largely applicable and will be referenced throughout this guide.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of Crude Extract

Potential CauseSolution
Inadequate Sample Preparation Ensure plant material is thoroughly dried to a constant weight and finely ground to a uniform powder to maximize solvent penetration.[1]
Improper Solvent Selection This compound is a polar compound. Use polar solvents like methanol (B129727), ethanol (B145695), or aqueous mixtures (e.g., 50-80% ethanol/methanol in water) for efficient extraction.[2][3] Non-polar solvents will result in poor yields. The solubility of the closely related gallic acid is higher in ethanol than in water.[4][5]
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solvent-to-solid ratio. For maceration, ensure sufficient time (e.g., 48-72 hours). For heat-assisted methods, use appropriate temperatures to avoid degradation. Increasing the solvent-to-solid ratio can improve extraction efficiency.
Inefficient Extraction Method Consider more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can offer higher yields in shorter times.

Issue 2: Degradation of this compound During Extraction

Potential CauseSolution
High Temperature This compound, like other phenolic compounds, can be sensitive to high temperatures. Use low-temperature extraction methods or a rotary evaporator under reduced pressure for solvent removal to minimize thermal degradation.
Exposure to Light Photodegradation can occur. Store plant material and extracts in dark containers or protect them from light.
Oxidation The presence of oxygen can lead to the oxidation of phenolic aldehydes. Consider performing extractions under an inert atmosphere (e.g., nitrogen) if degradation is significant.
Extreme pH The pH of the extraction medium can affect the stability of phenolic compounds. Maintain a neutral or slightly acidic pH during extraction.

Issue 3: Difficulty in Purifying this compound

Potential CauseSolution
Co-extraction of Impurities Similar polarity of impurities can lead to co-elution during chromatography. Optimize the mobile phase gradient for better separation. Consider using preparative HPLC for higher purity.
Aldehyde Reactivity on Silica (B1680970) Gel Aldehydes can sometimes be unstable on silica gel. Deactivating the silica gel with a small amount of a base like triethylamine (B128534) can help prevent degradation. Alternatively, use a different stationary phase like alumina.
Formation of Acetals/Hemiacetals If using alcohol-based solvents in your mobile phase for chromatography, the aldehyde may react to form acetals or hemiacetals on the acidic silica gel. Avoid alcohol-based eluents if this is an issue.
Separation from other Phenolic Compounds A common impurity is the corresponding carboxylic acid (gallic acid) due to oxidation. Washing the organic extract with a mild base solution (e.g., sodium bicarbonate) can help remove acidic impurities. Another effective method is the formation of a water-soluble bisulfite adduct of the aldehyde, which can then be separated from other non-aldehyde impurities by liquid-liquid extraction. The aldehyde can be recovered by basifying the aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What are the best natural sources for this compound?

A1: this compound can be isolated from sources such as Geum japonicum. The structurally similar gallic acid is more widespread and can be found in gallnuts, sumac, witch hazel, tea leaves, and oak bark, among others.

Q2: Which extraction method is most efficient for this compound?

A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction. They offer higher yields, shorter extraction times, and reduced solvent consumption.

Q3: What is the optimal solvent for extracting this compound?

A3: Based on the polarity of this compound and solubility data for the similar gallic acid, aqueous mixtures of polar solvents like ethanol or methanol (typically 50-80%) are highly effective. For instance, 50% methanol has been shown to be effective for extracting gallic acid from Moringa oleifera leaves.

Q4: How can I monitor the presence and purity of this compound during extraction and purification?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the identification and quantification of this compound. Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis of fractions during purification.

Q5: What are the recommended storage conditions for this compound extracts?

A5: To prevent degradation, extracts containing this compound should be stored in airtight, dark containers at low temperatures (-20°C for short-term and -80°C for long-term storage). If in solution, storing under an inert atmosphere like nitrogen is also recommended.

Data Presentation: Comparison of Extraction Parameters

The following tables summarize quantitative data for the extraction of gallic acid, which can serve as a starting point for optimizing this compound extraction.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Compounds

Plant SourceSolventTemperature (°C)Time (min)PowerYield/ObservationReference
PeachesEthanol/Water41.5327.8643.99%Optimized for total phenolics
PumpkinsEthanol/Water41.4525.6744.60%Optimized for total phenolics
Pouteria macrophylla75% Water in Ethanol-30-Optimized for gallic acid (10.22 mg/L)
Crude Pollen80% Methanol40.8514.30100%Optimized for TPC (366.1 mg GAE/L)

Table 2: Microwave-Assisted Extraction (MAE) Parameters for Phenolic Compounds

Plant SourceSolventTemperature (°C)Time (min)Power (W)Yield/ObservationReference
Citrus paradisiWater-3.641.4 kW/LOptimized for TPC (14.21 mg GAE/g)
Lentil WastesWater805-High antioxidant activity

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the plant material at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 g/mL).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 40-50°C and the ultrasonic frequency to 35-40 kHz.

    • Extract for 20-30 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography or by forming a bisulfite adduct as described in Protocol 3.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 1 g of the powdered plant material in a microwave extraction vessel.

    • Add 20 mL of 70% ethanol (solid-to-liquid ratio of 1:20 g/mL).

    • Set the microwave power to 400-600 W and the extraction time to 5-10 minutes. The temperature should be monitored and controlled to not exceed 80°C.

  • Filtration and Concentration: Follow the same procedure as in the UAE protocol.

  • Purification (Optional): Purify the crude extract as needed.

Protocol 3: Purification of this compound via Bisulfite Adduct Formation

  • Adduct Formation:

    • Dissolve the crude extract containing the aldehyde in a minimal amount of a water-miscible solvent like ethanol or THF.

    • Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. An excess of the bisulfite solution is typically used.

    • Continue stirring for a few hours to ensure complete reaction. The bisulfite adduct may precipitate as a solid.

  • Isolation of the Adduct:

    • If a precipitate forms, collect it by filtration and wash it with a small amount of cold ethanol and then ether.

    • If no precipitate forms (the adduct is water-soluble), transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate) to extract non-aldehyde impurities. The aldehyde-bisulfite adduct will remain in the aqueous layer. Separate the aqueous layer.

  • Recovery of the Aldehyde:

    • Treat the isolated solid adduct or the aqueous solution containing the adduct with a strong base (e.g., 50% sodium hydroxide) or a saturated sodium bicarbonate solution until the solution is basic.

    • This will regenerate the free aldehyde.

    • Extract the liberated aldehyde with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Downstream Processing cluster_purification 4. Purification plant_material Natural Source drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding extraction_choice Choose Method grinding->extraction_choice uae UAE extraction_choice->uae Efficient mae MAE extraction_choice->mae Efficient maceration Maceration extraction_choice->maceration Conventional filtration Filtration uae->filtration mae->filtration maceration->filtration concentration Concentration (Rotovap) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification_choice Choose Method crude_extract->purification_choice column_chrom Column Chromatography purification_choice->column_chrom bisulfite Bisulfite Adduct Formation purification_choice->bisulfite pure_aldehyde Pure this compound column_chrom->pure_aldehyde bisulfite->pure_aldehyde troubleshooting_workflow start Start: Low Yield of Pure this compound check_crude Is the crude extract yield low? start->check_crude optimize_prep Optimize Sample Prep: - Thorough Drying - Fine Grinding check_crude->optimize_prep Yes check_purity Is the purity of the final product low? check_crude->check_purity No optimize_extraction Optimize Extraction: - Solvent Polarity - Temp & Time - Solid/Solvent Ratio optimize_prep->optimize_extraction end End: Optimized Yield and Purity optimize_extraction->end optimize_purification Optimize Purification: - Chromatography Gradient - Alternative Stationary Phase - Bisulfite Adduct Method check_purity->optimize_purification Yes check_degradation Suspect Degradation? check_purity->check_degradation No optimize_purification->end control_conditions Control Conditions: - Lower Temperature - Protect from Light - Use Inert Atmosphere check_degradation->control_conditions Yes check_degradation->end No control_conditions->end mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) ras Ras receptor->ras jnk JNK receptor->jnk p38 p38 receptor->p38 raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk ap1 AP-1 erk->ap1 jnk->ap1 p38->ap1 nfkb NF-κB p38->nfkb gallic_aldehyde This compound gallic_aldehyde->erk gallic_aldehyde->jnk gallic_aldehyde->p38 inflammation Inflammatory Gene Expression (e.g., MMP-9) ap1->inflammation nfkb->inflammation

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Gallic Aldehyde and Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the antioxidant performance of gallic aldehyde and gallic acid, supported by experimental data.

In the realm of antioxidant research, both this compound (3,4,5-trihydroxybenzaldehyde) and its corresponding carboxylic acid, gallic acid, are recognized for their potent free radical scavenging capabilities. This guide provides a detailed comparison of their antioxidant activities, drawing upon in vitro experimental data. The structural similarity of these two phenolic compounds, differing only by the functional group at the C1 position (an aldehyde group in this compound and a carboxylic acid group in gallic acid), makes them an interesting pair for structure-activity relationship studies.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and gallic acid have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) and scavenging capacity (SC50) values from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are summarized below. Lower IC50/SC50 values indicate greater antioxidant activity.

CompoundAssayIC50 / SC50 (µM)Reference
This compoundDPPH126.52[1]
Gallic AcidDPPH8.82 - 29.39[2][3]

Note: The SC50 value for this compound was converted from 19.5 µg/mL to µM using its molar mass of 154.12 g/mol . IC50 values for gallic acid were converted from various reported units to µM for standardization, using a molar mass of 170.12 g/mol .

One study demonstrated that 3,4,5-trihydroxybenzaldehyde (this compound) exhibited significantly higher radical scavenging activity in the DPPH assay compared to common antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), α-tocopherol, and rosmarinic acid.[4][5]

Structure-Activity Relationship and Antioxidant Mechanism

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The presence of three hydroxyl groups on the benzene (B151609) ring in both this compound and gallic acid is the key determinant of their potent antioxidant capacity.

Gallic Acid's Mechanism: Gallic acid is a well-established antioxidant that acts through multiple mechanisms. It can directly scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, gallic acid can chelate metal ions, preventing them from participating in an Fenton reaction that generate highly reactive hydroxyl radicals. At the cellular level, gallic acid has been shown to modulate signaling pathways involved in the endogenous antioxidant response. A key pathway influenced by gallic acid is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

This compound's Mechanism: As a phenolic aldehyde, this compound shares the fundamental hydrogen-donating mechanism with gallic acid. The three hydroxyl groups are crucial for its radical scavenging activity. Research on other phenolic aldehydes suggests that the aldehyde functional group can influence the antioxidant capacity. In some cases, phenolic aldehydes have demonstrated higher antioxidant activity than their corresponding carboxylic acids. This enhanced activity may be attributed to the electronic effects of the aldehyde group influencing the bond dissociation enthalpy of the phenolic hydroxyl groups, making hydrogen atom donation more favorable.

While specific studies on the signaling pathways modulated by this compound are limited, its structural similarity to other bioactive phenolic compounds suggests it may also influence cellular antioxidant defense mechanisms.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the DPPH radical results in a color change from violet to yellow, which is monitored spectrophotometrically at approximately 517 nm.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).

  • Sample Preparation: A series of concentrations of the test compound (this compound or gallic acid) and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared in the same solvent.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or standard. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically at approximately 734 nm.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: A series of concentrations of the test compound and a standard are prepared.

  • Reaction Mixture: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

Visualizations

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Sample prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Caption: Simplified signaling pathway of gallic acid's antioxidant action via Nrf2.

Conclusion

References

In Vivo Anti-Inflammatory Effects: A Comparative Analysis of Protocatechuic Aldehyde and Syringaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Note: Initial literature searches for the in vivo anti-inflammatory effects of Gallic aldehyde (3,4,5-trihydroxybenzaldehyde) did not yield sufficient experimental data for a comprehensive comparison. Therefore, this guide provides a comparative analysis of two structurally similar and well-studied phenolic aldehydes: Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) . Both compounds have demonstrated notable anti-inflammatory properties in various preclinical in vivo models, offering valuable insights for researchers in the field of inflammation and drug discovery.

Comparative Analysis of In Vivo Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of Protocatechuic aldehyde and Syringaldehyde in two common in vivo models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosageRoute of AdministrationTime PointPaw Edema Inhibition (%)Reference
Protocatechuic aldehyde Mice25 mg/kgOral3 hours45.2%[1]
Mice50 mg/kgOral3 hours62.1%[1]
Syringaldehyde Mice100 mg/kg-1-5 hours14.1% - 30.1%[2]
Indomethacin (Standard) Mice10 mg/kg-1-5 hoursComparable to Syringaldehyde[2]

Table 2: Comparison of Effects on Pro-inflammatory Cytokines in LPS-Induced Inflammation Model

CompoundAnimal ModelDosageRoute of AdministrationCytokineReduction vs. LPS ControlReference
Protocatechuic aldehyde Mice--TNF-αSignificant Reduction[3]
Mice--IL-6Significant Reduction
Mice--IL-1βSignificant Reduction
Syringaldehyde Rats--TNF-αDose-dependent reduction
Rats--IL-6Dose-dependent reduction

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation.

  • Animals: Male Swiss albino mice or Wistar rats are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups: a control group, a carrageenan-only group, test groups receiving different doses of the compound of interest, and a positive control group receiving a standard anti-inflammatory drug (e.g., Indomethacin).

  • Compound Administration: Test compounds are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents in modulating cytokine production.

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Acclimatization and Grouping: Similar to the carrageenan-induced paw edema model.

  • Compound Administration: Test compounds are administered prior to LPS challenge. The timing of administration depends on the pharmacokinetic profile of the compound.

  • Induction of Inflammation: Animals are injected intraperitoneally with LPS (e.g., 1-5 mg/kg body weight).

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), blood samples are collected via cardiac puncture or retro-orbital bleeding. Tissues such as the liver, lungs, and spleen may also be harvested.

  • Cytokine Analysis: Serum or plasma is separated from the blood samples. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine levels in the treated groups are compared to those in the LPS-only control group to determine the inhibitory effect of the test compound.

Visualizing Molecular Mechanisms and Experimental Design

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways involved in the anti-inflammatory actions of Protocatechuic aldehyde and Syringaldehyde.

experimental_workflow cluster_prep Animal Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_assessment Assessment acclimatization Acclimatization grouping Random Grouping acclimatization->grouping compound_admin Compound Administration grouping->compound_admin carrageenan Carrageenan Injection (Paw Edema) compound_admin->carrageenan lps LPS Injection (Systemic Inflammation) compound_admin->lps paw_measurement Paw Volume Measurement carrageenan->paw_measurement blood_collection Blood/Tissue Collection lps->blood_collection cytokine_analysis Cytokine Analysis (ELISA) blood_collection->cytokine_analysis

Fig. 1: Experimental workflow for in vivo validation of anti-inflammatory effects.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_transcription Transcription Factor Activation cluster_response Inflammatory Response cluster_inhibition Inhibition by Phenolic Aldehydes LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway (IκBα, p65) TLR4->NFkB AP1 AP-1 MAPK->AP1 NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines NFkB_nuc->Cytokines Protocatechuic_Aldehyde Protocatechuic Aldehyde Protocatechuic_Aldehyde->MAPK Inhibits Protocatechuic_Aldehyde->NFkB Inhibits Syringaldehyde Syringaldehyde Syringaldehyde->NFkB Inhibits

Fig. 2: Key signaling pathways modulated by Protocatechuic Aldehyde and Syringaldehyde.

Conclusion

Both Protocatechuic aldehyde and Syringaldehyde demonstrate significant in vivo anti-inflammatory effects. Protocatechuic aldehyde appears to be more potent in the carrageenan-induced paw edema model at the tested doses. Both compounds effectively reduce the levels of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-induced inflammation models. Their mechanism of action involves the inhibition of the MAPK and NF-κB signaling pathways, which are critical regulators of the inflammatory response. Further research is warranted to fully elucidate the therapeutic potential of these naturally derived aldehydes in inflammatory diseases. This comparative guide provides a foundation for researchers to design future studies and explore the structure-activity relationships of related phenolic compounds.

References

A Comparative Analysis of Gallic Aldehyde and Other Natural Aldehydes for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activities with Supporting Experimental Data

Natural aldehydes, a class of organic compounds characterized by a formyl group, are ubiquitously found in plants and contribute significantly to their aroma and biological activities. Among these, Gallic Aldehyde (3,4,5-trihydroxybenzaldehyde) has garnered interest for its diverse pharmacological properties. This guide provides a comparative analysis of this compound with other prominent natural aldehydes, namely Vanillin, Syringaldehyde, Protocatechuic Aldehyde, and Cinnamaldehyde. The comparison focuses on their antioxidant, anti-inflammatory, and cytotoxic activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in research and drug development endeavors.

Comparative Biological Activities: A Quantitative Overview

The therapeutic potential of these natural aldehydes is often attributed to their capacity to mitigate oxidative stress, quell inflammation, and induce cancer cell death. The following tables summarize their efficacy in these key areas based on reported half-maximal inhibitory concentration (IC₅₀) values from various in vitro studies. A lower IC₅₀ value indicates greater potency.

Antioxidant Activity

The antioxidant potential was primarily evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)

CompoundChemical StructureDPPH IC₅₀ (µM)Reference(s)
This compound 3,4,5-Trihydroxybenzaldehyde126,530.7[1]
Vanillin 4-Hydroxy-3-methoxybenzaldehyde5.32 - 10,582.4[2][3][4]
Syringaldehyde 4-Hydroxy-3,5-dimethoxybenzaldehyde260[5]
Protocatechuic Aldehyde 3,4-Dihydroxybenzaldehyde5.32 (as a derivative)
Cinnamaldehyde 3-Phenyl-2-propenal62.05

Note: IC₅₀ values were converted to µM for standardization. The wide range for Vanillin reflects variability across different studies and experimental conditions.

Cytotoxic Activity

The cytotoxic potential of these aldehydes against various human cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) Against Various Cancer Cell Lines

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)Reference(s)
This compound -----
Vanillin ->54.6 - 140 µg/mL12.5 - 20 µM0.1 mg/mL
Syringaldehyde ----
Protocatechuic Aldehyde -----
Cinnamaldehyde -58 - 140 µg/mL--

Note: A hyphen (-) indicates that specific IC₅₀ values for that cell line were not found in the searched literature. Some values are reported in different units due to variations in the source data.

Anti-Inflammatory Mechanisms and Signaling Pathways

Chronic inflammation is a key driver of many diseases. Natural aldehydes often exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Vanillin: Vanillin has been demonstrated to suppress the activation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Syringaldehyde: This aldehyde mitigates inflammation by modulating the Nrf2/HO-1/NF-κB pathway, thereby inhibiting oxidative stress and apoptosis.

Protocatechuic Aldehyde: It exhibits anti-inflammatory effects by inhibiting the MAPK signaling pathway, which in turn suppresses the production of inflammatory mediators.

Cinnamaldehyde: Cinnamaldehyde effectively inhibits NF-κB activation and also modulates the JAK/STAT pathway, leading to a reduction in pro-inflammatory cytokine release.

The following diagrams illustrate the general mechanisms by which these natural aldehydes interfere with key inflammatory signaling cascades.

Anti_Inflammatory_Signaling_Pathways cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα NFkB_IkB->NFkB Release Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes AP1->Genes Aldehydes Natural Aldehydes (this compound, Vanillin, Syringaldehyde, etc.) Aldehydes->MAPKK Inhibition Aldehydes->IKK Inhibition Aldehydes->NFkB_nuc Inhibition of Translocation DPPH_Workflow start Start reagent_prep Prepare DPPH Solution (0.1 mM in Methanol) start->reagent_prep sample_prep Prepare Serial Dilutions of Test Aldehydes start->sample_prep mixing Mix Aldehyde Solution with DPPH Solution reagent_prep->mixing sample_prep->mixing incubation Incubate in Dark (30 min, RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Aldehydes (Various Concentrations) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs calculate_ic50 Calculate % Viability and IC50 Value measure_abs->calculate_ic50 end End calculate_ic50->end

References

Gallic Aldehyde: A Natural Alternative to Synthetic Antioxidants in Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing search for potent and safe antioxidant compounds, both natural and synthetic options are under continuous evaluation. This guide provides an objective comparison of the efficacy of gallic aldehyde (3,4,5-trihydroxybenzaldehyde), a naturally occurring phenolic aldehyde, against commonly used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ). This comparison is supported by experimental data from established antioxidant assays and an examination of their underlying mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of free radicals in a given assay. Lower IC50 values indicate higher antioxidant activity. The following table summarizes the comparative antioxidant activities of this compound and the selected synthetic antioxidants based on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Antioxidant CompoundChemical StructureDPPH Assay IC50ABTS Assay IC50Source(s)
This compound 3,4,5-Trihydroxybenzaldehyde19.5 µg/mL Data Not Available[1]
BHA Butylated Hydroxyanisole10.10 - 112.05 µg/mL5.07 µg/mL[2][3]
BHT Butylated Hydroxytoluene25.95 - 202.35 µg/mL6.99 µg/mL[2][3]
TBHQ tert-ButylhydroquinoneGenerally more effective than BHA and BHTData Not Available

Note: IC50 values can vary between studies due to different experimental conditions. The data presented represents a range from the cited literature to provide a comparative perspective. A direct comparison study of all four compounds under identical ABTS assay conditions was not available in the reviewed literature.

The available data from DPPH assays indicates that this compound possesses potent radical scavenging activity, comparable to or in some cases exceeding that of the synthetic antioxidants BHA and BHT. While a direct IC50 value for this compound in an ABTS assay was not found, its structural similarity to gallic acid, which exhibits very high ABTS scavenging activity, suggests it would also be highly effective in this assay. Synthetic antioxidants are ranked in decreasing order of antioxidant activity as follows: Propyl Gallate > BHA > TBHQ > Octyl Gallate > BHT.

Mechanisms of Action: A Divergent Approach

This compound and synthetic antioxidants employ distinct strategies to mitigate oxidative stress.

This compound: Modulating Cellular Signaling

This compound, a phenolic compound, not only directly scavenges free radicals but also influences intracellular signaling pathways involved in inflammation and cellular stress responses. Notably, it has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. By downregulating these pathways, this compound can reduce the expression of pro-inflammatory cytokines and enzymes, thereby exerting a broader protective effect beyond simple radical neutralization.

Gallic_Aldehyde_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Stimuli->MAPK_Pathway IKK IKK Complex Stimuli->IKK Gallic_Aldehyde This compound Gallic_Aldehyde->MAPK_Pathway Gallic_Aldehyde->IKK NFκB NF-κB (p65/p50) MAPK_Pathway->NFκB IκBα IκBα IKK->IκBα phosphorylates IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces

This compound's inhibition of MAPK and NF-κB signaling pathways.

Synthetic Antioxidants: Direct Radical Scavenging

Synthetic antioxidants like BHA, BHT, and TBHQ primarily function as "chain-breaking" antioxidants. Their phenolic structures allow them to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting antioxidant radical is stabilized by resonance, preventing it from propagating further oxidative damage. This direct scavenging mechanism is highly effective in preventing lipid peroxidation in food and biological membranes.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below for reproducibility and comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compounds (this compound, BHA, BHT, TBHQ)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration to the wells. Then, add the DPPH solution to each well. A blank well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, BHA, BHT, TBHQ)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve the test compounds and positive control in the appropriate solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a small volume of each sample concentration to the wells. Then, add the diluted ABTS•+ solution to each well. A blank well should contain only the solvent and the ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Conclusion

This compound demonstrates significant antioxidant potential, rivaling and in some instances surpassing the efficacy of widely used synthetic antioxidants like BHA and BHT in in-vitro radical scavenging assays. Beyond its direct antioxidant capacity, this compound's ability to modulate key inflammatory signaling pathways such as MAPK and NF-κB suggests a more multifaceted mechanism of action that could offer additional therapeutic benefits. While synthetic antioxidants are effective direct radical scavengers, concerns about their safety and potential for adverse health effects persist. The data presented here, along with the detailed experimental protocols, provides a foundation for further research into this compound as a promising natural alternative to synthetic antioxidants in various applications, from pharmaceuticals to food preservation. Further head-to-head comparative studies, particularly utilizing the ABTS assay and in vivo models, are warranted to fully elucidate the comparative efficacy and safety profile of this compound.

References

Cross-validation of different analytical methods for Gallic aldehyde quantification.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of Gallic Aldehyde

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active compounds is fundamental to ensuring product quality, safety, and efficacy. This compound (3,4,5-trihydroxybenzaldehyde), a phenolic aldehyde, requires robust analytical methods for its determination in various matrices. This guide provides a comprehensive cross-validation of common analytical techniques suitable for this compound quantification, supported by comparative data from structurally related compounds like gallic acid and other phenolic aldehydes. The primary methods reviewed include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as desired sensitivity, selectivity, sample matrix complexity, and available instrumentation.[1][2] While spectrophotometric methods are often employed for rapid screening, chromatographic techniques like HPLC and LC-MS offer superior separation and quantification of individual compounds.[2]

Quantitative Data Summary

The performance of different analytical methods is critical for method selection. The following table summarizes key validation parameters for the quantification of gallic acid and other phenolic aldehydes, which can be considered indicative for this compound analysis.

Parameter HPLC-UV UV-Vis Spectrophotometry LC-MS/MS GC-MS
Linearity Range 0.5 - 50 µg/mL[3]5 - 30 µg/mL5 - 1000 ng/mLDependent on derivatization
Correlation Coefficient (r²) > 0.998> 0.999> 0.997N/A (Typically > 0.99)
Limit of Detection (LOD) 0.01 - 1.0 µg/mL~0.045 µg/mL~0.003 - 0.07 µg/mL~0.5 µg/mL (ppm)
Limit of Quantification (LOQ) 0.05 - 3.2 µg/mL~0.119 µg/mL~0.01 - 0.2 µg/mL~0.5 µg/mL (ppm)
Accuracy (% Recovery) 96 - 107%~98%~67% (LLE)~95%
Precision (% RSD) < 2%< 2%< 15% (ICH Guideline)< 5%
Specificity HighLow to ModerateVery HighVery High
Derivatization Required NoSometimes (e.g., Folin-Ciocalteu)NoYes

Note: The data presented is collated from validation studies of gallic acid and other phenolic compounds and serves as a representative comparison. Actual performance for this compound may vary and requires method-specific validation.

Experimental Protocols

Detailed and robust experimental protocols are crucial for achieving reproducible and reliable results. Below are generalized methodologies for the analytical techniques discussed. These should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the most widely applied technique for the identification and quantification of gallic acid and related compounds due to its high resolving power. A simple, accurate, and precise RP-HPLC method is commonly used.

  • Instrumentation : HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic mixture of acidified water (e.g., with 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A common isocratic mobile phase is a mixture of water and acetonitrile (80:20 v/v) with pH adjusted to 3.0 using ortho-phosphoric acid.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : this compound, being structurally similar to gallic acid, is expected to have a maximum absorption (λmax) around 272-275 nm.

  • Standard Preparation : Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation : Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or mobile phase), filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification : Create a calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry

This method is often used for determining total phenolic content but can be adapted for specific aldehydes, sometimes involving a derivatization reaction. For direct quantification, the distinct UV absorbance of the analyte is used.

  • Instrumentation : UV-Visible Spectrophotometer.

  • Solvent : Distilled water or methanol can be used as a solvent system.

  • Procedure :

    • Standard Preparation : Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent. From this, create a series of standards with concentrations ranging from approximately 5-30 µg/mL.

    • λmax Determination : Scan a standard solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve : Measure the absorbance of each standard at the determined λmax against a solvent blank. Plot absorbance versus concentration to generate a calibration curve.

    • Sample Measurement : Prepare the sample solution and measure its absorbance at λmax.

    • Quantification : Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires the analyte to be volatile and thermally stable. For compounds like this compound, a derivatization step is necessary to increase volatility.

  • Instrumentation : Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column : A fused silica (B1680970) capillary column, such as a Zebron ZB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas : Helium at a flow rate of 1 mL/min.

  • Derivatization (Silylation) :

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a solvent like pyridine.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the aldehyde and hydroxyl groups.

  • Injection : Inject an aliquot of the derivatized sample into the GC injector port, typically set at a high temperature (e.g., 280-300°C).

  • Oven Temperature Program : Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 290°C) to elute the compounds.

  • Mass Spectrometry : Operate in full scan mode to identify the compound based on its mass spectrum and retention time, or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification : Use an internal standard and create a calibration curve based on the peak area ratio of the analyte to the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for trace-level quantification without the need for derivatization.

  • Instrumentation : A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

  • Column : A high-efficiency C18 column (e.g., sub-2 µm particle size).

  • Mobile Phase : LC-MS grade solvents, typically 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B), run on a gradient program.

  • Flow Rate : Typically 0.3 - 0.5 mL/min.

  • Mass Spectrometry : Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves defining specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample and Standard Preparation : Similar to HPLC, but samples and standards are prepared using LC-MS grade solvents. An internal standard (e.g., a deuterated analog) should be used.

  • Quantification : Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration. The use of an internal standard helps to correct for matrix effects and variations in instrument response.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Obtain Sample Extract Extract this compound (e.g., Solvent Extraction) Sample->Extract Standard Prepare Reference Standard Stock Dilute Create Calibration Standards Standard->Dilute HPLC HPLC-UV Dilute->HPLC UVVIS UV-Vis Dilute->UVVIS LCMS LC-MS Dilute->LCMS Filter Filter Extract Extract->Filter Derivatize Derivatize (for GC-MS) Filter->Derivatize Filter->HPLC Filter->UVVIS Filter->LCMS GCMS GC-MS Derivatize->GCMS CalCurve Generate Calibration Curve HPLC->CalCurve UVVIS->CalCurve GCMS->CalCurve LCMS->CalCurve Quant Quantify Concentration CalCurve->Quant

Caption: General experimental workflow for the quantification of this compound.

G Low Low Medium Medium High High Low_Perf Low Med_Perf Medium High_Perf High VHigh_Perf Very High UVVIS UV-Vis UVVIS->Low UVVIS->Low_Perf HPLC HPLC-UV HPLC->Medium HPLC->High_Perf GCMS GC-MS GCMS->High GCMS->VHigh_Perf LCMS LC-MS/MS LCMS->High LCMS->VHigh_Perf

References

A Comparative Analysis of the Neuroprotective Properties of Gallic Aldehyde and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative study of the neuroprotective effects of gallic aldehyde and its corresponding esters. This document synthesizes experimental data to objectively evaluate their performance, offering insights into their therapeutic potential in neurodegenerative diseases.

The growing interest in phenolic compounds for neuroprotection stems from their potent antioxidant and anti-inflammatory properties. Among these, gallic acid and its derivatives have been a focal point of research. This guide specifically delves into a comparative analysis of this compound and its esters, examining their efficacy in mitigating neuronal damage. Due to a lack of direct comparative studies on this compound itself, this guide draws upon data from structurally similar phenolic aldehydes, namely protocatechuic aldehyde and syringaldehyde, to provide a thorough and insightful comparison.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective efficacy of this compound and its esters has been evaluated through various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, focusing on antioxidant activity, protection against oxidative stress-induced cell death, and anti-inflammatory effects.

Table 1: Antioxidant Activity of this compound Analogs and Gallic Acid Esters

CompoundAssayModel SystemResult (IC50 or % scavenging)Reference
Phenolic Aldehydes
Protocatechuic AldehydeDPPH Radical ScavengingCell-free-[Data not available in a comparable format]
SyringaldehydeDPPH Radical ScavengingCell-freeIC50: 260 µM[1]
Gallic Acid Esters
Methyl GallateDPPH Radical ScavengingEthanol Solution94.2% scavenging at 100 µM[2][3]
Ethyl GallateDPPH Radical ScavengingEthanol Solution92.8% scavenging at 100 µM[2][3]
Propyl GallateDPPH Radical ScavengingEthanol Solution91.5% scavenging at 100 µM
Butyl GallateDPPH Radical ScavengingEthanol Solution90.1% scavenging at 100 µM

Table 2: Neuroprotection against Oxidative Stress-Induced Cell Death

CompoundNeurotoxinCell LineConcentration% Increase in Cell ViabilityReference
Phenolic Aldehydes
Protocatechuic Aldehyde6-OHDA (200 µM)PC12 cells10 µM~40%
SyringaldehydeCerebral IschemiaRat model50 mg/kgSignificant reduction in neuronal damage
Gallic Acid Esters
Methyl Gallate6-OHDA (100 µM)SH-SY5Y cells100 µM~60%
Ethyl Gallate6-OHDA (100 µM)SH-SY5Y cells100 µM~70%
Propyl Gallate6-OHDA (100 µM)SH-SY5Y cells100 µM~85%
Butyl Gallate6-OHDA (100 µM)SH-SY5Y cells100 µM~75%

Table 3: Anti-inflammatory Effects

CompoundStimulusCell Line/ModelKey FindingsReference
Phenolic Aldehydes
Protocatechuic AldehydeLPSMicrogliaReduced NO, TNF-α, IL-1β, IL-6 production
SyringaldehydeCerebral IschemiaRat modelDecreased Caspase-3 and -9 immunoreactivity
Gallic Acid Esters
Not directly compared in the same manner as aldehydes. However, Gallic Acid (the parent compound) is known to inhibit NF-κB and MAPK signaling, reducing pro-inflammatory cytokines.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and its esters are mediated through the modulation of several key signaling pathways that regulate oxidative stress, inflammation, and apoptosis.

Nrf2 Signaling Pathway in Oxidative Stress

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary defense mechanism against oxidative stress. Both this compound analogs and gallic acid esters have been shown to activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway ROS Oxidative Stress (e.g., from Neurotoxins) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound This compound / Esters Compound->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, etc.) ARE->Antioxidant_Enzymes activates transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Nrf2-Mediated Antioxidant Response

NF-κB Signaling Pathway in Neuroinflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In neurodegenerative diseases, overactivation of microglia leads to the release of pro-inflammatory cytokines, mediated by NF-κB. This compound and its esters can inhibit this pathway, thereby reducing neuroinflammation.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) IKK IKK Complex Inflammatory_Stimuli->IKK activates Compound This compound / Esters Compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation leads to

Inhibition of NF-κB-Mediated Neuroinflammation

MAPK Signaling Pathway in Neuronal Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and p38, are involved in neuronal apoptosis. This compound and its esters can modulate these pathways to promote neuronal survival.

MAPK_Pathway Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., 6-OHDA) MAPKKK MAPKKK Neurotoxic_Stimuli->MAPKKK activates Compound This compound / Esters MAPK MAPK (JNK, p38) Compound->MAPK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Apoptotic_Proteins Apoptotic Proteins (Bax, Caspase-3) MAPK->Apoptotic_Proteins activates Apoptosis Neuronal Apoptosis Apoptotic_Proteins->Apoptosis InVitro_Workflow Cell_Culture 1. Culture SH-SY5Y cells Pretreatment 2. Pre-treat with this compound/ Esters (various concentrations) Cell_Culture->Pretreatment Neurotoxin 3. Induce neurotoxicity with 6-OHDA (e.g., 100 µM) Pretreatment->Neurotoxin Incubation 4. Incubate for 24 hours Neurotoxin->Incubation Viability_Assay 5. Assess cell viability (MTT assay) Incubation->Viability_Assay Apoptosis_Assay 6. Measure apoptosis (e.g., Annexin V staining) Incubation->Apoptosis_Assay ROS_Assay 7. Quantify intracellular ROS (e.g., DCFH-DA assay) Incubation->ROS_Assay InVivo_Workflow Animal_Grouping 1. Acclimatize and group mice Pretreatment 2. Administer this compound/ Esters or vehicle (e.g., daily for 7 days) Animal_Grouping->Pretreatment MPTP_Induction 3. Induce Parkinsonism with MPTP (e.g., multiple injections) Pretreatment->MPTP_Induction Behavioral_Tests 4. Conduct behavioral tests (e.g., rotarod, pole test) MPTP_Induction->Behavioral_Tests Sacrifice 5. Sacrifice animals and collect brain tissue Behavioral_Tests->Sacrifice Biochemical_Analysis 6. Analyze brain tissue for dopamine (B1211576) levels, oxidative stress markers, and inflammatory cytokines Sacrifice->Biochemical_Analysis Histology 7. Perform histological analysis (e.g., TH staining of dopaminergic neurons) Sacrifice->Histology

References

Assessing the Synergistic Potential of Gallic Aldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallic aldehyde, also known as 3,4,5-trihydroxybenzaldehyde, is a phenolic aldehyde that has garnered interest for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This guide provides a comparative assessment of this compound's performance, drawing on available experimental data for its individual bioactivities and exploring its potential for synergistic effects with other compounds by examining structurally similar molecules. Due to a lack of direct studies on the synergistic effects of this compound, this guide utilizes data from analogous phenolic aldehydes to provide insights into its potential combined therapeutic efficacy.

Comparative Antioxidant Activity

This compound demonstrates significant antioxidant potential. The following table summarizes its radical scavenging activity in comparison to other well-known antioxidants, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower SC₅₀ (50% scavenging concentration) indicates higher antioxidant activity.

CompoundSC₅₀ (µg/mL)Reference Antioxidant Type
This compound (THBA) 1.7 Natural Phenolic Aldehyde
α-Tocopherol8.8Natural Antioxidant (Vitamin E)
Rosmarinic Acid2.5Natural Phenolic Compound
BHA (Butylatedhydroxyanisole)17.0Synthetic Antioxidant
BHT (Butylatedhydroxytoluene)29.0Synthetic Antioxidant
Data sourced from a study on the antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from Geum japonicum.[1][2]

Potential for Synergistic Antimicrobial Effects: An Analog-Based Comparison

Direct experimental data on the synergistic antimicrobial effects of this compound is currently limited. However, studies on structurally similar phenolic aldehydes, such as protocatechualdehyde, suggest a strong potential for synergy when combined with conventional antibiotics. The following table presents data on the synergistic effect of protocatechualdehyde with ampicillin (B1664943) against Methicillin-Resistant Staphylococcus aureus (MRSA), as determined by the checkerboard microdilution assay. The Fractional Inhibitory Concentration (FIC) index is a measure of the interaction between two compounds.

Compound CombinationTarget OrganismMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Protocatechualdehyde + AmpicillinMRSA25664
Ampicillin + Protocatechualdehyde MRSA410.5 Synergy
Data from a study on the antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against MRSA.[3] An FIC index of ≤ 0.5 is indicative of a synergistic interaction.

This example illustrates the potential for phenolic aldehydes like this compound to enhance the efficacy of antibiotics against resistant bacterial strains.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm is measured to determine the extent of scavenging.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compound (this compound) and reference antioxidants are prepared in a series of concentrations in the same solvent as the DPPH solution.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The SC₅₀ value is then determined by plotting the scavenging percentage against the sample concentration.

Checkerboard Microdilution Assay for Antimicrobial Synergy

This method is used to assess the combined effect of two antimicrobial agents.

Principle: Serial dilutions of two compounds are mixed in a microtiter plate to test various concentration combinations against a specific microorganism. The growth of the microorganism is then observed to determine the minimum inhibitory concentration (MIC) for each compound alone and in combination.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., MRSA) is prepared in a suitable broth medium.

  • Preparation of Antimicrobial Agents: Stock solutions of the test compounds (e.g., this compound and an antibiotic) are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, one compound is serially diluted horizontally, and the other is serially diluted vertically. This creates a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium, only the microorganism, and each compound alone are also included.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound(s) that visibly inhibits microbial growth.

  • Calculation of FIC Index: The FIC index is calculated for each combination that inhibits growth using the following formulas:

    • FIC_A = MIC of drug A in combination / MIC of drug A alone

    • FIC_B = MIC of drug B in combination / MIC of drug B alone

    • FIC Index = FIC_A + FIC_B The interaction is interpreted as follows: Synergy (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 1), Indifference (1 < FIC ≤ 4), or Antagonism (FIC > 4).

Signaling Pathway Inhibition

This compound has been shown to inhibit key signaling pathways involved in inflammation and cellular responses, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, p38, and JNK) and the expression of Matrix Metalloproteinase-9 (MMP-9).[4]

MAPK Signaling Pathway

The MAPK pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Their inhibition can be a key mechanism for the anti-inflammatory and anticancer effects of a compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor ASK1 ASK1/MEKK Growth_Factors->ASK1 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK JNK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors Gallic_Aldehyde This compound Gallic_Aldehyde->ERK1_2 Inhibition Gallic_Aldehyde->JNK Inhibition Gallic_Aldehyde->p38 Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

Figure 1: Simplified MAPK signaling pathway and points of inhibition by this compound.

MMP-9 Expression and Activation Pathway

MMP-9 is an enzyme involved in the degradation of the extracellular matrix, a process crucial for cell migration and tissue remodeling, which is often dysregulated in inflammatory diseases and cancer.

MMP9_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events cluster_protein Protein Level cluster_ecm Extracellular Matrix Stimuli Inflammatory Cytokines (e.g., TNF-α) MAPK MAPK Pathways (ERK, JNK, p38) Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Transcription Transcription Factors (AP-1, NF-κB) MAPK->Transcription NFkB->Transcription MMP9_Gene MMP-9 Gene Transcription->MMP9_Gene Transcription Pro_MMP9 Pro-MMP-9 (Inactive) MMP9_Gene->Pro_MMP9 Translation Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM_Degradation ECM Degradation Active_MMP9->ECM_Degradation Gallic_Aldehyde This compound Gallic_Aldehyde->Pro_MMP9 Inhibits Expression Gallic_Aldehyde->Active_MMP9 Inhibits Activity

Figure 2: Overview of MMP-9 expression and activation, with inhibitory action of this compound.

Conclusion

This compound exhibits promising standalone antioxidant and potential antimicrobial activities. While direct evidence for its synergistic effects is still emerging, data from structurally related phenolic aldehydes strongly suggest that this compound could significantly enhance the efficacy of other therapeutic agents, particularly antibiotics against resistant pathogens. Further research is warranted to explore these synergistic combinations and elucidate the underlying mechanisms, which may involve the modulation of key signaling pathways. The information and protocols provided in this guide aim to facilitate such investigations and support the development of novel combination therapies.

References

Gallic Aldehyde: Bridging the Gap Between In Vitro Promise and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bioactivity for Researchers and Drug Development Professionals

Gallic aldehyde, also known as 3,4,5-trihydroxybenzaldehyde, is a phenolic aldehyde found in various plants, notably Geum japonicum.[1] Emerging research has highlighted its potential as a bioactive compound with a range of therapeutic effects. However, a significant disparity exists between the wealth of in vitro data and the scarcity of in vivo studies, presenting a challenge for its translation into clinical applications. This guide provides a comprehensive comparison of the available in vitro bioactivity data for this compound and draws parallels with in vivo studies on structurally similar compounds to forecast its potential efficacy and guide future research.

Antioxidant and Anti-inflammatory Activities: The In Vitro Landscape

In vitro studies have firmly established the antioxidant and anti-inflammatory properties of this compound. Its ability to scavenge free radicals is a key aspect of its antioxidant potential.

Table 1: In Vitro Antioxidant and Anti-inflammatory Bioactivity of this compound

Bioactivity AssayTarget/ModelKey FindingsReference
DPPH Radical ScavengingChemical AssaySC50 = 19.5 µg/mL[MedChemExpress]
Rancimat Test (Lard)Food ModelAntioxidant Activity Index (IAA) = 4.7[1]
Rancimat Test (Palm Oil)Food ModelAntioxidant Activity Index (IAA) = 2.9[1]
MMP-9 InhibitionTNF-α-induced Human Aortic Smooth Muscle Cells (HASMCs)Inhibits gelatinolytic activity and expression of MMP-9[MedChemExpress]
MAPK SignalingTNF-α-induced HASMCsInhibits phosphorylation of ERK1/2, p38, and JNK[MedChemExpress]

These findings underscore the potent antioxidant and anti-inflammatory capabilities of this compound in controlled laboratory settings. The inhibition of Matrix Metalloproteinase-9 (MMP-9) and key signaling molecules in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2, p38, and JNK, points to specific molecular mechanisms underlying its anti-inflammatory effects.[2][3]

The In Vivo Data Gap and a Surrogate Perspective

Direct in vivo studies corroborating the in vitro antioxidant and anti-inflammatory effects of isolated this compound are currently lacking in published literature. However, research on extracts from Geum japonicum, which contains this compound, has demonstrated significant in vivo therapeutic effects, including neuroprotection and repair of infarcted myocardium. While promising, these effects cannot be solely attributed to this compound due to the presence of other bioactive compounds in the extract.

To bridge this gap, we can look at a structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), which has been studied in both in vitro and in vivo models for its anti-inflammatory properties.

Table 2: In Vitro vs. In Vivo Anti-inflammatory Effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB)

SettingModelTreatmentKey FindingsReference
In Vitro Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages12.5, 25, 50, and 100 µM BDBDose-dependent suppression of interleukin-6 (IL-6) production. Inhibition of NF-κB and STAT1 phosphorylation.
In Vivo 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis in mice100 mg/kg BDB treatmentReduced serum immunoglobulin E (IgE) levels, smaller lymph nodes, decreased ear edema, and reduced inflammatory cell infiltration.

The data on BDB demonstrates a correlation between its in vitro anti-inflammatory mechanism (inhibition of pro-inflammatory cytokines and signaling pathways) and its in vivo efficacy in a disease model. This suggests that this compound, with its similar structure and demonstrated in vitro anti-inflammatory potential, may exhibit comparable effects in vivo.

Experimental Protocols

In Vitro DPPH Radical Scavenging Assay

The antioxidant activity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol (B129727) is prepared. Different concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature. The absorbance is then measured at a specific wavelength (typically around 517 nm). The percentage of DPPH radical scavenging is calculated, and the SC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

In Vivo Atopic Dermatitis Mouse Model (for BDB)

Atopic dermatitis is induced in mice by repeated topical application of 2,4-dinitrochlorobenzene (DNCB). The mice are then treated with the test compound (e.g., 100 mg/kg BDB) or a vehicle control. The severity of the skin lesions, ear thickness, and lymph node size are monitored. At the end of the experiment, serum levels of IgE are measured, and skin tissue is collected for histological analysis to assess inflammatory cell infiltration.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the mechanisms and processes involved, the following diagrams are provided.

G Potential Anti-inflammatory Signaling Pathway of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Inflammatory_Stimuli->MAPK_Pathway NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway Gallic_Aldehyde This compound Gallic_Aldehyde->MAPK_Pathway Inhibits Gallic_Aldehyde->NF_kB_Pathway Inhibits (Hypothesized) Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., MMP-9, IL-6) MAPK_Pathway->Proinflammatory_Mediators NF_kB_Pathway->Proinflammatory_Mediators G In Vitro vs. In Vivo Bioactivity Correlation Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies In_Vitro_Assay In Vitro Assays (e.g., DPPH, Cell Culture) Mechanism_ID Mechanism Identification (e.g., Signaling Pathways) In_Vitro_Assay->Mechanism_ID Animal_Model Animal Disease Model (e.g., Atopic Dermatitis) Mechanism_ID->Animal_Model Hypothesis for In Vivo Effect Efficacy_Testing Efficacy Testing (e.g., Reduced Inflammation) Animal_Model->Efficacy_Testing Efficacy_Testing->Mechanism_ID Provides Evidence for In Vivo Relevance

References

Head-to-head comparison of different Gallic aldehyde synthesis routes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallic aldehyde, or 3,4,5-trihydroxybenzaldehyde, is a key intermediate in the synthesis of numerous pharmaceuticals and other high-value organic compounds. The efficient and high-yield synthesis of this molecule is therefore of significant interest. This guide provides a head-to-head comparison of common synthetic routes to this compound, offering a critical evaluation of their respective advantages and disadvantages, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of this compound Synthesis Routes

The following table summarizes the key performance indicators for the primary synthetic strategies for producing this compound, starting from the common precursor, pyrogallol (B1678534) (1,2,3-trihydroxybenzene).

Synthesis RouteStarting MaterialKey ReagentsReported YieldPurity & SeparationKey AdvantagesKey Disadvantages
Direct Formylation
Reimer-Tiemann ReactionPyrogallolChloroform (B151607), Strong Base (e.g., NaOH)≤ 50%[1]Poor (mixture of isomers, difficult to separate)[1]Single step, readily available reagents.Low yield, formation of isomeric byproducts, harsh reaction conditions.
Gattermann ReactionPyrogallolHCN/HCl or Zn(CN)₂/HCl~45%[2]Moderate (potential for side products)Single step, established method.Use of highly toxic reagents (HCN), moderate yield.
Vilsmeier-Haack ReactionPyrogallolPOCl₃, DMFNot specifically reported for pyrogallol, but generally moderate to good for electron-rich arenes.[3]Moderate to GoodMilder conditions than Reimer-Tiemann, versatile.Potential for low yield with highly hydroxylated phenols due to side reactions.
Protection-Formylation-Deprotection
Multi-step Synthesis via Protected IntermediatePyrogallol1. Protecting agent (e.g., Diphenyl Carbonate) 2. Formylating agent (e.g., Vilsmeier reagent) 3. Deprotecting agent (e.g., acid hydrolysis)High (e.g., ~90% overall for an analogous isomer)[1]High (purification at intermediate steps)High yield and purity, avoids isomer separation issues.Multi-step process increases time and resource requirements.

Deep Dive: Experimental Protocols and Methodologies

Direct Formylation Routes: A Single-Step Approach Fraught with Challenges

Direct formylation methods offer the allure of a single-step conversion of pyrogallol to this compound. However, the presence of three unprotected hydroxyl groups on the aromatic ring leads to challenges in controlling regioselectivity and preventing side reactions, often resulting in low yields and difficult purification.

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic medium. While a classic method, its application to pyrogallol is hampered by low yields and the formation of a mixture of isomeric aldehydes, making the isolation of pure this compound challenging.

General Experimental Protocol (Adapted for Pyrogallol):

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve pyrogallol (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (4.0 eq).

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add chloroform (1.5 eq) dropwise via the dropping funnel over 1 hour, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid.

  • The product is then extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layers are combined, washed, dried, and concentrated.

  • Purification is typically attempted via column chromatography, though separation of isomers can be difficult.

The Gattermann reaction utilizes hydrogen cyanide and hydrogen chloride (or a safer alternative like zinc cyanide) to formylate phenols. While it can provide moderate yields, the high toxicity of the reagents is a significant drawback.

General Experimental Protocol (Adapted for Pyrogallol):

  • To a stirred solution of pyrogallol (1.0 eq) and zinc cyanide (1.5 eq) in anhydrous ether, pass a stream of dry hydrogen chloride gas until the mixture is saturated.

  • Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • The intermediate iminium salt precipitates from the solution.

  • The precipitate is filtered and then hydrolyzed by heating with water or dilute acid to yield the aldehyde.

  • The product is then extracted, and the organic phase is washed, dried, and concentrated.

  • Purification is carried out by recrystallization or column chromatography.

The workflow for a typical Gattermann reaction is illustrated below.

Gattermann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup Pyrogallol Pyrogallol Mixing Mixing and Saturation with HCl Pyrogallol->Mixing ZnCN2 Zn(CN)₂ ZnCN2->Mixing Ether Anhydrous Ether Ether->Mixing HCl Dry HCl gas HCl->Mixing Stirring Stirring at Room Temperature Mixing->Stirring Hydrolysis Hydrolysis of Iminium Salt Stirring->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Gattermann Reaction Workflow

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide, to formylate electron-rich aromatic rings. This method generally proceeds under milder conditions than the Reimer-Tiemann reaction.

General Experimental Protocol:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 eq) to anhydrous dimethylformamide (DMF) (5-10 eq) with stirring to form the Vilsmeier reagent.

  • To this reagent, add a solution of the pyrogallol (1.0 eq) in DMF.

  • The reaction mixture is then stirred at a temperature between room temperature and 80°C for several hours.

  • After the reaction is complete, the mixture is poured into ice water and neutralized with a base (e.g., sodium acetate (B1210297) or sodium hydroxide).

  • The precipitated product is filtered, washed, and purified, typically by recrystallization.

The general mechanism of the Vilsmeier-Haack reaction is depicted below.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_aromatic_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrogallol Pyrogallol Intermediate Iminium Salt Intermediate Pyrogallol->Intermediate + Vilsmeier Reagent Gallic_Aldehyde This compound Intermediate->Gallic_Aldehyde Aqueous Workup

Vilsmeier-Haack Reaction Mechanism
Protection-Formylation-Deprotection: A Multi-step but High-Yield Strategy

To overcome the limitations of direct formylation, a multi-step approach involving the protection of the hydroxyl groups of pyrogallol is a highly effective strategy. This method prevents the formation of isomers and side products, leading to a significantly higher overall yield and purity of the final product. A recent patent for the synthesis of a this compound isomer demonstrates the potential of this approach, with an overall yield of approximately 90%.

Conceptual Experimental Protocol (Adapted for this compound Synthesis):

This protocol is based on the principles outlined in the synthesis of 2,3,4-trihydroxybenzaldehyde (B138039) and is adapted for the synthesis of this compound (3,4,5-trihydroxybenzaldehyde).

Step 1: Protection of Pyrogallol

  • Pyrogallol (1.0 eq) is reacted with a suitable protecting agent, such as diphenyl carbonate (1.1 eq), in the presence of a mild base like triethylamine (B128534) (0.05 eq) in a solvent such as methyl tert-butyl ether.

  • The reaction mixture is heated at reflux for 6-8 hours.

  • After cooling, the organic layer is washed sequentially with dilute sodium hydroxide, water, and brine.

  • The solvent is partially removed under reduced pressure, and the protected pyrogallol is crystallized by cooling. A high yield of the protected intermediate is expected.

Step 2: Formylation of the Protected Intermediate

  • The protected pyrogallol (1.0 eq) is dissolved in a suitable solvent (e.g., a mixture of toluene (B28343) and DMF).

  • A Vilsmeier reagent, prepared separately from POCl₃ and DMF, is added to the solution at a controlled temperature.

  • The reaction mixture is stirred for several hours at a slightly elevated temperature.

  • The reaction is quenched by pouring it into ice water, and the formylated product is extracted.

Step 3: Deprotection to Yield this compound

  • The formylated and protected intermediate is subjected to hydrolysis, for example, by refluxing with water or dilute acid for 1-2 hours.

  • Upon cooling, the pure this compound crystallizes from the solution and can be isolated by filtration and drying. This final step is reported to proceed with a very high yield (e.g., ~95%).

The logical flow of this multi-step synthesis is outlined below.

Protection_Strategy_Workflow Start Pyrogallol Protection Step 1: Protection (e.g., with Diphenyl Carbonate) Start->Protection Protected_Intermediate Protected Pyrogallol Protection->Protected_Intermediate Formylation Step 2: Formylation (Vilsmeier-Haack) Protected_Intermediate->Formylation Formylated_Protected Formylated Protected Intermediate Formylation->Formylated_Protected Deprotection Step 3: Deprotection (Hydrolysis) Formylated_Protected->Deprotection Final_Product This compound Deprotection->Final_Product

Protection-Formylation-Deprotection Workflow

Conclusion and Recommendations

For researchers and professionals in drug development, the choice of a synthetic route for this compound will depend on the desired scale, purity requirements, and available resources.

  • Direct formylation methods (Reimer-Tiemann, Gattermann) are less suitable for producing high-purity this compound in significant quantities due to their low yields and the formation of difficult-to-separate isomers. The Gattermann reaction also poses a significant safety hazard due to the use of highly toxic cyanide reagents.

  • The Vilsmeier-Haack reaction offers a potentially milder direct formylation route, but its efficacy for highly hydroxylated phenols like pyrogallol needs to be carefully optimized to avoid low yields.

  • The protection-formylation-deprotection strategy stands out as the most robust and high-yielding method for the synthesis of pure this compound. Although it involves multiple steps, the high overall yield and the avoidance of challenging isomer separations make it the recommended route for applications where purity and yield are critical, such as in pharmaceutical synthesis.

Future research may focus on developing more selective direct formylation catalysts or more efficient one-pot protection and formylation procedures to further streamline the synthesis of this valuable compound.

References

Validating the target engagement of Gallic aldehyde in a specific pathway.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallic aldehyde, a naturally occurring phenolic aldehyde, has demonstrated inhibitory effects on several key signaling proteins, including Matrix Metalloproteinase-9 (MMP-9) and the Mitogen-Activated Protein Kinases (MAPKs) ERK1/2, p38, and JNK.[1] Validating the direct physical interaction, or target engagement, of this compound with these proteins within a cellular context is a critical step in its development as a potential therapeutic agent. This guide provides a comparative overview of this compound's known activities and outlines established experimental protocols for target engagement validation.

Comparative Analysis of Inhibitory Activity

To provide a framework for evaluating the potential potency of this compound, the following tables summarize the inhibitory activities of several known inhibitors for MMP-9, ERK1/2, p38, and JNK.

Table 1: Comparison with Known MMP-9 Inhibitors

CompoundTarget(s)IC50/KiClinical Development Stage
This compound MMP-9 (inhibition of activity and expression)Data not availablePreclinical
Marimastat Broad-spectrum MMP inhibitorKi: 5 nM (MMP-9)Phase III (Failed)
Andecaliximab (GS-5745) MMP-9Ki: 2.0-6.6 nM (active MMP-9)Phase II/III
S-81826 Selective MMP-9 inhibitorIC50: 16 nMPreclinical
JNJ-0966 Allosteric inhibitor of proMMP-9 activationNo direct catalytic inhibitionPreclinical

Table 2: Comparison with Known ERK1/2 Inhibitors

CompoundTarget(s)IC50/KiClinical Development Stage
This compound ERK1/2 (inhibits phosphorylation)Data not availablePreclinical
Ulixertinib (BVD-523) ERK1/2Ki: 0.3 nM (ERK1), 0.04 nM (ERK2)Phase II
Ravoxertinib (GDC-0994) ERK1/2IC50: 6.1 nM (ERK1), 3.1 nM (ERK2)Phase I
Temuterkib (LY3214996) ERK1/2IC50: 5 nM (ERK1 & ERK2)Phase I
SCH772984 ERK1/2IC50: 4 nM (ERK1), 1 nM (ERK2)Preclinical

Table 3: Comparison with Known p38 MAPK Inhibitors

CompoundTarget(s)IC50Clinical Development Stage
This compound p38 (inhibits phosphorylation)Data not availablePreclinical
Losmapimod p38α/βIC50: 8.1 nM (p38α)Phase III
SB203580 p38α/βIC50: 50 nM (p38α), 500 nM (p38β)Preclinical
Pamapimod (R-1503) p38α/βIC50: 14 nM (p38α), 480 nM (p38β)Phase II
TAK-715 p38αIC50: 7.1 nMPhase II

Table 4: Comparison with Known JNK Inhibitors

CompoundTarget(s)IC50/KiClinical Development Stage
This compound JNK (inhibits phosphorylation)Data not availablePreclinical
SP600125 JNK1/2/3IC50: 40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3)Preclinical
Tanzisertib (CC-930) JNK1/2/3Ki: 44 nM (JNK1), 6.2 nM (JNK2)Phase II
JNK-IN-8 JNK1/2/3IC50: 4.7 nM (JNK1), 18.7 nM (JNK2), 1 nM (JNK3)Preclinical
Bentamapimod (AS602801) JNK1/2/3IC50: 80 nM (JNK1), 90 nM (JNK2), 230 nM (JNK3)Preclinical

Experimental Protocols for Target Engagement Validation

To definitively confirm that this compound directly binds to its putative targets within a cellular environment, two powerful and widely accepted methods are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increase in its thermal stability.

Experimental Protocol:

  • Cell Culture and Treatment: Culture the cells of interest to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomic methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.

Experimental Protocol:

  • Cell Lysis: Harvest and lyse cells to obtain a total protein lysate.

  • Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.

  • Proteolysis: Add a protease (e.g., thermolysin or pronase) to each lysate and incubate for a specific time to allow for protein digestion. The optimal protease concentration and digestion time need to be empirically determined.

  • Reaction Quenching: Stop the proteolytic reaction by adding a protease inhibitor cocktail or by heat inactivation.

  • Analysis: Analyze the protein samples by SDS-PAGE and Western blotting for the target of interest.

  • Data Analysis: A higher abundance of the target protein band in the this compound-treated sample compared to the control indicates that the compound protected the protein from degradation, thus demonstrating target engagement.

Visualizing the Pathways and Workflows

To further clarify the biological context and experimental procedures, the following diagrams illustrate the MAPK/ERK signaling pathway and a generalized workflow for target engagement validation.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription p38 p38 MAPK p38->Transcription JNK JNK JNK->Transcription MMP9 MMP-9 Transcription->MMP9 Cellular_Responses Cellular Responses (Proliferation, Inflammation, etc.) Transcription->Cellular_Responses Gallic_Aldehyde This compound Gallic_Aldehyde->ERK Inhibits Gallic_Aldehyde->p38 Inhibits Gallic_Aldehyde->JNK Inhibits Gallic_Aldehyde->MMP9 Inhibits

Caption: MAPK signaling pathway and putative targets of this compound.

Target_Engagement_Workflow Start Start: Hypothesis This compound binds to Target Protein Cell_Treatment Treat cells with This compound vs. Vehicle Start->Cell_Treatment CETSA_Path CETSA Cell_Treatment->CETSA_Path DARTS_Path DARTS Cell_Treatment->DARTS_Path Heating Apply heat gradient CETSA_Path->Heating Proteolysis Limited proteolysis DARTS_Path->Proteolysis Lysis_Centrifugation Cell Lysis & Centrifugation Heating->Lysis_Centrifugation SDS_PAGE_WB SDS-PAGE & Western Blot (or Mass Spectrometry) Lysis_Centrifugation->SDS_PAGE_WB Proteolysis->SDS_PAGE_WB Data_Analysis Data Analysis SDS_PAGE_WB->Data_Analysis Conclusion Conclusion: Target Engagement Validated? Data_Analysis->Conclusion

Caption: Experimental workflow for target engagement validation.

References

Safety Operating Guide

Proper Disposal of Gallic Aldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Gallic aldehyde (3,4,5-Trihydroxybenzaldehyde), a phenolic aldehyde used in various research applications, requires careful handling and disposal due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.

This compound is recognized as a hazardous substance. It is known to be harmful if swallowed or inhaled, cause severe skin burns and eye damage, and may lead to allergic skin reactions or respiratory difficulties.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Consequently, this compound waste must be managed as hazardous waste and must not be disposed of down the drain or mixed with general laboratory trash.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and potential allergic reactions.[1][2]
Eye/Face Protection Safety goggles or a face shield.To protect against splashes and eye irritation.[1]
Skin and Body Protection Long-sleeved lab coat.To prevent skin contact.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is necessary.To avoid inhalation which can cause respiratory irritation or allergic reactions.

Work should always be conducted in a well-ventilated area, with easy access to an eyewash station and safety shower.

Step-by-Step Disposal Procedure

The required method for the disposal of this compound is through an approved hazardous waste management service.

1. Waste Collection and Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated weigh boats, and grossly contaminated items (like gloves or paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents or strong bases. Keep it in its original container whenever possible.

2. Container Labeling:

  • Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound" or "3,4,5-Trihydroxybenzaldehyde," and the associated hazards (e.g., Irritant, Environmental Hazard).

3. Spill and Contamination Cleanup:

  • Solid Spills: In case of a spill, carefully sweep up the solid material to avoid dust formation and place it into the designated hazardous waste container.

  • Decontamination: Clean the affected area. Decontaminate surfaces that have come into contact with this compound. Dispose of all cleaning materials (e.g., paper towels, wipes) as hazardous waste.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure satellite accumulation area.

  • The storage area must be well-ventilated and away from sources of heat or ignition.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Note on Container Disposal: this compound is not classified as a "P-listed" acutely hazardous waste by the EPA. Therefore, the federal requirement of triple-rinsing the empty container is not mandated. However, it is best practice to rinse the container three times with a suitable solvent, collecting the rinsate as hazardous waste, before disposing of the container.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that use this compound. Users should refer to their specific experimental methodologies for details on the use of this chemical. The disposal procedure outlined above is a general protocol applicable to waste generated from such experiments.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Gallic_Aldehyde_Disposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) Collect Collect this compound Waste (Solid & Liquid) WorkArea->Collect Segregate Segregate from Other Waste Streams Collect->Segregate Label Label Container Clearly 'Hazardous Waste - this compound' Segregate->Label Store Store Sealed Container in Designated Satellite Area Label->Store Arrange Arrange for Pickup via EHS or Licensed Contractor Store->Arrange Dispose Dispose at an Approved Waste Disposal Plant Arrange->Dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gallic Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Gallic aldehyde (also known as 3,4,5-Trihydroxybenzaldehyde), a phenolic aldehyde with applications in various research fields. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Immediate Safety and Hazard Information

This compound presents several potential hazards that necessitate careful handling. It is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.

Hazard Identification and Classification:

Hazard StatementGHS Classification
Causes skin irritationSkin Irritation (Category 2)[1]
Causes serious eye irritationEye Irritation (Category 2A)
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound to prevent exposure through inhalation, skin contact, or eye contact.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.Protects against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).Prevents skin contact which can lead to irritation.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.Minimizes the risk of inhaling dust particles that can cause respiratory irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of significant exposure, consider flame-retardant antistatic protective clothing.Provides a barrier against accidental skin contact.

Experimental Protocol: Step-by-Step Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe working environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust.

  • Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid compound.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Immediately change any contaminated clothing.

  • Spill Management: In the event of a spill, avoid breathing dust. For dry spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Do not let the chemical enter drains.

Storage Procedures:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Protect from moisture and light.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

Disposal Guidelines:

  • Chemical Waste: Dispose of this compound as hazardous waste in accordance with local, regional, and national regulations. Do not mix with other waste.

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself. Dispose of contaminated packaging as unused product.

Emergency Procedures

In case of accidental exposure, immediate action is required.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

GallicAldehydeWorkflow start Start: Receive this compound assess_hazards Assess Hazards (SDS Review) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit Ready) don_ppe->prepare_work_area weigh_handle Weigh and Handle Compound prepare_work_area->weigh_handle is_spill Spill Occurs? weigh_handle->is_spill cleanup_spill Clean-Up Spill per Protocol is_spill->cleanup_spill Yes conduct_experiment Conduct Experiment is_spill->conduct_experiment No cleanup_spill->weigh_handle decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate dispose_waste Dispose of Waste (Chemical and Contaminated Materials) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Workflow for Safe Handling of this compound.

References

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